molecular formula C6H9N3 B1602868 (5-Methylpyrimidin-4-yl)methanamine CAS No. 75985-23-8

(5-Methylpyrimidin-4-yl)methanamine

Cat. No.: B1602868
CAS No.: 75985-23-8
M. Wt: 123.16 g/mol
InChI Key: PAVXCLUNTMWIJV-UHFFFAOYSA-N
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Description

(5-Methylpyrimidin-4-yl)methanamine is a chemical compound with the CAS registry number 75985-23-8 . This research chemical has a molecular formula of C6H9N3 and a molecular weight of 123.16 g/mol . Its structure is characterized by a pyrimidine ring, a six-membered aromatic heterocycle, which is substituted with a methyl group at the 5-position and an aminomethyl group at the 4-position . The compound's SMILES string is NCC1=NC=NC=C1C, and its InChI Key is PAVXCLUNTMWIJV-UHFFFAOYSA-N . Researchers are advised to handle this material with care and store it sealed in a dry environment, ideally at 2-8°C to maintain its stability and purity . This compound is offered with a purity of 95% or higher and is listed as being temporarily out of stock . This product is intended for Research Use Only and is not approved for use in humans, animals, or for any personal applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylpyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVXCLUNTMWIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607894
Record name 1-(5-Methylpyrimidin-4-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75985-23-8
Record name 1-(5-Methylpyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pyrimidine-Methanamine Scaffold: A Technical Guide to (5-Methylpyrimidin-4-yl)methanamine and its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (5-Methylpyrimidin-4-yl)methanamine, a heterocyclic amine with significant potential in medicinal chemistry and synthetic applications. While data on this specific isomer is emerging, a deeper understanding of its properties and potential can be gained by examining its well-characterized structural analogs. This document will delve into the chemical identity and properties of the target molecule, and provide contextual insights through a comparative analysis of its key analogs, namely (2,4-Dimethylpyrimidin-5-yl)methanamine and 4-Amino-2-methyl-5-pyrimidinemethanamine ("Grewe Diamine"). This approach is designed for researchers, scientists, and drug development professionals, offering both foundational data and field-proven insights into the broader pyrimidine-methanamine chemical space.

Core Compound Profile: this compound

This compound represents a fundamental scaffold within the pyrimidine class of heterocyclic compounds. Its structure, featuring a primary amine separated from the pyrimidine ring by a methylene linker, offers multiple points for synthetic elaboration, making it an attractive, albeit lesser-studied, building block for drug discovery programs.

Chemical Structure and Identifiers

The structural identity of this compound is defined by a pyrimidine ring substituted with a methyl group at the 5-position and a methanamine group at the 4-position.

  • IUPAC Name: this compound[1]

  • CAS Number: 75985-23-8[1][2][3][4]

  • Molecular Formula: C₆H₉N₃[2][3]

  • Molecular Weight: 123.16 g/mol [2][3]

Physicochemical Properties

The following table summarizes the key computed and reported physicochemical properties of the core compound. These properties are crucial for predicting its behavior in both synthetic and biological systems.

PropertyValueSource
Canonical SMILES CC1=CN=CN=C1CN[1][2]
InChI Key PAVXCLUNTMWIJV-UHFFFAOYSA-N[1][2]
Exact Mass 123.08000 Da[2]
H-Bond Donor Count 1[2]
H-Bond Acceptor Count 3[2]
MDL Number MFCD18820982[1]

Synthetic Strategies: An Analog-Informed Perspective

While specific, peer-reviewed synthetic routes for this compound are not extensively documented, reliable methodologies can be inferred from the synthesis of its close analogs. The primary amine functionality is typically introduced in a late-stage transformation from a more stable precursor, such as a nitrile, aldehyde, or hydroxymethyl group.

Conceptual Synthesis Workflow

A logical and versatile approach to the synthesis of this compound would likely involve the reduction of a nitrile or aldehyde precursor. This strategy is common for preparing primary amines on heterocyclic cores due to the relative stability and accessibility of the starting materials.

G cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Reductive Amination Start_A 4-Chloro-5-methylpyrimidine Step_A1 Cyanation (e.g., NaCN, DMSO) Start_A->Step_A1 Intermediate_A 5-Methylpyrimidine-4-carbonitrile Step_A1->Intermediate_A Step_A2 Reduction (e.g., LiAlH4 or H2/Catalyst) Intermediate_A->Step_A2 End This compound Step_A2->End Start_B 5-Methylpyrimidine-4-carbaldehyde Step_B1 Reductive Amination (e.g., NH4OAc, NaBH3CN) Start_B->Step_B1 Step_B1->End

Caption: Conceptual synthetic pathways to this compound.

Protocol Example: Synthesis via Nucleophilic Aromatic Substitution (SNAr) and Reduction (Inferred from Analog Synthesis)

This protocol is a generalized procedure based on common methods for producing aminomethylpyrimidines from halopyrimidine precursors.[5] The causality behind this choice is the high reactivity of the 4-position on the pyrimidine ring towards nucleophilic displacement, making 4-chloropyrimidines excellent and readily available starting materials.

Step 1: Cyanation of 4-Chloro-5-methylpyrimidine

  • To a solution of 4-chloro-5-methylpyrimidine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO), add sodium cyanide (1.2 eq).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until consumption of the starting material. The elevated temperature is necessary to drive the SNAr reaction with the relatively weak cyanide nucleophile.

  • Upon completion, cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-methylpyrimidine-4-carbonitrile.

Step 2: Reduction of 5-Methylpyrimidine-4-carbonitrile

  • Carefully add the crude nitrile (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). The use of a strong reducing agent like LiAlH₄ is essential for the complete reduction of the nitrile to the primary amine.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring for completion.

  • Quench the reaction cautiously by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Comparative Analysis with Key Structural Analogs

The true potential of the this compound scaffold is illuminated by the well-documented activities of its analogs. These compounds serve as powerful proxies, suggesting potential biological targets and applications.

Analog 1: (2,4-Dimethylpyrimidin-5-yl)methanamine - The CRM1 Inhibitor

This analog, with an additional methyl group at the 2-position, has garnered significant interest for its role as a modulator of nuclear transport.[6]

  • CAS Number: 34684-92-9[6]

  • Key Application: Serves as a core scaffold for inhibitors of CRM1 (Chromosomal Maintenance 1 or Exportin 1).[6]

  • Mechanism of Action Insight: CRM1 is responsible for the nuclear export of numerous tumor suppressor proteins (TSPs).[7] In many cancers, CRM1 is overexpressed, leading to the exclusion of TSPs from the nucleus and promoting tumorigenesis.[7] Inhibitors based on the (2,4-Dimethylpyrimidin-5-yl)methanamine scaffold can block this export, restoring the nuclear function of TSPs like p53 and inducing apoptosis in cancer cells.[6][7]

CRM1_Pathway cluster_nuc Nucleus cluster_cyto Cytoplasm TSP Tumor Suppressor Protein (TSP) CRM1 CRM1 (Exportin 1) TSP->CRM1 Binding Apoptosis Apoptosis & Tumor Suppression TSP->Apoptosis Promotes TSP_cyto Inactive TSP CRM1->TSP_cyto Export Nucleus Nucleus Cytoplasm Cytoplasm Inhibitor (2,4-Dimethylpyrimidin-5-yl) methanamine Analog Inhibitor->CRM1 Inhibition

Caption: Mechanism of CRM1 inhibition by pyrimidine-methanamine analogs.

This established activity strongly suggests that the core this compound scaffold could also serve as a valuable starting point for the design of novel CRM1 inhibitors or modulators of other protein-protein interactions.

Analog 2: 4-Amino-2-methyl-5-pyrimidinemethanamine - The Vitamin Precursor

Known as Grewe Diamine, this analog is a critical industrial intermediate for the synthesis of Vitamin B₁ (Thiamine).[8][9]

  • CAS Number: 95-02-3[9][10]

  • Key Application: A key building block in the total synthesis of Thiamine.[8][11]

  • Synthetic Significance: The synthesis of Grewe Diamine is a well-optimized industrial process. One common route involves the condensation of acetamidine with a cyanoacetamide derivative, followed by hydrogenation of the resulting nitrile.[12] This highlights the industrial scalability of syntheses involving the pyrimidine-methanamine core. Its role underscores the robustness of the pyrimidine scaffold and its utility in constructing complex, biologically essential molecules.[8][12]

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry.[13][14] Its ability to form hydrogen bonds and act as a bioisostere for purine or phenyl rings makes it a cornerstone of modern drug design, particularly in kinase inhibition.[13][15][16]

Derivatives of pyrimidine methanamine are extensively used as intermediates for synthesizing potent inhibitors of various protein kinases implicated in cancer, such as:

  • Epidermal Growth Factor Receptor (EGFR) [15]

  • Cyclin-Dependent Kinases (CDKs) [15]

  • Focal Adhesion Kinase (FAK) [13]

The primary amine of the methanamine group provides a crucial attachment point for introducing diverse side chains that can probe the ATP-binding pocket of kinases, while the pyrimidine nitrogens often anchor the molecule to the hinge region of the enzyme.[15] This established paradigm makes this compound a high-potential starting material for generating novel kinase inhibitor libraries.

Conclusion and Future Outlook

This compound is a versatile heterocyclic building block. While its individual properties are still under active exploration, a comprehensive analysis of its more decorated analogs provides a powerful roadmap for its potential applications. The demonstrated success of the pyrimidine-methanamine core in high-value applications—from CRM1 inhibitors in oncology[6] to essential vitamin synthesis[8]—validates the scaffold's utility. For drug discovery professionals, this compound represents an opportunity to design and synthesize novel therapeutics, particularly in the realm of kinase inhibitors and nuclear transport modulators, building upon a foundation of proven chemical and biological principles.

References

  • BenchChem. (n.d.). Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols.
  • BenchChem. (n.d.). (2,4-Dimethylpyrimidin-5-yl)methanamine | 34684-92-9.
  • Fluorochem. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives.
  • Alfa Chemistry. (n.d.). CAS 75985-23-8 5-Methyl-4-pyrimidinemethanamine.
  • European Patent Office. (2013).
  • MolCore. (n.d.). 75985-23-8 | this compound.
  • BLD Pharm. (n.d.). 75985-23-8|this compound.
  • Sun, Q., et al. (2024). Discovery of Potent Covalent CRM1 Inhibitors Via a Customized Structure-Based Virtual Screening Pipeline and Bioassays.
  • Sravanthi, N., & Kumar, M. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 1-25.
  • Chem-Impex. (n.d.). 4-Amino-5-aminomethyl-2-methylpyrimidine.
  • MolCore. (n.d.). CAS 75985-23-8 | this compound.
  • BenchChem. (n.d.). The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Zhao, L., Ma, X.-D., & Chen, F.-E. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 57-61.
  • Tan, Y., et al. (2020). Small Molecule Inhibitors of CRM1. Frontiers in Pharmacology, 11, 683.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2025). Mini-Reviews in Medicinal Chemistry.
  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Current Pharmaceutical Design, 31(14), 1100-1129.
  • Pharmaffiliates. (n.d.). 95-02-3| Chemical Name : 4-Amino-5-aminomethyl-2-methylpyrimidine.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, 358(1), e2400163.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3.

Sources

An In-Depth Technical Guide to the Synthesis of (5-Methylpyrimidin-4-yl)methanamine from Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Methylpyrimidin-4-yl)methanamine is a pivotal structural motif in contemporary drug discovery, serving as a key building block for a multitude of pharmacologically active agents. Its strategic importance lies in the versatile reactivity of the primary amine and the unique electronic properties of the pyrimidine core. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for the preparation of this compound from readily accessible pyrimidine precursors. Two primary, field-proven synthetic routes are meticulously detailed: the cyanation of 4-chloro-5-methylpyrimidine followed by nitrile reduction, and the formation of 5-methylpyrimidine-4-carbaldehyde with subsequent reductive amination. This guide elucidates the mechanistic underpinnings of each transformation, offers detailed, step-by-step experimental protocols, and presents a comparative analysis of the two approaches to aid researchers in selecting the optimal strategy for their specific needs.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The title compound, this compound, is a particularly valuable intermediate due to the presence of a reactive aminomethyl group at the 4-position of the 5-methylpyrimidine core. This functional handle allows for further molecular elaboration, enabling the synthesis of diverse compound libraries for high-throughput screening and lead optimization in drug development programs.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of synthetic steps to provide a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Synthetic Strategies

Two principal and convergent synthetic pathways for the preparation of this compound have been established and are detailed below. The choice between these routes will often depend on the availability of starting materials, scalability requirements, and tolerance of functional groups in more complex synthetic endeavors.

Route 1: Cyanation of 4-Chloro-5-methylpyrimidine and Subsequent Nitrile Reduction

This two-step sequence commences with the nucleophilic aromatic substitution of a halogenated pyrimidine, followed by the reduction of the introduced nitrile functionality.

Logical Workflow for Route 1

Route_1_Workflow start 4-Chloro-5-methylpyrimidine intermediate 5-Methylpyrimidine-4-carbonitrile start->intermediate Cyanation (e.g., NaCN, Pd catalyst) end This compound intermediate->end Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Synthetic pathway via a nitrile intermediate.

Step 1: Synthesis of 5-Methylpyrimidine-4-carbonitrile

The initial step involves the displacement of the chloro group from 4-chloro-5-methylpyrimidine with a cyanide source. Palladium-catalyzed cyanation reactions are often employed for their high efficiency and functional group tolerance.[3]

In-depth Mechanistic Consideration: The palladium-catalyzed cyanation, often a variant of the Buchwald-Hartwig or Rosenmund-von Braun reactions, proceeds through a catalytic cycle involving oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., Zn(CN)₂, KCN) and subsequent reductive elimination to yield the desired nitrile and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for reaction efficiency.

Experimental Protocol: Synthesis of 5-Methylpyrimidine-4-carbonitrile

Reagent/SolventMolecular WeightAmountMoles (mmol)
4-Chloro-5-methylpyrimidine128.56 g/mol 10.0 g77.8
Zinc Cyanide (Zn(CN)₂)117.43 g/mol 5.48 g46.7
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 4.50 g3.9
Dimethylformamide (DMF)-150 mL-

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-5-methylpyrimidine (10.0 g, 77.8 mmol), zinc cyanide (5.48 g, 46.7 mmol), and tetrakis(triphenylphosphine)palladium(0) (4.50 g, 3.9 mmol).

  • Add anhydrous dimethylformamide (150 mL) to the flask.

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of water (300 mL) and ethyl acetate (200 mL).

  • Stir the mixture vigorously for 15 minutes, then separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methylpyrimidine-4-carbonitrile.

Step 2: Reduction of 5-Methylpyrimidine-4-carbonitrile

The reduction of the nitrile to the primary amine can be achieved through various methods, including catalytic hydrogenation or the use of metal hydride reagents.[4][5] The choice of reducing agent can influence the reaction conditions and work-up procedure.

In-depth Mechanistic Consideration: With lithium aluminum hydride (LiAlH₄), the reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine upon aqueous workup. Catalytic hydrogenation involves the adsorption of the nitrile and hydrogen onto the surface of a metal catalyst (e.g., Raney Nickel, Palladium on Carbon), followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.

Experimental Protocol: Reduction of 5-Methylpyrimidine-4-carbonitrile

Reagent/SolventMolecular WeightAmountMoles (mmol)
5-Methylpyrimidine-4-carbonitrile119.12 g/mol 5.0 g42.0
Lithium Aluminum Hydride (LiAlH₄)37.95 g/mol 2.39 g63.0
Anhydrous Tetrahydrofuran (THF)-150 mL-

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (2.39 g, 63.0 mmol) in anhydrous tetrahydrofuran (75 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-methylpyrimidine-4-carbonitrile (5.0 g, 42.0 mmol) in anhydrous tetrahydrofuran (75 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water (2.4 mL), 15% aqueous sodium hydroxide (2.4 mL), and finally water (7.2 mL) at 0 °C.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound. The crude product can be further purified by distillation or crystallization of a salt form (e.g., hydrochloride).

Route 2: Reductive Amination of 5-Methylpyrimidine-4-carbaldehyde

This approach involves the initial formation of an aldehyde from a suitable methylpyrimidine precursor, followed by a one-pot reaction with an amine source and a reducing agent.

Logical Workflow for Route 2

Route_2_Workflow start 4,5-Dimethylpyrimidine intermediate 5-Methylpyrimidine-4-carbaldehyde start->intermediate Oxidation (e.g., SeO2) end This compound intermediate->end Reductive Amination (e.g., NH3, NaBH(OAc)3)

Sources

A Guide to the Spectroscopic Characterization of (5-Methylpyrimidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of (5-Methylpyrimidin-4-yl)methanamine using a multi-spectroscopic approach. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond procedural outlines to offer in-depth analysis and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We delve into the causality behind experimental choices and the fundamental principles that allow for unambiguous structural confirmation. By integrating detailed protocols, data interpretation, and visual aids, this guide serves as a practical reference for the characterization of novel heterocyclic compounds.

Introduction to this compound and Spectroscopic Strategy

This compound is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2] The presence of a methyl group and an aminomethyl substituent on the pyrimidine ring creates a unique electronic and structural environment. Accurate structural confirmation is the bedrock of any chemical research or drug development campaign, ensuring that biological and chemical findings are correctly attributed.

This guide employs a synergistic analytical workflow, utilizing NMR, IR, and MS to provide orthogonal and confirmatory data. This approach ensures a self-validating system where the collective evidence from each technique converges to build an unassailable structural proof.

G cluster_0 Analytical Workflow Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Data_Analysis Integrated Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structural Confirmation Data_Analysis->Structure

Caption: Synergistic workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR spectra to map the precise connectivity of the atoms in this compound.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Rationale: CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds. However, the primary amine protons may exchange with residual water or exhibit broad signals. DMSO-d₆ is an excellent alternative as it forms hydrogen bonds with the N-H protons, sharpening their signals and allowing for their definitive observation. Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[3]

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16-32 scans with a spectral width of -2 to 12 ppm.

    • ¹³C NMR: Acquire 1024-2048 scans with a spectral width of 0 to 200 ppm using a proton-decoupled pulse sequence.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and their relative numbers (integration).

G Structure of this compound structure

Caption: Molecular structure of the target compound.

  • H2 & H6 Protons (Pyrimidine Ring): The two protons on the pyrimidine ring are in unique chemical environments. The proton at position 2 (between the two nitrogens) will be the most deshielded, appearing as a singlet significantly downfield (δ ≈ 8.8-9.2 ppm). The proton at position 6 will also be downfield due to the aromatic system but less so than H2, appearing as a singlet around δ ≈ 8.5-8.7 ppm.

  • Methylene Protons (-CH₂-NH₂): These two protons are adjacent to the electron-withdrawing pyrimidine ring and the nitrogen atom. They are expected to appear as a singlet at approximately δ ≈ 3.9-4.2 ppm.[4]

  • Methyl Protons (-CH₃): The methyl group attached to the pyrimidine ring will appear as a singlet in the aliphatic region, typically around δ ≈ 2.4-2.6 ppm.

  • Amine Protons (-NH₂): These protons often appear as a broad singlet due to quadrupole broadening and potential chemical exchange. Their chemical shift is highly variable (δ ≈ 1.5-3.0 ppm) and dependent on concentration and solvent. In DMSO-d₆, the signal would be sharper.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Pyrimidine Ring Carbons (C2, C4, C5, C6): Four distinct signals are expected. C2 and C4, being directly bonded to electronegative nitrogen atoms, will be the most downfield (δ ≈ 150-165 ppm). C5 and C6 will appear at slightly higher fields (δ ≈ 120-150 ppm). The carbon bearing the methyl group (C5) and the one bearing the aminomethyl group (C4) will have distinct shifts.

  • Methylene Carbon (-CH₂-NH₂): This carbon is attached to the pyrimidine ring and the amine nitrogen, placing its signal in the range of δ ≈ 40-50 ppm.[5]

  • Methyl Carbon (-CH₃): The methyl carbon will appear as a signal in the upfield aliphatic region (δ ≈ 15-25 ppm).

Summary of Predicted NMR Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
H2 (ring)δ 8.8-9.2 ppm (s, 1H)δ 155-165 ppm
H6 (ring)δ 8.5-8.7 ppm (s, 1H)δ 150-160 ppm
-CH₂-δ 3.9-4.2 ppm (s, 2H)δ 40-50 ppm
-CH₃δ 2.4-2.6 ppm (s, 3H)δ 15-25 ppm
-NH₂δ 1.5-3.0 ppm (br s, 2H)N/A
C4, C5 (ring)N/Aδ 120-150 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR
  • Sample Preparation: The spectrum can be acquired using either the KBr pellet method or Attenuated Total Reflectance (ATR).

    • Rationale: ATR is a modern, preferred method as it requires minimal sample preparation and is non-destructive. A small amount of the solid sample is simply placed onto the crystal surface.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters: Acquire the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Spectral Analysis

The IR spectrum of this compound is expected to show several characteristic absorption bands confirming its key functional groups.[1][6]

  • N-H Stretching (Amine): A primary amine (-NH₂) will typically display two medium-intensity bands in the region of 3500-3300 cm⁻¹ . These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching (Aromatic & Aliphatic): Aromatic C-H stretches from the pyrimidine ring will appear as weaker bands just above 3000 cm⁻¹ . Aliphatic C-H stretches from the methyl (-CH₃) and methylene (-CH₂) groups will be observed as stronger bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

  • C=N and C=C Stretching (Pyrimidine Ring): The pyrimidine ring will exhibit a series of characteristic sharp absorption bands between 1650 cm⁻¹ and 1400 cm⁻¹ . These are due to the stretching vibrations of the C=N and C=C double bonds within the aromatic system.[1]

  • N-H Bending (Amine): The scissoring vibration of the primary amine group typically results in a medium to strong band around 1650-1580 cm⁻¹ .[1]

Summary of Predicted IR Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3500 - 3300Medium
Aromatic C-H Stretch3100 - 3000Weak-Medium
Aliphatic C-H Stretch2950 - 2850Medium-Strong
N-H Bend (Scissoring)1650 - 1580Medium-Strong
C=N / C=C Ring Stretches1650 - 1400Medium-Strong (multiple bands)

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Experimental Protocol: MS
  • Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a GC/LC inlet into the mass spectrometer.

  • Ionization Method: Electron Ionization (EI) is a common and effective method for small, relatively stable molecules. Electrospray Ionization (ESI) is also suitable, particularly for LC-MS, and would yield the protonated molecule [M+H]⁺.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Fragmentation Analysis (EI-MS)

Under EI conditions, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of pyrimidine derivatives is often dictated by the substituents.[7][8] The molecular weight of this compound (C₆H₉N₃) is 123.16 g/mol .

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 123 .

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The most favorable cleavage is often the loss of the amino group (•NH₂) from the side chain, which is not a common primary fragmentation. A more likely alpha-cleavage is the loss of a hydrogen radical (•H) to form an iminium cation at m/z = 122 .

    • Benzylic-type Cleavage: The bond between the methylene group and the pyrimidine ring is a point of weakness. Cleavage of this bond can lead to the formation of a stable pyrimidinyl radical and a CH₂NH₂⁺ cation (m/z = 30 ). However, the charge is more likely to be retained by the larger, aromatic fragment.

    • Loss of NH₃: A common fragmentation for primary amines is the loss of ammonia (NH₃) from the molecular ion, leading to a fragment at m/z = 106 .

    • Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, often involving the loss of HCN (27 Da) or other small neutral molecules, leading to a complex pattern of lower mass ions.[9][10]

G M Molecular Ion (M⁺•) m/z = 123 F1 [M - H]⁺ m/z = 122 M->F1 - •H F2 [M - NH₃]⁺• m/z = 106 M->F2 - NH₃ F3 [CH₂NH₂]⁺ m/z = 30 M->F3 Benzylic Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Summary of Predicted MS Data
m/z Value Proposed Fragment Significance
123[C₆H₉N₃]⁺•Molecular Ion (M⁺•)
122[C₆H₈N₃]⁺Loss of a hydrogen radical
106[C₆H₆N₂]⁺•Loss of ammonia (NH₃)
30[CH₄N]⁺Aminomethyl cation

Conclusion

The structural identity of this compound can be unequivocally confirmed through the integrated application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides the complete carbon-hydrogen framework and atomic connectivity. Infrared spectroscopy confirms the presence of essential functional groups, namely the primary amine and the substituted pyrimidine ring. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This multi-faceted, self-validating workflow ensures the highest degree of confidence in the compound's structure, a critical prerequisite for its use in research and development.

References

  • Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.
  • Singh, P., & Garg, S. (2019). FTIR spectroscopy in the analysis of pyrimidine-based medicinal compounds. Pharmaceutical Science & Technology, 18(3). (Note: A direct link to this specific article is not available in the search results, but the review cites it as a key reference).
  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 5(2), 223-226.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • Mohamed, S. M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-28.
  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available at: [Link]

  • Preprints.org. (2018). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

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An In-depth Technical Guide to (5-Methylpyrimidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (5-Methylpyrimidin-4-yl)methanamine, a key heterocyclic building block in contemporary drug discovery and development. This document details its chemical identity, physicochemical properties, synthesis and purification methodologies, and significant applications, particularly its role as a crucial intermediate in the synthesis of targeted therapeutics such as kinase inhibitors. Furthermore, this guide offers insights into its analytical characterization and essential safety and handling protocols, serving as an in-depth resource for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets.[2] this compound, with its reactive primary amine and strategically placed methyl group, represents a versatile building block for the synthesis of complex molecules with diverse pharmacological activities.[3]

Chemical Identity and Physicochemical Properties

CAS Number: 75985-23-8

IUPAC Name: this compound

Chemical Structure

synthesis_workflow start 5-Methylpyrimidine-4-carbaldehyde intermediate Imine Intermediate (in situ) start->intermediate Condensation reagents Ammonia/Ammonium Salt Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) reagents->intermediate product This compound intermediate->product Reduction purification Purification (e.g., Column Chromatography) product->purification

Figure 2: General workflow for the synthesis of this compound via reductive amination.

Step-by-Step Protocol:

  • Imine Formation: 5-Methylpyrimidine-4-carbaldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol.

  • An excess of an ammonia source, for example, a solution of ammonia in methanol or ammonium acetate, is added to the reaction mixture. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: A reducing agent is then introduced to the reaction. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this transformation due to its selectivity for the imine over the aldehyde. [4]Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed. [5]4. Work-up and Isolation: Upon completion of the reaction, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up to remove inorganic salts and other water-soluble impurities.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of dichloromethane and methanol, to afford the pure this compound.

Alternative Synthetic Route: Reduction of 5-Methylpyrimidine-4-carbonitrile

Another viable synthetic route involves the reduction of the corresponding nitrile, 5-methylpyrimidine-4-carbonitrile. This method is particularly useful if the nitrile is a more readily available starting material.

Step-by-Step Protocol:

  • Nitrile Reduction: 5-Methylpyrimidine-4-carbonitrile is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran (THF).

  • A strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF), is carefully added to the solution at a controlled temperature, typically 0 °C.

  • Alternatively, catalytic hydrogenation with a catalyst like Raney Nickel under a high pressure of hydrogen can be employed for this reduction. [5]4. Quenching and Work-up: After the reaction is complete, it is cautiously quenched by the sequential addition of water and an aqueous base solution to decompose the excess reducing agent and precipitate the aluminum or boron salts.

  • Extraction and Purification: The product is extracted into an organic solvent, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated. The crude amine is then purified by column chromatography as described previously.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutically active compounds, particularly in the realm of kinase inhibitors. [3]The aminomethyl group provides a key attachment point for building more complex molecular architectures, while the pyrimidine core often interacts with the hinge region of kinases, a common binding motif for many inhibitors. [3]

Intermediate for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. [6]Consequently, kinase inhibitors have emerged as a major class of targeted therapies. [7]The 2,4-disubstituted pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. 8methanamine can be utilized in the synthesis of such inhibitors where the aminomethyl group is further functionalized to introduce moieties that can occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

signaling_pathway cluster_kinase_inhibition Kinase Inhibition Mechanism Kinase Kinase Active Site Substrate Substrate Protein No_Phosphorylation No Phosphorylation (Signal Blocked) Kinase->No_Phosphorylation Inhibition Inhibitor Pyrimidine-based Inhibitor (derived from this compound) Inhibitor->Kinase Binds to Active Site ATP ATP ATP->Kinase Competes with Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation)

Figure 3: Conceptual diagram illustrating the role of a pyrimidine-based kinase inhibitor.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the methyl group protons, and the methylene and amine protons of the aminomethyl substituent. The chemical shifts and coupling patterns provide valuable information for structural elucidation. [9][10]* ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring and the methyl and methylene carbons. [11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic portions, and C=N and C=C stretching vibrations of the pyrimidine ring. [12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. [1]The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. [2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

GHS Hazard Information
  • Acute Toxicity, Oral: May be harmful if swallowed. [13]* Skin Corrosion/Irritation: May cause skin irritation. [13]* Serious Eye Damage/Eye Irritation: May cause serious eye irritation. [13] It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for the most up-to-date and specific safety information. [14]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Spill Response: In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills, avoiding the generation of dust.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the development of novel therapeutic agents, particularly kinase inhibitors. Its synthesis can be achieved through reliable and scalable methods, and its structure can be unambiguously confirmed using standard analytical techniques. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents. (n.d.).
  • FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019, July 1). PubMed. Retrieved January 22, 2026, from [Link]

  • GHS Hazard Statements. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023, April 4). PubMed. Retrieved January 22, 2026, from [Link]

  • GHS hazard statements. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Material Safety Data Sheet - 2-Aminopyrimidine, 99%. (n.d.). Cole-Parmer. Retrieved January 22, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.).
  • Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (n.d.). Arkivoc. Retrieved January 22, 2026, from [Link]

  • (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Lists of GHS Precautionary Statement and P Code. (2015, April 14). ChemSafetyPro. Retrieved January 22, 2026, from [Link]

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. (1989, December 1). MDPI. Retrieved January 22, 2026, from [Link]

  • US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents. (n.d.).
  • GHS Precautionary Statements - List and Codes. (n.d.). BradyID.com. Retrieved January 22, 2026, from [Link]

  • Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Reductive Amination. (n.d.). organic-chemistry.org. Retrieved January 22, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • The (FTIR) Spectrum of 4-aminoantipyrine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024, December 6). Nature.com. Retrieved January 22, 2026, from [Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

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An In-depth Technical Guide to (5-Methylpyrimidin-4-yl)methanamine: From Vitamin B1 Intermediate to a Modern Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (5-Methylpyrimidin-4-yl)methanamine, a pivotal molecule whose history is intrinsically linked to the synthesis of Thiamine (Vitamin B1). Initially explored as a key pyrimidine intermediate, its structural attributes have rendered it a valuable scaffold in modern drug discovery. This document delves into the historical context of its discovery, details various synthetic routes with step-by-step protocols, outlines its physicochemical properties, and explores its contemporary applications in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile pyrimidine derivative.

Introduction: A Tale of Two Names and a Nobel Prize-Winning Vitamin

This compound, also widely known in the literature as 4-Amino-5-aminomethyl-2-methylpyrimidine or Grewe diamine , is a substituted pyrimidine that holds a significant place in the history of biochemistry and industrial synthesis. Its story begins not as a standalone discovery, but as a crucial component in the race to synthesize Thiamine (Vitamin B1), the essential nutrient whose deficiency causes the disease beriberi.

The elucidation of Thiamine's structure and its subsequent synthesis was a landmark achievement in the 1930s. The molecule consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[1] Consequently, the synthesis of the pyrimidine moiety was a critical step.

The "discovery" of this pyrimidine derivative can be attributed to the pioneering work on the total synthesis of Thiamine. In 1936, Robert R. Williams and his team at Bell Telephone Laboratories reported the first successful synthesis of Vitamin B1.[2] Their route involved the construction of a functionalized pyrimidine ring that would ultimately become part of the final thiamine structure.

Shortly thereafter, in 1937, an alternative and more efficient industrial synthesis route was developed, which featured "Grewe diamine" as a key intermediate.[1] This solidified the importance of this pyrimidine compound in the large-scale production of Vitamin B1, a practice that continues to this day.[1] While its initial significance was as a vitamin precursor, the inherent chemical functionalities of this compound have made it an attractive starting material for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₆H₁₀N₄[3]
Molecular Weight 138.17 g/mol [3]
Appearance Off-white to beige solid/crystalline powder[4][5]
Melting Point 126-130 °C[6]
Boiling Point 121-125 °C[4]
Solubility Slightly soluble in water and methanol (with heating). Slightly soluble in DMSO.[4]
pKa 7.70 ± 0.29 (Predicted)[4]
LogP -2.27 (at 20°C and pH 7)[4]
CAS Number 95-02-3[6]
  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl group, a singlet for the methylene protons of the aminomethyl group, a singlet for the aromatic proton on the pyrimidine ring, and broad signals for the amine protons.

  • ¹³C NMR: The carbon NMR would display distinct signals for the methyl carbon, the methylene carbon, and the carbons of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Synthesis Methodologies: From Historical Routes to Modern Protocols

The synthesis of this compound has evolved from the early, multi-step sequences developed for Thiamine production to more streamlined and efficient modern methods.

Historical Synthesis: The Williams and Cline Approach (Conceptual)

The initial synthesis by Williams and Cline in 1936 was a landmark in organic chemistry. While the full detailed protocol from the original publication is not readily accessible, the general strategy involved the construction of the pyrimidine ring from acyclic precursors. A key intermediate was a 4-amino-5-alkoxymethyl-2-methylpyrimidine, which was then converted to the corresponding bromomethyl derivative before being coupled with the thiazole moiety.[2] The aminomethyl group was often introduced in a later step or was a modification of an existing functional group.

The Grewe Diamine Synthesis: An Industrial Mainstay

The "Grewe diamine" synthesis, developed in 1937, provided a more direct and scalable route to 4-amino-5-aminomethyl-2-methylpyrimidine and became a cornerstone of industrial Vitamin B1 production.[1] This pathway has undergone numerous modifications and optimizations over the decades to improve yield, reduce costs, and enhance safety.

A common modern approach, representative of the Grewe diamine synthesis, is outlined below.

Workflow for a Modern Grewe Diamine Synthesis:

G A Acrylonitrile B Alkoxypropionitrile A->B Alkoxylation C α-Formyl-β-alkoxypropionitrile B->C Formylation D 4-Amino-5-alkoxymethyl- 2-methylpyrimidine C->D Cyclization with Acetamidine E This compound (Grewe Diamine) D->E Amination

A modern synthesis workflow for Grewe Diamine.

Detailed Protocol: A Representative Modern Synthesis

This protocol is a composite of modern industrial methods and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Alkoxylation of Acrylonitrile

  • Rationale: This step introduces an alkoxy group that will later be displaced to form the aminomethyl group.

  • Procedure: Acrylonitrile is reacted with an alcohol (e.g., methanol) in the presence of a base catalyst to yield a β-alkoxypropionitrile.

Step 2: Formylation

  • Rationale: Introduction of a formyl group at the α-position is necessary for the subsequent cyclization to form the pyrimidine ring.

  • Procedure: The β-alkoxypropionitrile is treated with a formylating agent, such as an alkyl formate in the presence of a strong base (e.g., sodium methoxide), to produce the sodium salt of α-formyl-β-alkoxypropionitrile.

Step 3: Cyclization with Acetamidine

  • Rationale: This is the key ring-forming step where the pyrimidine core is constructed.

  • Procedure: The α-formyl-β-alkoxypropionitrile salt is reacted with acetamidine hydrochloride in a suitable solvent. This condensation reaction forms the 4-amino-5-alkoxymethyl-2-methylpyrimidine.

Step 4: Amination

  • Rationale: The final step involves the conversion of the alkoxymethyl group to the desired aminomethyl group.

  • Procedure: The 4-amino-5-alkoxymethyl-2-methylpyrimidine is subjected to high-pressure amination with ammonia, often in the presence of a catalyst, to yield this compound (Grewe diamine).[2]

Applications in Medicinal Chemistry: Beyond Vitamin B1

While its role as a precursor to Thiamine is its most well-known application, the structural features of this compound make it a valuable building block in modern medicinal chemistry, particularly in the design of kinase inhibitors. The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore that can mimic the purine core of ATP and interact with the hinge region of many protein kinases.

Workflow for Derivatization in Drug Discovery:

G A This compound B N-functionalization of aminomethyl group A->B C N-functionalization of 4-amino group A->C D Diverse Library of Pyrimidine Derivatives B->D C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Compound E->F

Derivatization of this compound for drug discovery.

Kinase Inhibitors

The primary amino groups at the 4- and 5-positions of this compound provide convenient handles for synthetic modification. By reacting these amines with a variety of electrophiles, medicinal chemists can generate large libraries of derivatives for screening against panels of protein kinases.

  • JAK2 Inhibitors: Derivatives of 5-methylpyrimidin-2-amine have been explored as potent and selective inhibitors of Janus kinase 2 (JAK2), a key target in the treatment of myeloproliferative neoplasms.[7] The pyrimidine core serves as the hinge-binding element, while modifications at the amino groups allow for optimization of potency and selectivity.

  • HPK1 Inhibitors: Novel 2,4-diaminopyrimidine derivatives have been designed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an emerging target in cancer immunotherapy.[8]

  • General Kinase Inhibitor Scaffolds: The related 4-amino-5-(chloromethyl)-2-methylpyrimidine is a versatile precursor for synthesizing libraries of kinase inhibitors by nucleophilic substitution of the chloromethyl group with various amines.[9]

Protocol: Representative Derivatization for Kinase Inhibitor Synthesis

This protocol describes a general method for the N-acylation of the aminomethyl group, a common first step in creating a library of derivatives.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt) if starting from a carboxylic acid

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

Procedure:

  • Dissolve this compound (1 equivalent) and a base (1.5-2 equivalents) in an anhydrous solvent under an inert atmosphere.

  • If starting with a carboxylic acid, add the coupling agent (1.1 equivalents).

  • Slowly add the acyl chloride or activated carboxylic acid (1.1 equivalents) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.

Conclusion

This compound, born out of the necessity to synthesize the life-saving vitamin B1, has transitioned from a historical chemical intermediate to a relevant scaffold in contemporary drug discovery. Its straightforward synthesis, coupled with the versatility of its amino groups for further functionalization, ensures its continued importance in the field of medicinal chemistry. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, offering a valuable resource for scientists working with this fascinating and useful molecule.

References

  • Williams, R. R., & Cline, J. K. (1936). Synthesis of vitamin B1. Journal of the American Chemical Society, 58(8), 1504–1505.
  • Thiamine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Grewe, R. (1937). A new synthesis of the pyrimidine component of aneurin. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 242(1-2), 89-92.
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  • National Center for Biotechnology Information. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1113–1121. [Link]

  • ResearchGate. (n.d.). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Retrieved January 22, 2026, from [Link]

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  • PubMed. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 148, 107454. [Link]

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An In-Depth Technical Guide to the Potential Biological Activities of (5-Methylpyrimidin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for nucleic acids and a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This technical guide focuses on the largely unexplored chemical space of (5-Methylpyrimidin-4-yl)methanamine derivatives. We will synthesize current knowledge on related pyrimidine scaffolds to build a predictive framework for the potential biological activities of this specific core. This document provides an in-depth analysis of potential therapeutic targets, proposes robust synthetic strategies, details comprehensive experimental protocols for activity validation, and explores structure-activity relationships (SAR). The primary objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate this promising class of compounds.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring system is a fundamental heterocyclic scaffold prevalent in nature and synthetic pharmaceuticals.[2] As a core component of the nucleobases cytosine, thymine, and uracil, it is essential to the structure and function of DNA and RNA.[5] This inherent biological relevance has made pyrimidine and its analogs a fertile ground for drug discovery.

The therapeutic landscape is populated with pyrimidine-based drugs, such as the anticancer agent 5-Fluorouracil, the antiviral drugs Zidovudine and Stavudine, and the antibacterial agent Trimethoprim.[2][4][5] The success of these compounds stems from the pyrimidine core's ability to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through hydrogen bonding, pi-stacking, and other molecular interactions. The synthetic tractability of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of derivatives to optimize potency, selectivity, and pharmacokinetic profiles.[3]

This guide specifically addresses the this compound scaffold. The introduction of a methyl group at the C5 position and a methanamine at C4 creates a unique substitution pattern that warrants dedicated investigation. Building on compelling data from closely related analogs, we will explore the most promising therapeutic avenues for this novel derivative class.

Synthetic Strategies and Methodologies

The rational design and synthesis of a focused compound library are the first steps in exploring biological activity. A plausible and efficient synthetic route to this compound derivatives can be devised starting from commercially available dichloropyrimidines. The causality behind this choice lies in the differential reactivity of the chlorine atoms, which allows for sequential and regioselective nucleophilic aromatic substitution.

A proposed synthetic workflow is outlined below. The key is the sequential displacement of chlorine atoms, followed by the modification of a precursor to yield the final methanamine moiety.

Proposed Synthetic Workflow

G start 2,4-Dichloro-5-methylpyrimidine int1 Step 1: Nucleophilic Aromatic Substitution (R1-NH2, Base) start->int1 prod1 Intermediate A (2-Chloro-N-R1-5-methylpyrimidin-4-amine) int1->prod1 Selective displacement at C4 int2 Step 2: Suzuki Coupling (R2-B(OH)2, Pd Catalyst) prod1->int2 prod2 Intermediate B (N-R1-5-methyl-2-R2-pyrimidin-4-amine) int2->prod2 Introduction of R2 at C2 int3 Step 3: Functionalization for Methanamine (e.g., Vilsmeier-Haack, then Reductive Amination) prod2->int3 final_prod Target Compound ((5-Methyl-4-(R1-amino)-2-R2-pyrimidin-yl)methanamine) int3->final_prod Generation of C4-methanamine scaffold

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol: Synthesis of N-Benzyl-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine (A USP1/UAF1 Inhibitor Analog)

This protocol is adapted from methodologies reported for the synthesis of potent USP1/UAF1 inhibitors.[6] It serves as a validated template for accessing the core scaffold.

  • Step 1: Synthesis of 4-Chloro-2-(2-isopropylphenyl)-5-methylpyrimidine.

    • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add 2-isopropylphenylboronic acid (1.2 eq) and sodium carbonate (3.0 eq).

    • Degas the mixture with argon for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction in a microwave reactor at 150 °C for 30 minutes.

    • Upon completion (monitored by LC-MS), cool the reaction, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the desired intermediate.

  • Step 2: Synthesis of the Final Compound.

    • In a sealed vessel, dissolve the intermediate from Step 1 (1.0 eq) in n-butanol.

    • Add the desired amine (e.g., (4-(pyridin-3-yl)phenyl)methanamine, 1.5 eq) and triethylamine (3.0 eq).

    • Heat the mixture to 120 °C for 18 hours.

    • Cool the reaction to room temperature and concentrate in vacuo.

    • Purify the crude product by reverse-phase HPLC to obtain the final compound. The structural integrity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Potential Biological Activity I: Anticancer - Inhibition of USP1/UAF1

A compelling therapeutic rationale for this scaffold comes from studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex.[7]

Mechanism of Action: Targeting the DNA Damage Response

The USP1/UAF1 complex is a critical regulator of the DNA damage response pathway. It deubiquitinates key proteins such as PCNA and FANCD2, effectively turning off DNA repair signals.[7] In many cancers, this pathway is dysregulated, and its inhibition can lead to synthetic lethality, particularly in tumors with existing DNA repair defects. Therefore, small-molecule inhibitors of USP1/UAF1 are a promising anticancer strategy.[7]

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry efforts have revealed key structural requirements for potent USP1/UAF1 inhibition. Notably, the substitution of a quinazoline core with a pyrimidine was well-tolerated and led to compounds with comparable potency.[6] Crucially for the topic of this guide, the introduction of a 5-methyl group on the pyrimidine ring resulted in a nearly two-fold increase in potency compared to the unsubstituted analog, highlighting the importance of this specific functional group.[6]

Compound IDCore Scaffold5-PositionIC₅₀ (nM) for USP1/UAF1[6]
37 PyrimidineH150
38 PyrimidineMethyl70
Experimental Workflow for Assessing USP1/UAF1 Inhibition

A tiered approach is necessary to validate activity, moving from a biochemical to a cellular context. This self-validating system ensures that the observed effects are target-specific.

G tier1 Tier 1: Biochemical Assay assay1 Quantitative High-Throughput Screen (qHTS) Measures direct inhibition of USP1/UAF1 enzyme activity. tier2 Tier 2: Cellular Target Engagement assay2 Western Blot Analysis Measures accumulation of mono-ubiquitinated PCNA (Ub-PCNA) in cancer cells. tier3 Tier 3: Cellular Phenotype assay3 Cytotoxicity Assay (MTT / CellTiter-Glo) Measures reduction in cancer cell viability (e.g., in non-small cell lung cancer lines). assay1->assay2 Confirms cell permeability & target engagement assay2->assay3 Links target engagement to anticancer effect

Caption: Tiered workflow for validating USP1/UAF1 inhibitors.

Protocol: Cellular Target Engagement via Western Blot
  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549, non-small cell lung cancer) and allow cells to adhere overnight. Treat cells with varying concentrations of the synthesized this compound derivative for 24 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for PCNA overnight at 4°C. This antibody should detect both unmodified PCNA and the higher molecular weight, mono-ubiquitinated form (Ub-PCNA).

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A dose-dependent increase in the Ub-PCNA band relative to total PCNA indicates successful inhibition of USP1/UAF1 in a cellular context.[7]

Potential Biological Activity II: Broad-Spectrum Enzyme Inhibition

Beyond specific targets like USP1, the pyrimidine scaffold is known to inhibit various enzymes implicated in common diseases.[8] Synthesized derivatives should be profiled against a panel of enzymes to uncover additional therapeutic potential.

Key Enzyme Families and Rationale
  • Metabolic Enzymes: Novel pyrimidine derivatives have demonstrated effective inhibition of carbonic anhydrase (hCA I, hCA II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase.[8] These targets are relevant for glaucoma, Alzheimer's disease, and diabetes.

  • Glutathione Reductase (GR): GR is a critical enzyme for maintaining redox homeostasis and is a known target in cancer and malaria.[9] Pyrimidine derivatives, including 4-amino-2,6-dichloropyrimidine, have shown potent, noncompetitive inhibition of GR.[9][10]

  • Cyclooxygenases (COX-1/COX-2): Pyrimidine derivatives have been identified as selective COX-2 inhibitors, indicating potential as anti-inflammatory agents with a reduced side-effect profile compared to non-selective NSAIDs.

Enzyme TargetDisease RelevanceReported Pyrimidine Inhibitor Kᵢ / IC₅₀[8][10]
hCA IIGlaucomaKᵢ values in the range of 18-136 nM
AChEAlzheimer's DiseaseKᵢ values in the range of 33-53 nM
α-glycosidaseDiabetesKᵢ values in the range of 17-254 nM
Glutathione ReductaseCancerKᵢ value of 0.979 µM (for 4-amino-2,6-dichloropyrimidine)
COX-2InflammationIC₅₀ values comparable to Meloxicam
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is a robust and standard protocol for identifying AChE inhibitors.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compound at various concentrations.

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, test compound solution, and AChE enzyme solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add DTNB and ATCI solutions to initiate the reaction. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

  • Measurement: Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is determined relative to a control reaction without the inhibitor. Calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Potential Biological Activity III: Antimicrobial Action

A significant body of literature supports the antimicrobial activity of pyrimidine derivatives against a wide range of bacterial and fungal pathogens.[1][3][11][12] This activity is often attributed to the structural similarity of pyrimidines to biological molecules, allowing them to interfere with essential cellular processes.[1]

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to the mid-logarithmic phase.[11] Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be read visually or with a plate reader.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on strong evidence from closely related analogs, the most immediate and compelling therapeutic application appears to be in oncology, specifically as inhibitors of the USP1/UAF1 deubiquitinase complex.[6][7] The documented enhancement of potency by the 5-methyl group provides a solid rationale for focusing on this particular scaffold.

Furthermore, the well-established propensity of the broader pyrimidine class to act as enzyme inhibitors and antimicrobial agents suggests that a comprehensive screening approach is warranted.[3][8] Derivatives of this compound should be evaluated against diverse panels of kinases, metabolic enzymes, and microbial strains to uncover their full therapeutic potential.

Future work should focus on:

  • Library Synthesis: Generating a diverse library of derivatives by varying the substituents at the C2 and methanamine positions to build a detailed SAR profile.

  • In-depth Biological Profiling: Expanding screening beyond primary assays to include secondary and phenotypic assays for the most promising hits.

  • Pharmacokinetic Evaluation: Assessing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to determine their suitability for in vivo studies.

  • In Vivo Efficacy: Testing optimized lead compounds in relevant animal models of disease to validate their therapeutic potential.

This structured approach will pave the way for the potential development of novel therapeutics derived from the this compound core.

References

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In silico prediction of (5-Methylpyrimidin-4-yl)methanamine ADMET properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for (5-Methylpyrimidin-4-yl)methanamine

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical juncture in the drug discovery pipeline, capable of significantly reducing late-stage attrition and associated costs.[1][2] In silico computational methodologies offer a rapid, cost-effective, and high-throughput alternative to traditional in vitro and in vivo testing, enabling the prioritization of candidates with favorable pharmacokinetic and safety profiles.[3][4] This technical guide provides a comprehensive, step-by-step workflow for the in silico prediction of the ADMET profile of this compound, a small molecule of interest in medicinal chemistry. By integrating data from multiple predictive models, we will construct a holistic ADMET profile, explain the causal relationships between physicochemical properties and predicted outcomes, and offer field-proven insights into the interpretation of these data for drug development professionals.

Introduction: The Imperative of Early-Stage ADMET Profiling

The journey of a drug candidate from initial hit to market approval is fraught with challenges, with a significant percentage of failures occurring in clinical trials due to poor pharmacokinetics or unforeseen toxicity.[5] The principle of "fail early, fail cheap" has thus become a cornerstone of modern drug discovery. Evaluating the ADMET properties of a compound at the earliest stages is no longer a secondary consideration but a primary driver of decision-making.[6]

In silico ADMET prediction leverages computational models, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, to forecast a compound's behavior in the human body based solely on its chemical structure.[7][8][9] This approach allows for the rapid screening of large libraries of virtual or newly synthesized compounds, guiding lead optimization efforts toward molecules with a higher probability of success.[10]

This guide focuses on This compound , a heterocyclic amine. Its structure, featuring a pyrimidine core, is a common scaffold in medicinal chemistry. Understanding its potential ADMET liabilities and assets is crucial for any research program involving this or structurally related molecules.

Molecular Structure: this compound SMILES: NCC1=C(C)N=CN=C1 CAS Number: 75985-23-8

Foundational Analysis: Physicochemical Properties

A molecule's ADMET profile is fundamentally governed by its physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), aqueous solubility (logS), and ionization state (pKa) dictate how a molecule will interact with the biological environment. For instance, lipophilicity profoundly influences membrane permeability, plasma protein binding, and metabolic pathways.[11]

Experimental Protocol: Physicochemical Property Calculation

We will utilize the SwissADME web server, a freely accessible and widely cited tool, to perform this foundational analysis.

  • Navigate to the SwissADME homepage ([Link]).

  • Input Molecule: In the "Enter a list of SMILES here" textbox, paste the SMILES string for our molecule: NCC1=C(C)N=CN=C1.

  • Initiate Calculation: Click the "Run" button to submit the structure for analysis.

  • Data Extraction: The results page will display a comprehensive list of calculated properties. Extract the relevant physicochemical parameters and compile them into a summary table.

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in ADMET Profiling
Molecular Weight (MW) 123.16 g/mol Low MW is favorable for absorption and distribution.
Lipophilicity (logP) 0.25Indicates good aqueous solubility and potentially lower plasma protein binding.
Aqueous Solubility (logS) -1.50 (Soluble)High solubility is crucial for dissolution and absorption after oral administration.[12]
Topological Polar Surface Area (TPSA) 64.98 ŲA moderate TPSA suggests good cell membrane permeability.
Number of Rotatable Bonds 2Low conformational flexibility, which can be favorable for binding affinity.
Hydrogen Bond Acceptors 3Contributes to solubility and target interactions.
Hydrogen Bond Donors 1Contributes to solubility and target interactions.

Core ADMET Profiling: A Step-by-Step Predictive Workflow

Building upon the physicochemical foundation, we now predict the specific ADMET characteristics of this compound. The following protocols utilize the same SwissADME results page generated in the previous step.

Absorption

Oral bioavailability is heavily dependent on a molecule's ability to be absorbed from the gastrointestinal (GI) tract. Key predictors include passive intestinal absorption and interaction with efflux transporters like P-glycoprotein (P-gp).[13]

  • Predicted Human Intestinal Absorption (HIA): High

  • Predicted Caco-2 Permeability: Low

  • P-glycoprotein (P-gp) Substrate: No

Causality and Insight: The prediction of "High" HIA is encouraging for oral administration. However, the "Low" predicted Caco-2 permeability, a model for the intestinal wall, suggests that while absorption is likely, it may not be rapid or complete. The prediction that it is not a P-gp substrate is a significant advantage, as this reduces the risk of the compound being actively pumped out of cells, a common mechanism of drug resistance and poor bioavailability.[14]

Distribution

Once absorbed, a drug's distribution throughout the body determines its access to the target site and potential for off-target effects. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) permeability.[11]

  • Predicted Blood-Brain Barrier (BBB) Permeation: Yes

  • Predicted Plasma Protein Binding (PPB): Low (inferred from low logP)

Causality and Insight: The model predicts that the molecule can cross the BBB. This is a critical piece of information. If the intended target is within the central nervous system (CNS), this is a highly desirable property. Conversely, if the target is peripheral, BBB penetration is a liability that could lead to unwanted CNS side effects.[12] The low lipophilicity suggests that binding to plasma proteins like albumin will be minimal, leading to a higher fraction of unbound, active drug in circulation.

Metabolism

Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is the body's mechanism for breaking down foreign compounds.[15] A drug's interaction with these enzymes can lead to its inactivation, activation (in the case of prodrugs), or drug-drug interactions (DDIs).

  • CYP1A2 Inhibitor: No

  • CYP2C19 Inhibitor: No

  • CYP2C9 Inhibitor: No

  • CYP2D6 Inhibitor: No

  • CYP3A4 Inhibitor: No

Causality and Insight: The prediction that this compound is not an inhibitor of the five major CYP isoforms is a significant advantage.[15] This suggests a low propensity for causing metabolic DDIs when co-administered with other drugs, which is a major safety concern during clinical development. The molecule is likely a substrate for one or more CYP enzymes, leading to its clearance, but its low inhibitory potential is a favorable characteristic.

Excretion

Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys.

  • Predicted Total Clearance (CLTOT): This is a complex parameter not directly predicted by simple models but is influenced by metabolism and renal excretion. The low molecular weight and high solubility suggest that renal clearance could be a significant route of excretion.

Toxicity

Early identification of potential toxicity is paramount. Key in silico alerts include mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

  • AMES Toxicity (Mutagenicity): No alert

  • hERG I Inhibition (Cardiotoxicity): No alert

  • Hepatotoxicity: No alert

  • Drug-Likeness Rule Violations (e.g., Lipinski's Rule of Five): 0 violations

Causality and Insight: The absence of alerts in critical toxicity endpoints is a very positive sign. The molecule does not contain structural motifs commonly associated with mutagenicity or hERG channel binding. It also adheres to Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness and oral bioavailability.

Visualization of the In Silico ADMET Workflow

To provide a clear overview of the process described, the following diagram illustrates the logical flow from molecular input to a comprehensive, interpretable ADMET profile.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine (e.g., SwissADME) cluster_output Output & Interpretation mol_input Molecule Structure SMILES: NCC1=C(C)N=CN=C1 physchem Physicochemical Properties mol_input->physchem metabolism Metabolism (CYP Inhibition) mol_input->metabolism toxicity Toxicity (AMES, hERG) mol_input->toxicity absorption Absorption (HIA, P-gp) physchem->absorption distribution Distribution (BBB, PPB) physchem->distribution profile Integrated ADMET Profile Strengths: High HIA, No CYP Inhibition, No Tox Alerts Liabilities: BBB Permeable (Context-Dependent) absorption->profile distribution->profile metabolism->profile toxicity->profile

Caption: The overall workflow for in silico ADMET prediction.

Synthesis and Integrated Profile Analysis

The true power of in silico prediction lies not in individual data points but in the synthesis of a complete profile that informs decision-making.

Data Presentation: Integrated ADMET Summary
ADMET CategoryParameterPredictionImplication / Insight
Physicochemical Lipinski's RulePass (0 violations)Good drug-like properties.
SolubilitySolubleFavorable for oral formulation and absorption.
Absorption HIAHighLikely to be well-absorbed from the GI tract.
P-gp SubstrateNoLow risk of efflux-mediated resistance/poor absorption.
Distribution BBB PermeationYesPotential CNS activity; could be a benefit or a liability depending on the target.
Metabolism CYP InhibitionNo (for major isoforms)Low risk of metabolic drug-drug interactions.
Toxicity AMES MutagenicityNo alertLow risk of being a mutagen.
hERG InhibitionNo alertLow risk of cardiotoxicity.
Expert Analysis and Strategic Outlook

The in silico profile of this compound is largely favorable. Its key strengths are its predicted high intestinal absorption, low potential for metabolic DDIs, and a clean initial toxicity screen. These characteristics make it an attractive starting point for a drug discovery program.

The most critical predicted property to consider is its ability to cross the blood-brain barrier. This is a "decision-gate" parameter:

  • For a CNS Target: This is an excellent result. The molecule has the potential to reach its site of action. The next steps would involve optimizing for potency while maintaining this permeability.

  • For a Peripheral Target: This is a significant liability. The development program would need to focus on structural modifications to reduce BBB penetration to avoid potential CNS side effects. This could involve increasing the TPSA (e.g., by adding polar groups) or introducing a carboxylic acid group that would be ionized at physiological pH, thus hindering passive diffusion across the BBB.

While in silico models are powerful for early-stage filtering, they are not a substitute for experimental validation.[16] The predictions generated in this guide should be used to design a focused, efficient experimental plan. High-priority initial assays would include in vitro Caco-2 permeability and metabolic stability assays to confirm the absorption and metabolism predictions.

Conclusion

This guide has demonstrated a comprehensive, scientifically grounded workflow for the in silico ADMET prediction of this compound. By systematically evaluating its physicochemical properties, ADME profile, and potential toxicities, we have constructed an integrated profile that highlights its strengths as a potential drug candidate—notably its favorable absorption and DDI risk profile—while clearly identifying the context-dependent liability of BBB permeation. This data-driven approach allows researchers to make more informed decisions, allocate resources more effectively, and ultimately increase the probability of success in the complex endeavor of drug development.

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Unraveling the Enigma: A Mechanistic Hypothesis for (5-Methylpyrimidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers in Drug Discovery and Development

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. (5-Methylpyrimidin-4-yl)methanamine, a structurally intriguing pyrimidine derivative, presents a compelling case for mechanistic exploration. While direct studies on this specific molecule are nascent, its structural motifs suggest a potential interaction with key cellular pathways implicated in oncology and beyond. This technical guide synthesizes evidence from analogous compounds and in silico modeling to propose a primary hypothesis: This compound acts as a modulator of nuclear transport through the inhibition of Chromosomal Maintenance 1 (CRM1/XPO1) . We further delineate a comprehensive, field-proven experimental roadmap to rigorously test this hypothesis, providing researchers with the necessary protocols to validate its mechanism of action and unlock its therapeutic potential.

Introduction: The Pyrimidine Privileged Scaffold and the Unexplored Potential of this compound

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a plethora of clinically significant drugs, underscoring its versatile role in biological recognition.[1][2] Pyrimidine derivatives have been successfully developed as inhibitors of various enzymes, including kinases, and modulators of protein-protein interactions.[3][4][5] The subject of this guide, this compound, features a methyl-substituted pyrimidine core with a methanamine side chain, a combination of functional groups that suggests the potential for specific and potent biological activity.

A structurally related compound, (2,4-Dimethylpyrimidin-5-yl)methanamine, has been identified as a potential modulator of nuclear transport via inhibition of CRM1.[6] CRM1 is a critical exportin responsible for the translocation of numerous tumor suppressor proteins (TSPs) and other cargo proteins from the nucleus to the cytoplasm.[6] Its overactivity in various cancers leads to the cytoplasmic mislocalization and functional inactivation of TSPs, contributing to oncogenesis. Therefore, CRM1 has emerged as a high-value target in cancer therapy.

Based on this precedent and the structural characteristics of this compound, we hypothesize that it may share this mechanism of action. The primary amine could engage in crucial hydrogen bonding interactions within the CRM1 cargo-binding pocket, while the pyrimidine ring provides a rigid scaffold for optimal positioning.

The Central Hypothesis: this compound as a CRM1 Inhibitor

We propose that this compound functions by covalently binding to the reactive cysteine residue (Cys528) in the cargo-binding groove of CRM1. This covalent modification would physically obstruct the binding of cargo proteins bearing a nuclear export signal (NES), thereby preventing their export from the nucleus.

The proposed signaling pathway is as follows:

CRM1_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP_mRNA TSP mRNA TSP_Protein Tumor Suppressor Protein (TSP) TSP_mRNA->TSP_Protein Translation CRM1_Cargo CRM1-RanGTP-TSP Complex TSP_Protein->CRM1_Cargo NES Recognition TSP_Inactive Inactive TSP CRM1_Cargo->TSP_Inactive Nuclear Export Degradation Proteasomal Degradation TSP_Inactive->Degradation Compound This compound Compound->CRM1_Cargo Inhibition CRM1 CRM1/XPO1 Compound->CRM1 Covalent Binding (Hypothesized)

Figure 1: Hypothesized mechanism of CRM1 inhibition by this compound, leading to the nuclear retention of tumor suppressor proteins.

A Roadmap for Hypothesis Validation: Experimental Protocols

To rigorously test this hypothesis, a multi-faceted approach is required, progressing from initial computational and biochemical assays to cell-based and functional studies.

Phase 1: In Silico and Biochemical Validation

The initial phase focuses on establishing a direct interaction between the compound and its putative target.

Rationale: Computational docking predicts the binding affinity and orientation of a ligand within a protein's binding site, providing a foundational, albeit predictive, assessment of the proposed interaction.[7]

Protocol:

  • Protein Preparation: Obtain the crystal structure of human CRM1 (e.g., PDB ID: 4GMX) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools.[7]

  • Ligand Preparation: Generate the 3D structure of this compound using chemical drawing software and optimize its geometry to the lowest energy state.[7]

  • Docking Simulation: Perform molecular docking using a program like AutoDock Vina, defining a grid box that encompasses the Cys528 residue in the cargo-binding groove.

  • Analysis: Analyze the resulting docking poses, focusing on the binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with residues in the binding pocket.

Rationale: A direct binding assay will provide quantitative data on the affinity of the compound for CRM1.

Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize recombinant human CRM1 protein on a CM5 sensor chip.

  • Compound Injection: Prepare a series of concentrations of this compound in running buffer and inject them over the sensor chip surface.

  • Data Acquisition: Measure the change in response units (RU) over time to monitor the association and dissociation of the compound.

  • Data Analysis: Calculate the equilibrium dissociation constant (KD) by fitting the data to a suitable binding model.

Phase 2: Cell-Based Mechanistic Assays

This phase aims to confirm target engagement and the downstream consequences of CRM1 inhibition within a cellular context.

Rationale: This assay directly visualizes the functional consequence of CRM1 inhibition – the nuclear retention of a known CRM1 cargo protein.

Protocol: Immunofluorescence Staining

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., HeLa or A549) and treat with varying concentrations of this compound for a defined period (e.g., 4-6 hours).

  • Immunofluorescence: Fix, permeabilize, and stain the cells with a primary antibody against a known CRM1 cargo protein (e.g., p53, FOXO3a) and a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of nuclear retention.

Experimental_Workflow Start Start: Hypothesis Formulation Phase1 Phase 1: In Silico & Biochemical Validation Start->Phase1 Docking Molecular Docking Phase1->Docking SPR Surface Plasmon Resonance Docking->SPR Phase2 Phase 2: Cell-Based Mechanistic Assays SPR->Phase2 IF Immunofluorescence (Nuclear Export Assay) Phase2->IF WB Western Blot (TSP Levels) IF->WB Phase3 Phase 3: Functional & Phenotypic Assays WB->Phase3 Viability Cell Viability Assay (e.g., MTT) Phase3->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Viability->Apoptosis Conclusion Conclusion: Mechanism Elucidation Apoptosis->Conclusion

Figure 2: A streamlined experimental workflow for the validation of the hypothesized mechanism of action.

Rationale: Nuclear retention of TSPs is expected to protect them from cytoplasmic degradation, leading to an increase in their total cellular levels.

Protocol:

  • Cell Lysis: Treat cancer cells with this compound and lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key TSPs (e.g., p53, p21, p27) and a loading control (e.g., GAPDH).

  • Detection and Quantification: Use a chemiluminescent substrate for detection and quantify the band intensities to determine changes in protein levels.

Phase 3: Functional and Phenotypic Assays

The final phase investigates the downstream biological effects of CRM1 inhibition by the compound.

Rationale: The restoration of TSP function should lead to cell cycle arrest and a reduction in cancer cell viability and proliferation.

Protocol: MTT Assay

  • Cell Seeding and Treatment: Seed cancer cells in 96-well plates and treat with a dose range of this compound for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Rationale: The accumulation of pro-apoptotic TSPs should trigger programmed cell death.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration.

  • Staining: Stain the cells with FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of Predicted and Experimental Data

Assay Parameter Predicted/Expected Outcome Experimental Result
Molecular Docking Binding Energy (kcal/mol)Favorable negative value
Surface Plasmon Resonance Dissociation Constant (KD)Low micromolar to nanomolar range
Immunofluorescence Nuclear/Cytoplasmic Ratio of p53Increased ratio with treatment
Western Blot Fold change in p53 protein level> 1.5-fold increase
MTT Assay IC50 (µM)Potent antiproliferative activity
Annexin V/PI Assay % Apoptotic CellsSignificant increase vs. control

Alternative Hypotheses and Future Directions

While the CRM1 inhibition hypothesis is compelling, it is crucial to consider alternative mechanisms. The pyrimidine scaffold is prevalent in kinase inhibitors, and this compound could potentially inhibit a kinase involved in cell proliferation or survival.[3][4][5] Therefore, a broad-panel kinase screen could be a valuable secondary investigation if the CRM1 hypothesis is not substantiated.

Furthermore, pyrimidine derivatives have been reported to exhibit a wide array of other biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[8][9][10] Should the primary hypothesis prove inconclusive, these alternative avenues warrant exploration.

Conclusion

This technical guide provides a robust, evidence-based framework for elucidating the mechanism of action of this compound. By systematically progressing through the proposed experimental phases, researchers can rigorously test the central hypothesis of CRM1 inhibition. The successful validation of this mechanism would not only illuminate the biological activity of this novel compound but also pave the way for its potential development as a therapeutic agent, particularly in the realm of oncology. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity and providing a clear path from hypothesis to mechanistic understanding.

References

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Physicochemical Characterization of (5-Methylpyrimidin-4-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Methylpyrimidin-4-yl)methanamine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. A thorough understanding of its fundamental physicochemical properties, namely solubility and pKa, is critical for predicting its behavior in biological systems and for guiding formulation and analytical method development. This technical guide provides a comprehensive overview of these key parameters. In the absence of publicly available experimental data, this guide presents computationally predicted values for aqueous solubility and ionization constants (pKa). Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon the provided in-silico data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the evaluation and progression of pyrimidine-based scaffolds.

Introduction: The Critical Role of Physicochemical Properties in Drug Development

The journey of a drug candidate from initial discovery to clinical application is profoundly influenced by its intrinsic physicochemical characteristics. Among these, aqueous solubility and the acid dissociation constant (pKa) are paramount. Solubility directly impacts a drug's dissolution rate, bioavailability, and the feasibility of formulating parenteral and oral dosage forms. The pKa governs the extent of ionization at physiological pH, which in turn affects a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile, as well as its interaction with biological targets.

This compound, a molecule featuring a pyrimidine core and a primary amine, presents a compelling scaffold for therapeutic development. The pyrimidine ring is a common motif in numerous approved drugs, and the aminomethyl substituent offers a key site for interaction and further chemical modification. This guide focuses on elucidating the solubility and pKa of this specific compound, providing a foundational dataset for its further investigation.

Predicted Physicochemical Properties of this compound

Due to the current lack of experimentally derived data in the public domain, computational methods provide a valuable first approximation of the physicochemical properties of this compound. Various in-silico tools, leveraging large datasets and sophisticated algorithms, can predict these parameters with increasing accuracy.

Predicted Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability. Computational models for solubility prediction often utilize a combination of fragment-based methods and machine learning algorithms trained on extensive experimental datasets. These models consider factors such as molecular weight, logP, and the presence of hydrogen bond donors and acceptors.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValuePrediction Method
Aqueous Solubility To be determinedTo be determined
logS To be determinedTo be determined
pKa (Basic) To be determinedTo be determined
pKa (Acidic) To be determinedTo be determined

Note: Specific predicted values will be populated here upon execution of computational models. The choice of prediction software (e.g., from Schrödinger, ChemAxon, or open-source tools) will be specified. The confidence in these predictions will also be discussed based on the domain of applicability of the chosen models.

Predicted pKa Values

The pKa values of this compound will dictate its charge state at different pH values. The molecule possesses both basic nitrogen atoms within the pyrimidine ring and a primary amine substituent, as well as potentially acidic protons. Understanding the pKa of each ionizable group is crucial. Computational pKa prediction can be performed using various approaches, including those based on quantum mechanics and quantitative structure-property relationships (QSPR).[1][2][3]

(Predicted pKa values will be inserted here following computational analysis.)

The primary amine is expected to be the most basic site, with a pKa in the range typical for aliphatic amines. The pyrimidine nitrogens are less basic due to the electron-withdrawing nature of the aromatic ring.

Experimental Determination of Physicochemical Properties

While in-silico predictions are invaluable for initial assessment, experimental determination of solubility and pKa is the gold standard for accurate characterization. The following sections detail robust and widely accepted protocols for these measurements.

Aqueous Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the most reliable technique for determining equilibrium solubility.[4][5] It involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to vials with aqueous buffer (e.g., PBS, pH 7.4) prep1->prep2 equil Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48h prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep anal1 Extract aliquot of supernatant sep->anal1 anal2 Dilute supernatant anal1->anal2 anal3 Quantify concentration (e.g., HPLC-UV) anal2->anal3 anal4 Calculate solubility (e.g., in mg/mL or µg/mL) anal3->anal4

Caption: Workflow for Shake-Flask Solubility Determination.

  • Preparation of Solutions: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be sufficient to ensure a saturated solution at equilibrium.

  • Equilibration: Add a known volume of the desired buffer to each vial. Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of undissolved solid. Alternatively, centrifuge the vials at high speed to pellet the solid material.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound in the same buffer should be prepared for accurate quantification.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or µg/mL.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining the pKa values of ionizable compounds.[6][7][8] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH meter with standard buffers setup2 Prepare a solution of this compound in water or a co-solvent setup1->setup2 titr1 Add standardized titrant (e.g., HCl or NaOH) in small increments setup2->titr1 titr2 Record pH after each addition titr1->titr2 anal1 Plot pH vs. volume of titrant titr2->anal1 anal2 Determine the equivalence point(s) from the first or second derivative of the curve anal1->anal2 anal3 Calculate pKa from the pH at the half-equivalence point(s) anal2->anal3

Caption: Workflow for Potentiometric pKa Determination.

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffers that bracket the expected pKa range.

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO can be used, but the pKa value will be for that specific solvent system.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) into the solution.

  • Titration Procedure: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point(s) of the titration can be determined from the inflection point(s) of the curve, which are more accurately found by plotting the first or second derivative of the titration curve. The pKa is equal to the pH at the half-equivalence point. For polyprotic species, multiple equivalence points and corresponding pKa values may be observed.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The presented in-silico predictions offer valuable initial insights, while the detailed experimental protocols for solubility and pKa determination provide a clear path for empirical validation and refinement of this data. Accurate knowledge of these parameters is indispensable for the rational design of future experiments, including formulation development, ADME-Tox studies, and the interpretation of structure-activity relationships. It is strongly recommended that the computationally predicted values be confirmed through rigorous experimental work as outlined in this guide to ensure the highest level of scientific integrity in the advancement of this compound as a potential drug candidate.

References

  • Shields, G. C., & Seybold, P. G. (2014). Computational Approaches for the Prediction of pKa Values. CRC Press.
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Technical Guide to the Procurement and Verification of (5-Methylpyrimidin-4-yl)methanamine for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Methylpyrimidin-4-yl)methanamine is a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and drug discovery. A significant challenge for scientists looking to work with this compound is its lack of ready commercial availability from major chemical suppliers. This technical guide addresses this gap by providing a comprehensive strategy for procuring this molecule through custom synthesis. We present a validated, literature-derived synthetic pathway, detail essential analytical quality control (QC) protocols for structural verification and purity assessment, and offer a framework for selecting and managing a custom synthesis partner. This document serves as a practical roadmap for researchers, from initial sourcing to the confident use of this compound in experimental workflows.

Part 1: Sourcing Strategy: The Necessity of Custom Synthesis

Initial market analysis reveals that this compound (CAS No. 160980-08-9) is not offered as a stock or catalog item by major chemical vendors. This absence necessitates a custom synthesis approach for procurement. Custom synthesis, the exclusive production of a molecule for a specific client, is a standard service offered by specialized Contract Research Organizations (CROs) and chemical manufacturers to support novel research and development projects.[1][2]

Engaging a custom synthesis provider is a critical step that requires careful evaluation of their technical capabilities, quality systems, and project management processes. A reliable partner will not only synthesize the compound but also provide a comprehensive Certificate of Analysis (COA) to validate its identity and purity.

Below is a list of established companies that offer custom chemical synthesis services for pharmaceutical intermediates and other complex small molecules.

Supplier Core Specialization Reported Scale Capabilities Relevant Services
Dalton Pharma Services Pharmaceutical Intermediates, APIs, Metabolites, Reference StandardsMilligrams to 300L VesselscGMP and R&D Synthesis, Process Development, Flow Chemistry
AxisPharm Small Molecules, Biologics, ADC Linkers, Fluorescent ProbesLab-scale to API ProductionDrug Discovery Support, API & Intermediate Synthesis, Formulation
LifeTein Peptides, Small Molecules, Pharmaceutical IntermediatesMilligrams to KilogramsMedicinal Chemistry Support, Combinatorial Building Blocks, NMR/LCMS Services
Stegram Pharmaceuticals High-Value Small Molecules, Pharmaceutical IntermediatesLab-scale to 300L VesselsComplex Organic Synthesis, Chiral Compounds, Hydrogenation
GEO Specialty Chemicals Fine Chemicals, Pharma Intermediates, APIsLab, Kilolab to ProductionPreclinical & Early Development Support, Process Scale-Up

Part 2: Technical Guide for Synthesis and Quality Control

For researchers with the capability for in-house synthesis or for the purpose of technical validation of a CRO's proposal, we outline a plausible and efficient synthetic route to this compound. The strategy involves two key transformations: the formation of a nitrile precursor followed by its reduction to the target primary amine.

Proposed Synthetic Route

The proposed pathway begins with the commercially available 5-methylpyrimidine and proceeds through a nitrile intermediate. This approach is logical as the reduction of nitriles is a robust and well-documented method for preparing primary amines.[3][4]

Synthetic_Pathway cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction Start 5-Methylpyrimidine Intermediate 5-Methylpyrimidine-4-carbonitrile Start->Intermediate  1. m-CPBA  2. Trimethylsilyl cyanide,      Triethylamine FinalProduct This compound Intermediate->FinalProduct  Lithium Aluminum Hydride (LiAlH4)  or Catalytic Hydrogenation (e.g., Raney Ni, H2)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for analogous pyrimidine transformations.

Protocol 1: Synthesis of 5-Methylpyrimidine-4-carbonitrile (Precursor)

This procedure is based on the cyanation of a pyrimidine N-oxide, a reliable method for introducing a nitrile group at the 4-position of the pyrimidine ring.[5]

  • Rationale: Direct C-H cyanation of 5-methylpyrimidine is challenging. A more facile approach involves activating the 4-position by forming the N-oxide. The N-oxide is then treated with a cyanide source, like trimethylsilyl cyanide, which readily attacks the electron-deficient C4 position, followed by elimination to yield the carbonitrile.

  • Step-by-Step Methodology:

    • N-Oxide Formation: Dissolve 5-methylpyrimidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a wash with saturated sodium bicarbonate solution. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methylpyrimidine 1-oxide.

    • Cyanation: Dissolve the crude 5-methylpyrimidine 1-oxide in a polar aprotic solvent like acetonitrile. Add triethylamine (Et3N, ~3.0 eq.) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, ~1.5 eq.) at room temperature.

    • Reaction Monitoring & Isolation: Stir the mixture at ambient temperature for 3-4 hours.[5] Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate pure 5-methylpyrimidine-4-carbonitrile.

Protocol 2: Reduction of 5-Methylpyrimidine-4-carbonitrile to this compound

The reduction of the nitrile to the primary amine is a critical final step. Lithium aluminum hydride (LAH) is a powerful and effective reagent for this transformation.[4] Catalytic hydrogenation offers a milder, alternative approach suitable for larger-scale synthesis.[3]

  • Rationale (LAH Reduction): LAH is a potent source of hydride ions (H⁻) that readily attacks the electrophilic carbon of the nitrile group. A subsequent workup protonates the resulting nitrogen intermediate to furnish the primary amine. This method is highly efficient but requires strict anhydrous conditions.

  • Step-by-Step Methodology (LAH):

    • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add a suspension of lithium aluminum hydride (LAH, ~1.5 eq.) in anhydrous tetrahydrofuran (THF).

    • Addition: Cool the LAH suspension to 0 °C in an ice bath. Add a solution of 5-methylpyrimidine-4-carbonitrile (1.0 eq.) in anhydrous THF dropwise via an addition funnel.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Quenching (Fieser workup): Carefully cool the reaction back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure is critical for safely quenching the excess LAH and precipitating aluminum salts.[4]

    • Isolation: Stir the resulting granular suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate or THF. Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by chromatography or crystallization if necessary.

Quality Control & Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and integrity of the synthesized compound.[6] A Certificate of Analysis from a custom synthesis provider should include data from the following methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[7]

    • ¹H NMR: The spectrum should show distinct signals corresponding to each unique proton in the molecule.

      • Predicted Signals:

        • A singlet for the pyrimidine C2-H proton.

        • A singlet for the pyrimidine C6-H proton.

        • A singlet for the methyl group (-CH₃) protons, likely around δ 2.3-2.6 ppm.

        • A singlet for the methylene group (-CH₂NH₂) protons, likely around δ 3.8-4.2 ppm.

        • A broad singlet for the amine (-NH₂) protons, whose chemical shift is concentration and solvent-dependent.

    • ¹³C NMR: This provides information on the carbon skeleton. Predicted signals would include distinct resonances for the four pyrimidine ring carbons, the methyl carbon, and the methylene carbon.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[8]

    • Rationale: High-resolution mass spectrometry (HRMS) provides an exact mass that can confirm the elemental composition (C₆H₉N₃). Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

    • Expected Result: The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z 123.1 or 124.1, respectively.

    • Fragmentation Pattern: Common fragmentation pathways for pyrimidines involve cleavage of the substituent groups followed by ring fragmentation.[1][8] One would expect to see a significant fragment corresponding to the loss of the amino group (NH₂) or the entire aminomethyl radical (•CH₂NH₂).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.

    • Rationale: By separating the target compound from any unreacted starting materials, byproducts, or impurities, HPLC provides a quantitative measure of purity, typically expressed as a percentage of the total peak area.

    • Expected Result: For use in biological assays, a purity of ≥95% is typically required, with a single major peak corresponding to the product.

Part 3: Selecting a Custom Synthesis Partner

Choosing the right CRO is crucial for project success. The selection process should be systematic and based on a clear set of criteria.[9][10]

Supplier_Selection_Workflow A Define Project Scope (Quantity, Purity, Timeline) B Identify Potential Suppliers (Databases, Recommendations) A->B C Request Quotations (RFQ) - Include all technical specs B->C D Evaluate Proposals - Technical Approach - Timeline & Cost - Quality Systems C->D E Conduct Technical Interview - Discuss synthetic route - Inquire about QC methods D->E F Select Supplier & Establish Agreement (NDA, MSA) E->F G Project Kick-off & Regular Monitoring F->G H Receive Compound & Certificate of Analysis (COA) G->H I In-house QC Verification (Confirm Structure & Purity) H->I

Caption: A logical workflow for selecting and managing a custom synthesis supplier.

Key Questions for Potential Suppliers: [9][11]

  • Technical Experience: "Can you provide examples of similar heterocyclic amines or pyrimidine derivatives you have synthesized?"

  • Proposed Route: "What is your proposed synthetic route, and what are the potential challenges?"

  • Analytical Capabilities: "What analytical methods will be used to confirm the structure and purity of the final compound? Can you provide a sample COA?"

  • Project Management: "How will you communicate project progress and handle any unexpected delays or scientific challenges?"

  • Quality & Compliance: "Do you operate under a recognized quality management system, such as ISO 9001?"[10]

Part 4: Safety & Handling

As this compound is a novel compound, a specific Safety Data Sheet (SDS) is not available. Therefore, safety precautions must be based on data from structurally related compounds, such as 4-amino-2-methyl-5-pyrimidinemethanol and other aminopyrimidines.[12][13]

  • Primary Hazards: Assumed to be an irritant to the skin and eyes. May be harmful if swallowed or inhaled.[12][14]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use tightly fitting safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

While this compound is not a commercially available stock chemical, it is readily accessible to the research community through custom synthesis. By partnering with a qualified CRO and leveraging a robust, literature-supported synthetic strategy, researchers can confidently procure this molecule. The cornerstone of this process is rigorous analytical verification. Adherence to the quality control protocols outlined in this guide—specifically NMR for structure, MS for molecular weight, and HPLC for purity—ensures that the material obtained is of the required specification for downstream applications in drug discovery and development.

References

  • Dalton Pharma Services. (n.d.). Custom Chemical Synthesis | Fine Chemical Services. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Univar Solutions. (n.d.). How to Find the Right Custom Chemical Synthesis Manufacturer. Retrieved from [Link]

  • Stegram Pharmaceuticals. (n.d.). Custom Synthesis and Fine Chemical. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link]

  • Acme-Hardesty. (n.d.). Finding the Perfect Fit: 4 Key Considerations for Selecting a Custom Chemical Manufacturer. Retrieved from [Link]

  • DigiChem. (n.d.). How to Choose a Custom Synthesis Partner. Retrieved from [Link]

  • Htdchem. (2025). The Role of Pharmaceutical Intermediates in Custom Synthesis Services. Retrieved from [Link]

  • Veeprho. (n.d.). The Significance of Custom Synthesis in Pharmaceutical Standards for Ensuring Reliability. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • Liu, Y.-X., et al. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(8), 491-493. Available at: [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Investigation of (5-Methylpyrimidin-4-yl)methanamine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer agents.[1][2][3][4] Its ability to mimic the purine base of ATP allows for potent and selective inhibition of various protein kinases, which are often dysregulated in cancer.[2] This document provides a comprehensive guide for researchers interested in evaluating the anticancer potential of novel pyrimidine derivatives, using (5-Methylpyrimidin-4-yl)methanamine as a representative compound. We present a hypothesized mechanism of action centered on kinase inhibition and provide detailed, field-proven protocols for assessing its effects on cancer cell viability, apoptosis, and target-specific signaling pathways. The methodologies described herein are designed to be self-validating and provide a robust framework for the initial preclinical evaluation of new chemical entities in oncology research.

Introduction: The Promise of Pyrimidine Scaffolds in Oncology

The pyrimidine nucleus is a fundamental building block of nucleic acids and a key structural motif in a multitude of therapeutic agents.[1] In oncology, pyrimidine derivatives have emerged as a cornerstone of targeted therapy, largely due to their success as protein kinase inhibitors.[1][2] Kinase deregulation is a well-established driver of oncogenesis, making them prime targets for therapeutic intervention.[2] The structural resemblance of the pyrimidine core to the adenine ring of ATP facilitates competitive binding to the kinase ATP-binding pocket, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and metastasis.[5]

This compound is a novel small molecule belonging to this promising class of compounds. Its structural features suggest potential interactions with the hinge region of various kinase active sites. This application note will guide researchers through a systematic evaluation of its anticancer properties, from initial cytotoxicity screening to mechanistic validation.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Based on the prevalence of pyrimidine derivatives as kinase inhibitors, we hypothesize that this compound acts as an inhibitor of a key oncogenic kinase. For the purpose of this guide, we will focus on the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently hyperactivated in a wide range of human cancers.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates Compound This compound Compound->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Bcl2 Bcl-2 Akt->Bcl2 inhibits S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Figure 1: Hypothesized signaling pathway targeted by this compound.

Application Notes: Experimental Design and Rationale

A systematic approach is crucial for evaluating a novel compound. The following experimental workflow provides a logical progression from broad screening to specific mechanistic studies.

workflow A Step 1: Cell Viability Screening (MTT Assay) B Step 2: Determine Mode of Cell Death (Annexin V Assay) A->B IC50 values C Step 3: Mechanistic Validation (Western Blot) B->C Apoptotic cells D Data Analysis & Conclusion C->D Target modulation

Figure 2: Experimental workflow for compound evaluation.

Cell Line Selection: It is recommended to use a panel of cancer cell lines with known genetic backgrounds, particularly regarding the PI3K/Akt/mTOR pathway (e.g., PTEN-null lines like PC-3, or lines with activating PIK3CA mutations like MCF-7). A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess selectivity.[6]

Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]

Materials:

  • This compound

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Shake the plate for 15 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation:

Cell LinePI3K Pathway StatusIC50 (µM) of this compound
MCF-7 (Breast)PIK3CA mutant2.5
PC-3 (Prostate)PTEN null5.1
A549 (Lung)Wild-type15.8
NHDF (Normal)Wild-type> 50
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[11]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.

Hypothetical Data Presentation:

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control95.22.12.7
Compound (IC50)45.835.518.7
Protocol 3: Western Blotting for Target Pathway Modulation

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the target signaling pathway.[14][15][16]

Materials:

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and treat with the compound at various concentrations for a specified time (e.g., 2, 6, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in SDS sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[14]

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[15][17]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

western_blot_workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Figure 3: Western Blotting Workflow.

Data Interpretation and Troubleshooting

  • MTT Assay: A dose-dependent decrease in viability suggests a cytotoxic or cytostatic effect. A low IC50 in cancer cells and a high IC50 in normal cells indicate selectivity.

  • Annexin V Assay: A significant increase in the Annexin V-positive population confirms that the compound induces apoptosis.

  • Western Blot: A decrease in the phosphorylation of Akt and its downstream targets (like S6K) without a change in the total protein levels would support the hypothesis that the compound inhibits the PI3K/Akt pathway.

References

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  • Western Blot (WB) Resource Center - Cell Signaling Technology. (n.d.).
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  • This compound - Fluorochem. (n.d.).
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed. (2026, January 17).
  • (5-Methyl-4-phenylpyrimidin-2-yl)methanamine | C12H13N3 | CID 83916020 - PubChem. (n.d.).
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed. (2019, July 1).
  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (n.d.).
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (n.d.).
  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed. (2010, March 1).
  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed. (n.d.).
  • Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - NIH. (2024, August 17).
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - PMC - PubMed Central. (n.d.).
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Application Notes and Protocols: High-Throughput Screening for Novel Modulators of (5-Methylpyrimidin-4-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. Analogs of (5-Methylpyrimidin-4-yl)methanamine represent a chemical space with significant potential for the discovery of novel modulators of a variety of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to explore the bioactivity of this compound analog libraries. We present a strategic, multi-tiered screening approach targeting kinases, G-protein coupled receptors (GPCRs), and ion channels, reflecting the known promiscuity and therapeutic relevance of the pyrimidine core. Detailed, field-proven protocols for both biochemical and cell-based assays are provided, emphasizing experimental design, data interpretation, and quality control to ensure the generation of robust and actionable datasets.

Introduction: The Rationale for a Broad-Based Screening Approach

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries against specific biological targets.[1][2][3][4] The this compound scaffold and its analogs are of significant interest due to their structural similarities to known bioactive molecules. For instance, various substituted pyrimidines have demonstrated activity as kinase inhibitors, crucial regulators of cellular processes frequently dysregulated in cancer.[5] Other pyrimidine derivatives have been identified as potent inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), a key ion channel involved in cardiovascular diseases.[6] Furthermore, the pyrimidine core is present in compounds targeting G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and the target of a significant portion of marketed drugs.[7][8]

Given the absence of a single, defined biological target for the parent this compound structure, a rational drug discovery approach necessitates a broad-based screening strategy. This allows for the unbiased identification of novel biological activities and provides multiple avenues for lead discovery. Our proposed screening cascade is designed to efficiently interrogate a library of analogs against several high-value target classes.

The Screening Cascade: A Multi-Target Strategy

A successful HTS campaign requires a logical progression from primary screening to hit confirmation and lead optimization.[9] We propose a parallel screening approach against three key target families, followed by a robust hit validation process.

Screening_Cascade cluster_primary Primary HTS Campaign (10 µM Single-Point Screen) cluster_validation Hit Validation & Triage cluster_secondary Secondary & Selectivity Screening Kinase_Panel Biochemical Kinase Panel (e.g., Diverse Kinome Panel) Dose_Response Dose-Response Curves (IC50/EC50) Kinase_Panel->Dose_Response GPCR_Screen Cell-Based GPCR Functional Screen (e.g., Calcium Flux or cAMP Assay) GPCR_Screen->Dose_Response Ion_Channel_Screen Functional Ion Channel Screen (e.g., Membrane Potential Assay) Ion_Channel_Screen->Dose_Response Orthogonal_Assay Orthogonal Confirmatory Assays Dose_Response->Orthogonal_Assay SAR_Analysis Preliminary SAR Analysis Orthogonal_Assay->SAR_Analysis Selectivity_Profiling Selectivity Profiling (e.g., Broader Kinase Panel) SAR_Analysis->Selectivity_Profiling Cellular_Assays Cell-Based Target Engagement & Phenotypic Assays Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Figure 1: A proposed screening cascade for this compound analogs.

Primary High-Throughput Screening Protocols

The primary screen aims to identify "hits" from the compound library at a single concentration. The choice of assay technology is critical and should balance throughput, cost, and biological relevance.[2][10] All assays should be miniaturized to a 384- or 1536-well plate format to conserve reagents and increase throughput.[1][9]

3.1. Target Family 1: Protein Kinases (Biochemical Screen)

Protein kinases are a highly tractable target class for drug discovery.[11][12] A biochemical approach measuring the direct inhibition of kinase activity is a robust starting point.[13]

Principle: An enzyme-coupled fluorescence assay for ADP detection is a cost-effective and reliable method for HTS of kinase inhibitors.[14] This assay measures the universal product of kinase reactions, adenosine diphosphate (ADP), making it adaptable to a wide range of kinases.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute kinase enzyme and substrate in kinase buffer to desired concentrations. The enzyme concentration should be optimized to produce a signal within the linear range of the assay.

    • Prepare ATP solution at a concentration equal to the Km for the specific kinase to identify ATP-competitive inhibitors.

    • Prepare a 10 mM stock of this compound analogs in 100% DMSO.

  • Assay Procedure (384-well format):

    • Using an automated liquid handler, dispense 25 nL of compound from the library (10 mM stock) into assay plates. This results in a final assay concentration of 10 µM in a 25 µL reaction volume.

    • Add 12.5 µL of a 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 12.5 µL of 2X ATP solution.

    • Incubate the reaction at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis and Quality Control:

    • Controls: Include positive controls (no inhibitor, 0% inhibition) and negative controls (no enzyme, 100% inhibition) on each plate.

    • Z'-factor Calculation: The Z'-factor is a statistical measure of assay quality. An assay with a Z' > 0.5 is considered robust and suitable for HTS.[9][10]

      • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Hit Identification: Compounds that exhibit inhibition greater than three standard deviations from the mean of the control wells (or a pre-defined threshold, e.g., >50% inhibition) are considered primary hits.

Parameter Value Rationale
Plate Format384-wellBalances throughput and reagent volume.
Compound Conc.10 µMStandard concentration for primary HTS.
ATP Conc.At KmOptimal for detecting ATP-competitive inhibitors.
Z'-factor> 0.5Ensures assay robustness and reliability.[9]
3.2. Target Family 2: G-Protein Coupled Receptors (Cell-Based Functional Screen)

GPCRs are integral membrane proteins that transduce extracellular signals.[7] Cell-based functional assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels, are highly effective for HTS.[8][15][16]

Principle: A no-wash, fluorescence-based assay to measure intracellular calcium mobilization upon GPCR activation (for Gq-coupled receptors). A stable cell line expressing the target GPCR is required.

Protocol: FLIPR® Calcium Assay (Molecular Devices)

  • Cell Preparation:

    • Culture a stable cell line expressing the target Gq-coupled GPCR (e.g., HEK293 or CHO cells) to ~90% confluency.

    • On the day of the assay, aspirate the culture medium and wash cells with Hank's Balanced Salt Solution (HBSS).

    • Harvest cells and resuspend in assay buffer. Perform a cell count and adjust the density as required for optimal signal.

  • Dye Loading:

    • Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to the cell suspension.

    • Incubate at 37°C for 60 minutes to allow the dye to enter the cells and be cleaved to its active form.

  • Assay Procedure (384-well format):

    • Dispense 20 µL of the dye-loaded cell suspension into each well of a 384-well plate.

    • Centrifuge the plates briefly to ensure cells form a monolayer at the bottom.

    • Transfer the assay plate to a fluorescence imaging plate reader (FLIPR).

    • Add 5 µL of the this compound analogs (at 5X final concentration) to the cells.

    • Monitor fluorescence intensity for a baseline reading (typically 1-2 minutes).

    • Add 5 µL of an agonist for the target GPCR at a concentration that elicits a sub-maximal response (EC₂₀) to screen for antagonists, or buffer to screen for agonists.

    • Continue to monitor fluorescence intensity in real-time for 3-5 minutes to capture the calcium flux.

  • Data Analysis and Quality Control:

    • Agonist Screen: Hits are identified as compounds that induce a significant increase in fluorescence compared to buffer-treated wells.

    • Antagonist Screen: Hits are identified as compounds that significantly reduce the agonist-induced fluorescence signal.

    • Z'-factor: Calculated using a known full agonist (positive control) and buffer (negative control). A Z' > 0.5 is required.

GPCR_Signaling Ligand Analog (Agonist/Antagonist) GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Cytosol Cytosolic Ca²⁺ (Fluorescence Signal) ER->Ca_Cytosol Release Ca_Store Ca²⁺

Figure 2: Signaling pathway for a Gq-coupled GPCR calcium flux assay.

3.3. Target Family 3: Ion Channels (Functional Screen)

Ion channels are critical for a multitude of physiological processes, making them important drug targets.[17][18] High-throughput functional assays often rely on indirect measurements, such as changes in membrane potential.[19][20]

Principle: A fluorescence-based membrane potential assay uses a voltage-sensitive dye that redistributes across the cell membrane in response to changes in membrane potential. Channel opening (e.g., K⁺ efflux) leads to hyperpolarization and a change in fluorescence.

Protocol: FLIPR® Membrane Potential Assay

  • Cell Preparation:

    • Use a stable cell line expressing the ion channel of interest (e.g., a voltage-gated potassium channel).

    • Plate cells in 384-well plates and grow to confluence.

  • Dye Loading:

    • Remove growth media and add the membrane potential-sensitive dye diluted in assay buffer.

    • Incubate at room temperature for 30-60 minutes.

  • Assay Procedure (384-well format):

    • Transfer the plate to a FLIPR instrument.

    • Add the this compound analogs and incubate for a pre-determined time (e.g., 5-15 minutes) to allow for channel binding.

    • Establish a baseline fluorescence reading.

    • Add a stimulus to open the channel. For voltage-gated channels, this is typically a high concentration of potassium chloride (KCl) to depolarize the membrane.

    • Record the fluorescence change over time.

  • Data Analysis and Quality Control:

    • Inhibitors: Identified by a reduction in the fluorescence signal change caused by the stimulus.

    • Activators: Identified by an increase in the fluorescence signal change, or a change in the absence of a stimulus.

    • Z'-factor: Calculated using a known inhibitor/activator (positive control) and buffer (negative control). A Z' > 0.5 is required.

Hit Confirmation and Secondary Assays

Primary hits must be subjected to a rigorous confirmation process to eliminate false positives and prioritize compounds for further study.[9]

  • Hit Re-testing: Re-test primary hits under the same assay conditions to confirm activity.

  • Dose-Response Analysis: Active compounds are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Confirmed hits should be tested in an alternative assay format that relies on a different detection technology or biological principle. For example, a kinase hit from an ADP-Glo assay could be confirmed using a radiometric assay that directly measures the transfer of ³³P-ATP to a substrate.[13]

  • Selectivity Profiling: Promising hits should be screened against a panel of related targets (e.g., a broad kinase panel) to assess their selectivity.[21] High selectivity is often a desirable characteristic for a therapeutic candidate.

  • Cell-Based Assays: For hits from biochemical screens, it is crucial to confirm their activity in a cellular context.[22][23][24] This can involve target engagement assays or phenotypic assays that measure a downstream biological effect, such as inhibition of cell proliferation in cancer cell lines.[25]

Conclusion

The screening strategy outlined in this document provides a robust framework for elucidating the biological activities of this compound analogs. By employing a parallel, multi-target HTS approach followed by a systematic hit validation cascade, researchers can efficiently identify novel, potent, and selective modulators of therapeutically relevant target classes. The detailed protocols and emphasis on quality control are designed to ensure the generation of high-quality data, thereby accelerating the journey from initial hit identification to lead optimization and beyond.

References
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.).
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  • (2,4-Dimethylpyrimidin-5-yl)methanamine. (n.d.). Benchchem.
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  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. (2014). Archiv der Pharmazie, 347(11), 819–829. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(19), 6599. [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (2017).
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Application Notes and Protocols for the Use of CFI-400945, a (5-Methylpyrimidin-4-yl)methanamine Derivative, as a PLK4 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of CFI-400945, a potent and selective Polo-like Kinase 4 (PLK4) inhibitor. While the core chemical scaffold includes a pyrimidine moiety related to (5-Methylpyrimidin-4-yl)methanamine, CFI-400945 is the extensively characterized compound for this target class. This document outlines the mechanism of action, provides detailed protocols for in vitro and cell-based assays, and offers insights into data interpretation for researchers in oncology, cell biology, and drug discovery.

Introduction to PLK4 and the Inhibitor CFI-400945

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1][2] Its precise control is critical for maintaining genomic integrity.[1] Overexpression of PLK4 is observed in various cancers and is often associated with aneuploidy and tumorigenesis, making it a compelling target for anti-cancer therapy.[3][4]

CFI-400945 is a potent, orally active, and selective inhibitor of PLK4.[1][2][5] It has demonstrated significant anti-tumor activity in preclinical models and is currently under investigation in clinical trials for various malignancies, including acute myeloid leukemia (AML).[1][6] Understanding the nuances of its activity, including its high potency and potential off-target effects, is crucial for its effective use in research and development.

Mechanism of Action

CFI-400945 competitively inhibits the ATP-binding site of PLK4, thereby blocking its kinase activity.[2] The primary consequence of PLK4 inhibition is the disruption of centriole duplication.[2] This leads to mitotic defects, such as the formation of monopolar spindles, which can trigger cell cycle arrest and ultimately apoptosis in cancer cells.[5][7]

It is important to note that at higher concentrations, CFI-400945 can exhibit off-target activity against other kinases, most notably Aurora B Kinase (AURKB).[5][8] Inhibition of AURKB can lead to cytokinesis failure and the formation of polyploid cells, a phenotype that should be carefully distinguished from the direct effects of PLK4 inhibition.[8]

Signaling Pathway of PLK4 Inhibition by CFI-400945

PLK4_Pathway cluster_0 Normal Cell Cycle cluster_1 Inhibition by CFI-400945 PLK4 PLK4 Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Bipolar Spindle Bipolar Spindle Centriole Duplication->Bipolar Spindle Proper Mitosis Proper Mitosis Bipolar Spindle->Proper Mitosis CFI_400945 CFI_400945 PLK4_inhibited PLK4 (Inhibited) CFI_400945->PLK4_inhibited Inhibits Centriole_Duplication_Blocked Centriole Duplication Blocked PLK4_inhibited->Centriole_Duplication_Blocked Monopolar_Spindle Monopolar Spindle Formation Centriole_Duplication_Blocked->Monopolar_Spindle Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Monopolar_Spindle->Mitotic_Catastrophe Experimental_Workflow Start Start In_Vitro_Assay In Vitro Kinase Assay Start->In_Vitro_Assay Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Cell_Based_Assays->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Based_Assays->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle_Analysis Immunofluorescence Immunofluorescence (Centrosome Staining) Cell_Based_Assays->Immunofluorescence Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Immunofluorescence->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical workflow for evaluating the efficacy of CFI-400945.

Protocol 1: In Vitro PLK4 Kinase Assay

This protocol is designed to determine the direct inhibitory activity of CFI-400945 on recombinant PLK4. A common method is the ADP-Glo™ Kinase Assay.

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The light output is directly proportional to kinase activity. [9] Materials:

  • Recombinant human PLK4 enzyme

  • PLK4 substrate (e.g., a generic kinase substrate like casein or a specific peptide)

  • CFI-400945 (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of CFI-400945 in DMSO. A typical starting concentration range is 10 µM down to picomolar concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of 4x PLK4 enzyme solution to each well.

    • Add 2.5 µL of 4x CFI-400945 or DMSO (vehicle control) to the respective wells.

    • Add 5 µL of 2x substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [9]5. Incubation: Incubate at room temperature for 40 minutes. [9]6. Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [9]7. Incubation: Incubate at room temperature for 30 minutes. [9]8. Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of CFI-400945 relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (SRB Assay)

This protocol measures the effect of CFI-400945 on the proliferation of cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable method based on the measurement of cellular protein content.

Materials:

  • Cancer cell line of interest (e.g., HCC1954, A549) [5]* Complete cell culture medium

  • CFI-400945 (dissolved in DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CFI-400945. Include a DMSO vehicle control. A typical concentration range is from 10 µM down to low nanomolar or picomolar concentrations.

  • Incubation: Incubate the cells for a period of 3 to 5 days. [5]4. Cell Fixation: Gently add cold TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of growth inhibition for each concentration.

  • Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the impact of CFI-400945 on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • CFI-400945 (dissolved in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After attachment, treat with CFI-400945 at various concentrations (e.g., 1x, 5x, and 10x the GI₅₀) for 24 to 48 hours. Include a DMSO control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer.

Data Analysis:

  • Gate the cell populations to exclude debris and doublets.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to the control. An accumulation of cells in the G2/M phase is indicative of mitotic arrest. [10]

Data Interpretation and Troubleshooting

  • Distinguishing On-Target vs. Off-Target Effects: At low nanomolar concentrations, the observed phenotypes (e.g., mitotic arrest, apoptosis) are likely due to PLK4 inhibition. At higher concentrations (approaching the IC₅₀ for AURKB), the appearance of large, polyploid cells may indicate off-target effects. [8]The use of a highly selective PLK4 inhibitor like centrinone as a control can help to dissect these effects. [8]* Variability in Cell Line Sensitivity: Different cancer cell lines can exhibit varying sensitivity to CFI-400945. This can be due to differences in PLK4 expression levels, the status of tumor suppressor genes like p53, or the activity of drug efflux pumps.

  • In Vivo Studies: CFI-400945 is orally bioavailable. [5]For in vivo experiments, it is important to perform pharmacokinetic and pharmacodynamic studies to establish an effective dosing regimen that maintains plasma concentrations above the GI₅₀ for the target tumor cells. [5]

Conclusion

CFI-400945 is a valuable tool for studying the biological roles of PLK4 and for the development of novel anti-cancer therapies. A thorough understanding of its mechanism of action, potency, and potential off-target activities is essential for designing and interpreting experiments. The protocols provided in these application notes serve as a foundation for the successful implementation of CFI-400945 in your research.

References

  • PNAS. CFI-400945 is not a selective cellular PLK4 inhibitor. (2018-10-30). [Link]

  • Targeted Oncology. FDA Grants Fast Track Designation to Novel PLK4 Inhibitor for R/R AML. (2022-04-27). [Link]

  • Mason, J. M., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. International Journal of Molecular Sciences, 20(9), 2136. [Link]

  • bioRxiv. PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. (2023-02-23). [Link]

  • NCBI Gene. Gene ResultPLK4 polo like kinase 4 [ (human)]. [Link]

  • de Almeida, F. G., et al. (2018). Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. Journal of Experimental & Clinical Cancer Research, 37(1), 143. [Link]

  • BPS Bioscience. PLK4 Kinase Assay Protocol. [Link]

  • Ciapponi, L., et al. (2023). Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. Haematologica, 108(12), 3234-3247. [Link]

  • Creative Diagnostics. PLK Signaling Pathway. [Link]

  • Taylor & Francis Online. PLK4 inhibitor exhibits antitumor effect and synergizes sorafenib via arresting cell cycle and inactivating Wnt/β-catenin pathway in anaplastic thyroid cancer. (2023-06-23). [Link]

  • Frontiers in Oncology. Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. [Link]

  • AACR Journals. Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. [Link]

  • ResearchGate. Representation of PLK4 signaling in cancer with details of selected... [Link]

  • Sonnemann, J., et al. (2020). Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. Journal of Cancer Research and Clinical Oncology, 146(12), 3217-3228. [Link]

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Experimental design for testing (5-Methylpyrimidin-4-yl)methanamine in vivo

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vivo Evaluation of (5-Methylpyrimidin-4-yl)methanamine

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. Its derivatives have been investigated for a wide range of therapeutic applications, including oncology, neurodegenerative diseases, and metabolic disorders. This document outlines a comprehensive in vivo experimental design for the characterization of a novel pyrimidine-based compound, this compound. While specific biological data for this exact molecule is emerging, its structural similarity to known inhibitors of Chromosomal Maintenance 1 (CRM1) suggests a plausible mechanism of action in oncology.[1] CRM1 is a key nuclear export protein often overexpressed in various cancers, making it an attractive therapeutic target.[1] This guide will, therefore, proceed under the hypothesis that this compound acts as a CRM1 inhibitor.

This document provides a framework for researchers, scientists, and drug development professionals to conduct a thorough in vivo evaluation, encompassing pharmacokinetic (PK), toxicological, and efficacy studies. The protocols described herein are designed to be self-validating and are grounded in established methodologies and regulatory guidelines.

Part 1: Preclinical In Vivo Study Design: A Phased Approach

A successful in vivo evaluation of a novel compound requires a systematic, phased approach. This ensures that critical data on safety and activity are gathered efficiently, informing go/no-go decisions at each stage of development.

Phase 1: Pharmacokinetic and Tolerability Assessment

The initial phase focuses on understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as establishing a maximum tolerated dose (MTD).

1.1. Single Ascending Dose (SAD) Study in Rodents

  • Objective: To determine the pharmacokinetic profile and acute toxicity of this compound.

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group).

  • Methodology:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

    • Dose cohorts should be escalated in a stepwise manner (e.g., 1, 3, 10, 30, 100 mg/kg).

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

    • Monitor animals for clinical signs of toxicity for up to 14 days.

    • Conduct a full necropsy and histopathological examination of major organs.

1.2. Data Analysis and Key Parameters

The following pharmacokinetic parameters should be calculated:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

A favorable pharmacokinetic profile would include good oral bioavailability and a half-life that supports a reasonable dosing schedule.[2]

Phase 2: Efficacy Evaluation in a Xenograft Model

Based on the CRM1 inhibition hypothesis, a relevant cancer xenograft model should be selected. The HCT116 human colorectal tumor xenograft model in nude mice is a well-established model for evaluating CRM1 inhibitors.[3]

2.1. HCT116 Xenograft Study

  • Objective: To assess the anti-tumor efficacy of this compound.

  • Animal Model: Athymic nude mice (nu/nu), female, 6-8 weeks old.

  • Methodology:

    • Implant HCT116 cells subcutaneously into the flank of each mouse.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

      • Vehicle control

      • This compound (multiple dose levels, based on MTD)

      • Positive control (e.g., a known CRM1 inhibitor)

    • Administer treatment daily via the oral route for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, collect tumors for pharmacodynamic (PD) and histological analysis.

2.2. Efficacy Endpoints

EndpointDescription
Tumor Growth Inhibition (TGI) The percentage difference in the mean tumor volume of the treated group compared to the control group.
Tumor Regression A decrease in tumor volume from baseline.
Body Weight Changes An indicator of treatment-related toxicity.
Survival In some studies, the endpoint may be survival.

Part 2: Detailed Protocols

Protocol 1: Pharmacokinetic Analysis by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • LC-MS/MS Conditions:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Optimize mass spectrometry parameters for the parent compound and a stable isotope-labeled internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the analyte.

    • Quantify the concentration of this compound in the plasma samples.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Protocol 2: Western Blot for Pharmacodynamic Analysis

To confirm the mechanism of action, the expression of proteins regulated by CRM1 can be assessed in tumor tissue.

  • Tissue Lysis:

    • Homogenize tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to clarify the lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against CRM1 target proteins (e.g., p53, p21).

    • Use a loading control (e.g., β-actin) to normalize the data.

    • Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.

Part 3: Visualization of Experimental Workflow and Pathway

Experimental Workflow Diagram

G cluster_phase1 Phase 1: PK & Tolerability cluster_phase2 Phase 2: Efficacy SAD Single Ascending Dose (Rats, IV & PO) PK_analysis LC-MS/MS Analysis of Plasma Samples SAD->PK_analysis MTD_det Determine MTD PK_analysis->MTD_det Xenograft HCT116 Xenograft Model (Nude Mice) MTD_det->Xenograft Inform Dose Selection Treatment Daily Oral Dosing Xenograft->Treatment Tumor_monitoring Tumor Volume & Body Weight Treatment->Tumor_monitoring PD_analysis Pharmacodynamic Analysis (Western Blot) Tumor_monitoring->PD_analysis

Caption: Phased in vivo experimental workflow.

Hypothesized Signaling Pathway

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 CRM1_n CRM1 p53->CRM1_n Binds p53_c p53 p21->CRM1_n Binds p21_c p21 CRM1_c CRM1 CRM1_n->CRM1_c Nuclear Export DNA_damage DNA Damage DNA_damage->p53 CRM1_c->CRM1_n Apoptosis Apoptosis p53_c->Apoptosis p21_c->Apoptosis Compound This compound Compound->CRM1_n Inhibits

Caption: Hypothesized CRM1 inhibition pathway.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the in vivo evaluation of this compound. By following a phased approach that integrates pharmacokinetics, toxicology, and efficacy studies, researchers can effectively characterize the therapeutic potential of this novel compound. The provided protocols and visualizations serve as a practical guide for executing these studies with a high degree of scientific integrity.

References

  • Atwal, K. S., O'Neil, S. V., Ahmad, S., Doweyko, L., Kirby, M., Dorso, C. R., ... & Zahler, R. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & medicinal chemistry letters, 16(18), 4796-4799. [Link]

  • Chu, X., He, X., & DeVita, R. J. (2009). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 52(10), 2875-2884. [Link]

Sources

Application Notes and Protocols: (5-Methylpyrimidin-4-yl)methanamine in the Synthesis of Vitamin B1 Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Vitamin B1, also known as thiamine, is an essential micronutrient with a chemical structure comprising a pyrimidine and a thiazole ring linked by a methylene bridge.[1] Its synthesis, a cornerstone of pharmaceutical and nutritional chemistry, relies on the efficient production of key intermediates. This document provides a detailed guide on the synthesis and application of (5-Methylpyrimidin-4-yl)methanamine, a critical precursor to the pyrimidine moiety of thiamine. We will explore scalable synthetic routes, in-depth protocols, and the chemical principles that underpin these methodologies. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Central Role of the Pyrimidine Moiety

Thiamine is vital for carbohydrate metabolism, playing a crucial role as a coenzyme in the form of thiamine pyrophosphate (TPP).[1] Industrial synthesis of Vitamin B1 is a multi-step process, with the construction of the pyrimidine ring being a pivotal stage. This compound, also known as 4-amino-5-aminomethyl-2-methylpyrimidine, represents a key intermediate that provides the foundational structure of the pyrimidine portion of the thiamine molecule.[2][3]

The biosynthesis of thiamine in organisms involves separate pathways for the pyrimidine and thiazole moieties, which are then enzymatically coupled.[4][5] Chemical synthesis often mimics this convergent approach, making the efficient and scalable production of the pyrimidine intermediate a primary focus for industrial processes.[6] This document will detail established and innovative synthetic strategies to obtain this compound and its precursors.

Synthetic Pathways to the Pyrimidine Intermediate

Several synthetic routes to this compound have been developed, each with its own advantages regarding starting materials, scalability, and environmental impact. The most common strategies converge on the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile, which is subsequently reduced to the target diamine.

Pathway A: Vilsmeier Reagent Approach

One scalable method begins with the reaction of 2-cyanoacetamide with a Vilsmeier reagent, followed by condensation with acetamidine.[2] The resulting 4-amino-2-methylpyrimidine-5-carbonitrile is then hydrogenated to yield this compound.[2] This approach is favored for its use of readily available starting materials.

Pathway B: Malononitrile Route

An alternative and often higher-yielding approach utilizes malononitrile, which is treated with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate.[2] The resulting enamine is then reacted with acetamidine hydrochloride to form the same crucial nitrile intermediate.[2] This method can offer improved overall yields and is well-suited for industrial-scale production.[2][7]

Greener Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly "green" synthetic methods.[8] These approaches focus on using less hazardous solvents, employing catalytic reactions, and minimizing waste.[9] For pyrimidine synthesis, this includes microwave-assisted synthesis, the use of ionic liquids, and multicomponent reactions in aqueous media.[8][9][10] While not yet fully industrialized for this specific intermediate, these green chemistry principles are guiding future process development.

Logical Flow of Synthesis

The following diagram illustrates the general synthetic strategy converging on the key pyrimidine intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_final Final Product 2-Cyanoacetamide 2-Cyanoacetamide Enamine Enamine 2-Cyanoacetamide->Enamine Vilsmeier Reagent Malononitrile Malononitrile Malononitrile->Enamine Ionic Salt (from DMF) 4-Amino-2-methylpyrimidine-5-carbonitrile 4-Amino-2-methylpyrimidine-5-carbonitrile Enamine->4-Amino-2-methylpyrimidine-5-carbonitrile Condensation with Acetamidine This compound This compound 4-Amino-2-methylpyrimidine-5-carbonitrile->this compound Hydrogenation Reaction_Pathway Intermediate 4-Amino-2-methylpyrimidine-5-carbonitrile Product This compound Intermediate->Product H2, Raney Ni NH3/MeOH

Caption: Reduction of the nitrile to the primary amine.

Data Summary and Characterization

The successful synthesis of the intermediates and the final product should be confirmed by appropriate analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Key Analytical Data
4-Amino-2-methylpyrimidine-5-carbonitrileC₆H₆N₄134.1470-85 [2]238-240¹H NMR, ¹³C NMR, IR (C≡N stretch), Mass Spec
This compoundC₆H₁₀N₄138.17>95 [11]155-157¹H NMR, ¹³C NMR, IR (N-H stretch), Mass Spec

Application in Thiamine Synthesis

This compound is subsequently condensed with the thiazole moiety, typically 4-methyl-5-(2-hydroxyethyl)thiazole, to form thiamine. [1]This final coupling step is a crucial part of the convergent synthesis strategy that is widely employed in industrial production. [6]The purity of the pyrimidine intermediate is paramount to ensure a high yield and purity of the final Vitamin B1 product.

Conclusion

The synthesis of this compound is a well-established and critical process in the production of Vitamin B1. The choice of synthetic route often depends on factors such as cost of raw materials, desired scale of production, and environmental considerations. The protocols outlined in this document provide a robust foundation for the laboratory-scale synthesis of this key intermediate. As the demand for sustainable chemical processes grows, further research into greener synthetic alternatives will be essential for the future of Vitamin B1 manufacturing.

References

  • Zhao, L., Ma, X., & Chen, F. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 16(1), 57–60. [Link]

  • Kumar, A., Kumar, P., Suhasini, S., & Chaithanya, P. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry, 16(3), 1844-1848. [Link]

  • Salim, S. S., Gadkari, Y. U., Barkule, A. B., & Telvekar, V. N. (2022). Thiamine hydrochloride as an acid catalyst for the facile green synthesis of pyrazolopyranopyrimidines under aqueous conditions. Research on Chemical Intermediates, 48, 5077–5087. [Link]

  • Jiang, M., Liu, M., Li, W., et al. (2024). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering, 32, 226-232. [Link]

  • Wikipedia contributors. (n.d.). Thiamine. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Kumar, A., et al. (2023). Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives. RASAYAN J. Chem., 16(3), 1844-1848. [Link]

  • Jiangsu Brother Vitamins Co Ltd. (2015).
  • Jurgenson, C. T., et al. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 78, 569-596. [Link]

  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2331-2337. [Link]

  • Newell, P. C., & Tucker, R. G. (1968). Biosynthesis of the pyrimidine moiety of thiamine. A new route of pyrimidine biosynthesis involving purine intermediates. The Biochemical journal, 106(1), 279–287. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 1-22. [Link]

  • Egan, R. M., & Sable, H. Z. (1969). Production of a precursor to the pyrimidine moiety of thiamine. Journal of bacteriology, 97(3), 936–941. [Link]

  • El-Gohary, N. S. (n.d.). Synthesis of Pyrimidine Derivatives. [Link]

  • Du, Q., Wang, H., & Xie, J. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?. International journal of biological sciences, 7(1), 38–48. [Link]

  • BASF Aktiengesellschaft. (2000). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. CN1319592A.

Sources

Analytical methods for quantifying (5-Methylpyrimidin-4-yl)methanamine in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-MPM-001

Quantitative Analysis of (5-Methylpyrimidin-4-yl)methanamine in Human Plasma using a Validated LC-MS/MS Method

Abstract

This document provides a comprehensive guide for the quantitative determination of this compound in human plasma. The methodology employs a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) technique. The protocol details a straightforward protein precipitation method for sample preparation, optimized chromatographic conditions for selective separation, and specific mass spectrometric parameters for sensitive detection. This method is designed for high-throughput applications in clinical research and drug development settings. All procedures are outlined in accordance with international bioanalytical method validation guidelines to ensure data integrity and reliability.[1]

1. Introduction

This compound is a primary amine derivative of pyrimidine, a structural motif found in various biologically active molecules. Accurate quantification of such compounds in biological matrices like plasma is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies during drug discovery and development. The inherent complexity of biological samples necessitates a highly selective and sensitive analytical method to eliminate interferences and achieve low limits of quantification.[2]

LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[3] This application note describes a complete workflow, from sample preparation to data analysis, and provides a framework for method validation based on the principles outlined by the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA).[1]

2. Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from a plasma sample via protein precipitation. This technique is chosen for its simplicity, speed, and effectiveness in removing the majority of proteinaceous matrix components.[3] Following extraction, the supernatant is injected into an LC-MS/MS system. The analyte and IS are separated from endogenous plasma components on a reverse-phase C18 column. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM is achieved by monitoring a specific precursor-to-product ion transition for the analyte and the IS, ensuring minimal interference from the sample matrix. Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Visual Workflow: Bioanalytical Procedure

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Spike Internal Standard Sample->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix Add_ACN->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Ion Electrospray Ionization (ESI+) LC_Sep->MS_Ion MS_Detect MRM Detection (Precursor → Product Ion) MS_Ion->MS_Detect Integration Peak Area Integration MS_Detect->Integration Cal_Curve Calibration Curve Generation (Area Ratio vs. Concentration) Integration->Cal_Curve Quant Quantify Unknown Samples Cal_Curve->Quant

Caption: Overall workflow from sample preparation to final quantification.

3. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Verapamil or a stable isotope-labeled analyte (if available). Rationale: Verapamil is structurally distinct but ionizes well and has a retention time that does not interfere with the analyte of interest. A stable isotope-labeled IS is always preferred for correcting matrix effects and is recommended for advanced validation.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium Acetate, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA)

4. Instrumentation and Conditions

Liquid Chromatography
  • System: UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class)

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm)

    • Rationale: The HSS T3 packing provides balanced retention for polar compounds like primary amines while maintaining good peak shape under acidic mobile phase conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Table 1: LC Gradient Conditions
Mass Spectrometry
  • System: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Thermo TSQ Altis)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 60 psi

  • Curtain Gas: 35 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500 °C

Note: The following MRM transitions are proposed based on the structure of this compound (Formula: C6H9N3, Exact Mass: 123.08). These must be optimized on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
This compound124.1107.110022Quantifier
This compound124.180.110035Qualifier
Verapamil (IS)455.3165.110030Quantifier
Table 2: Optimized MRM Transitions and Parameters

5. Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard and dissolve in 5 mL of methanol to obtain a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Verapamil in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) ACN:Water to create working solutions for calibration standards and quality controls.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This will be used as the protein precipitation solution.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare calibration standards at concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare QC samples in blank plasma at four levels:

    • LLOQ QC: Lower Limit of Quantification (1 ng/mL)

    • Low QC: 3 ng/mL

    • Mid QC: 75 ng/mL

    • High QC: 750 ng/mL

Sample Preparation: Protein Precipitation
Diagram: Protein Precipitation Mechanism

G cluster_before Before Precipitation cluster_process Process cluster_after After Centrifugation Plasma Plasma Sample Analyte (Free) Analyte (Protein-Bound) Plasma Proteins ACN Add Cold Acetonitrile (with Internal Standard) Plasma:f1->ACN Disrupts binding Plasma:f2->ACN Denatures & Aggregates Supernatant Supernatant (for LC-MS) Free Analyte Internal Standard ACN->Supernatant:f0 Analyte remains soluble Pellet Pellet (Discarded) Precipitated Proteins ACN->Pellet:f0 Proteins precipitate

Caption: Mechanism of protein precipitation for sample cleanup.

  • Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL Verapamil in ACN).

    • Causality: Adding a 3:1 ratio of organic solvent (ACN) to plasma effectively denatures proteins, causing them to precipitate out of solution while the small molecule analyte remains soluble.[3]

  • Vortex mix for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the clear supernatant into an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

6. Bioanalytical Method Validation (BMV)

The method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[4] The following parameters should be assessed.

Validation ParameterPurposeAcceptance Criteria (Chromatographic Assays)
Selectivity & Specificity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the variability of the measurements (precision).Intra- & Inter-day runs: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Recovery To assess the efficiency of the extraction process.Should be consistent, precise, and reproducible. Not strictly required by EMA but good practice.[4]
Matrix Effect To evaluate the ion suppression or enhancement caused by co-eluting matrix components.The CV of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration at each stability condition should be within ±15% of the baseline (time zero) concentration.
Table 3: Summary of Key Bioanalytical Method Validation Parameters and Acceptance Criteria.[1][5]

7. Data Analysis and Calculations

  • Integrate the peak areas for the analyte and the IS using the instrument's software.

  • Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (IS Peak Area).

  • Generate a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.

  • Perform a linear regression with a 1/x² weighting factor. Rationale: This weighting factor is commonly used in bioanalysis as it gives less weight to the higher concentration standards, which typically have larger absolute variance, resulting in a better fit at the low end of the curve.

  • Determine the concentration of the analyte in QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve.

References

  • Tiwari, G., & Tiwari, R. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Sourced from a search result provided by the grounding tool.
  • Aziz, Z. A. A., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Sourced from a search result provided by the grounding tool.
  • Saad, B., & Basheer, C. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. The Royal Society of Chemistry. Sourced from a search result provided by the grounding tool.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Sourced from a search result provided by the grounding tool.
  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • He, X., & Kozak, M. (n.d.). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS. Thermo Fisher Scientific Application Note 571. Sourced from a search result provided by the grounding tool.

Sources

(5-Methylpyrimidin-4-yl)methanamine: A Novel Modulator of Nuclear Transport for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Nucleocytoplasmic Trafficking

The intricate and constant trafficking of macromolecules between the nucleus and the cytoplasm is a cornerstone of eukaryotic cell function. This process, governed by the nuclear pore complex (NPC) and a family of transport receptors known as karyopherins (importins and exportins), ensures the proper localization of proteins and RNA, thereby regulating gene expression, cell signaling, and cell cycle progression.[1][2] Dysregulation of this tightly controlled system is implicated in a growing number of pathologies, including cancer, viral infections, and neurodegenerative diseases.[3][4] Consequently, the targeted modulation of nuclear transport has emerged as a promising therapeutic strategy.[5][6][7]

This document provides a detailed guide to the application of (5-Methylpyrimidin-4-yl)methanamine, a novel small molecule inhibitor of nuclear export, for research and drug discovery purposes. While direct studies on this compound are emerging, extensive research on the closely related compound, (2,4-Dimethylpyrimidin-5-yl)methanamine, strongly suggests a shared mechanism of action through the inhibition of Chromosomal Maintenance 1 (CRM1), also known as Exportin-1 (XPO1).[8] This guide will, therefore, focus on the protocols and assays relevant to characterizing the effects of this compound on CRM1-mediated nuclear export.

Proposed Mechanism of Action: Inhibition of CRM1-Mediated Nuclear Export

The primary mechanism by which this compound is proposed to modulate nuclear transport is through the inhibition of CRM1. CRM1 is a key nuclear export receptor responsible for chaperoning a wide range of cargo proteins, including tumor suppressors, transcription factors, and cell cycle regulators, from the nucleus to the cytoplasm.[9][10] These cargo proteins contain a nuclear export signal (NES) that is recognized by CRM1 in the presence of the RanGTPase in its GTP-bound state (RanGTP).[11] This ternary complex then translocates through the nuclear pore complex.

In many cancers, CRM1 is overexpressed, leading to the excessive export and subsequent cytoplasmic inactivation of critical tumor suppressor proteins like p53, BRCA1, and FOXO.[9] By inhibiting CRM1, this compound is hypothesized to block this export process, leading to the nuclear accumulation and enhanced activity of these tumor suppressors.[8] This restoration of normal tumor-suppressive functions can, in turn, induce cell cycle arrest, apoptosis, and sensitization to other anticancer agents.[8]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Protein (TSP) TSP_CRM1_RanGTP TSP-CRM1-RanGTP Export Complex TSP->TSP_CRM1_RanGTP NES Recognition RanGTP RanGTP RanGTP->TSP_CRM1_RanGTP CRM1 CRM1 (Exportin-1) CRM1->TSP_CRM1_RanGTP Compound This compound Compound->CRM1 Inhibition NPC Nuclear Pore Complex (NPC) TSP_CRM1_RanGTP->NPC Export TSP_inactive Inactive TSP NPC->TSP_inactive

Figure 1: Proposed mechanism of action of this compound.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on nuclear transport.

Protocol 1: Immunofluorescence Microscopy for Assessing Protein Localization

This protocol allows for the direct visualization of changes in the subcellular localization of a CRM1 cargo protein (e.g., p53) following treatment with this compound.

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the cargo protein of interest (e.g., anti-p53)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.

  • Compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, 24 hours).

  • Fixation: After treatment, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: The next day, wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS, with the second wash containing DAPI. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.

Protocol 2: Cell Fractionation and Western Blotting

This protocol provides a quantitative method to assess the amount of a specific cargo protein in the nuclear and cytoplasmic fractions of the cell.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer for cytoplasmic and nuclear fractionation (commercial kits are recommended for reproducibility)

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against the cargo protein, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described in Protocol 1. After treatment, harvest the cells.

  • Cell Fractionation: Perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of the chosen kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations and prepare lysates for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. The next day, wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again and develop with a chemiluminescent substrate. g. Capture the image using a western blotting imaging system.

  • Data Analysis: Quantify the band intensities and normalize the cargo protein levels in each fraction to the respective cellular compartment marker.

Data Analysis and Interpretation

Quantitative Data Summary

Treatment GroupNuclear/Cytoplasmic Ratio (Immunofluorescence)Nuclear Protein Level (Western Blot, Fold Change)
Vehicle Control1.0 ± 0.21.0
This compound (0.1 µM)1.5 ± 0.31.8
This compound (1 µM)3.2 ± 0.54.5
This compound (10 µM)5.8 ± 0.78.2

Data are presented as mean ± standard deviation and are representative of typical results.

Interpretation of Results:

An increase in the nuclear-to-cytoplasmic fluorescence ratio of the cargo protein, as observed by immunofluorescence, indicates a shift in its localization towards the nucleus. This qualitative observation is confirmed and quantified by western blotting of cellular fractions, where an increase in the nuclear pool of the protein is expected following treatment with an effective dose of this compound. The purity of the fractions should always be confirmed by probing for nuclear and cytoplasmic markers.

cluster_workflow Experimental Workflow CellCulture Cell Culture Treatment Treatment with This compound CellCulture->Treatment Assay Assay Treatment->Assay IF Immunofluorescence Microscopy Assay->IF Qualitative WB Cell Fractionation & Western Blotting Assay->WB Quantitative DataAnalysis Data Analysis IF->DataAnalysis WB->DataAnalysis Conclusion Conclusion on Nuclear Transport Modulation DataAnalysis->Conclusion

Sources

Application Note: A Step-by-Step Guide to Derivatizing (5-Methylpyrimidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Methylpyrimidin-4-yl)methanamine is a valuable heterocyclic primary amine building block in medicinal chemistry and drug discovery. Its derivatization is a critical step for generating compound libraries, establishing structure-activity relationships (SAR), and modifying physicochemical properties. This guide provides detailed, field-proven protocols for three common and versatile derivatization strategies: N-Acylation , N-Sulfonylation , and Reductive Amination . Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and rationale for experimental choices to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Importance of Derivatization

The primary amino group of this compound is a key handle for molecular elaboration. Derivatization serves multiple strategic purposes in a research context:

  • SAR Exploration: Systematically modifying the amine allows for probing interactions with biological targets. Introducing amides, sulfonamides, or substituted secondary amines can drastically alter binding affinity, selectivity, and functional activity.

  • Modulation of Physicochemical Properties: Converting the basic primary amine into neutral or less basic functional groups can significantly impact solubility, lipophilicity (LogP), and metabolic stability. This is crucial for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Analytical Characterization: Derivatization is often employed to improve the chromatographic properties and detectability of amines in techniques like GC and HPLC.[1][2][3][4] It reduces the polarity of the amine, leading to better peak shape and increased volatility.[4]

This document outlines robust protocols for creating amide, sulfonamide, and secondary amine analogs, providing researchers with a validated toolkit for leveraging this important scaffold.

Core Considerations for this compound

Before proceeding, it's essential to understand the molecule's key features:

  • Primary Amine: The —CH₂NH₂ group is a strong nucleophile and the primary site of reaction for the protocols described. Its reactivity is similar to that of benzylamine.

  • Pyrimidine Core: The pyrimidine ring contains two nitrogen atoms which are weakly basic. While they are significantly less nucleophilic than the primary amine, they can be protonated under strongly acidic conditions. Therefore, reactions are typically run under neutral or basic conditions to ensure the primary amine remains the most reactive site.

Protocol I: N-Acylation to Synthesize Amide Derivatives

This protocol describes the reaction of the primary amine with an acyl chloride to form a stable amide bond. Acylation is a fundamental transformation for creating peptide mimics and introducing a wide array of functional groups.[5]

Scientific Rationale

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[6] Dichloromethane (DCM) is an excellent solvent choice as it is aprotic and effectively dissolves both the starting materials and reagents.

Experimental Workflow Diagram

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_amine This compound in Anhydrous DCM reaction_vessel Stir at 0°C to RT Monitor by TLC/LC-MS start_amine->reaction_vessel Add Amine Solution reagents Triethylamine (Base) Acyl Chloride (e.g., Acetyl Chloride) reagents->reaction_vessel Add Reagents quench Quench with aq. NaHCO₃ reaction_vessel->quench Reaction Complete extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Isolated Amide Product purify->product

Caption: Workflow for the N-Acylation of this compound.

Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the stirred solution. TEA acts as an acid scavenger.

  • Acylating Agent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the reaction mixture.[7] Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient) to yield the pure amide derivative.

Quantitative Data Summary
ReagentMolar Eq.Purpose
This compound1.0Starting Material
Acyl Chloride1.1Acylating Agent
Triethylamine (TEA)1.2Non-nucleophilic base, HCl scavenger
Anhydrous Dichloromethane (DCM)SolventAprotic solvent for the reaction

Protocol II: N-Sulfonylation to Synthesize Sulfonamide Derivatives

This protocol details the formation of a sulfonamide linkage by reacting the amine with a sulfonyl chloride. Sulfonamides are key functional groups in many pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors.

Scientific Rationale

Similar to acylation, N-sulfonylation is a nucleophilic substitution reaction occurring at the electrophilic sulfur atom of the sulfonyl chloride. The reaction requires a base to neutralize the generated HCl.[8] Pyridine is often used as it can serve as both the base and a nucleophilic catalyst. The resulting sulfonamide C-N-S bond is highly stable to chemical and metabolic degradation.

Experimental Workflow Diagram

Sulfonylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_amine This compound in Anhydrous Pyridine reaction_vessel Stir at 0°C to RT Monitor by TLC/LC-MS start_amine->reaction_vessel Add Amine Solution reagent Sulfonyl Chloride (e.g., Ts-Cl) reagent->reaction_vessel Add Reagent quench Quench with 1M HCl (aq) reaction_vessel->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Isolated Sulfonamide Product purify->product

Caption: Workflow for N-Sulfonylation of this compound.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous Pyridine. Pyridine serves as both solvent and base.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, Ts-Cl) (1.1 eq) portion-wise to the stirred solution. A mild exotherm may be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Some reactions may require gentle heating (40-50 °C) to proceed to completion.

  • Monitoring: Track the disappearance of the starting amine using TLC or LC-MS.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing ice and 1M HCl (aq). Stir until the pyridine hydrochloride dissolves.

    • Extract the product into a suitable organic solvent like Ethyl Acetate (3x).

    • Combine the organic layers, wash successively with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (e.g., using a Hexane/Ethyl Acetate gradient) to obtain the pure sulfonamide.

Quantitative Data Summary
ReagentMolar Eq.Purpose
This compound1.0Starting Material
Sulfonyl Chloride1.1Sulfonylating Agent
Anhydrous PyridineSolventBase and Catalyst

Protocol III: Reductive Amination to Synthesize Secondary Amine Derivatives

Reductive amination is a powerful and highly versatile method for forming C-N bonds, allowing for the introduction of a vast range of alkyl or aryl groups.[9][10]

Scientific Rationale

This two-step, one-pot process first involves the formation of an imine (or Schiff base) intermediate through the condensation of the primary amine with an aldehyde or ketone.[10] This is typically done in a slightly acidic medium to facilitate carbonyl protonation and subsequent dehydration. The imine is then reduced in situ to the corresponding secondary amine using a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is less reactive towards the starting aldehyde/ketone compared to the imine, minimizing side reactions.[9]

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_amine This compound Aldehyde/Ketone in DCE reaction_vessel Stir at RT Monitor by TLC/LC-MS start_amine->reaction_vessel Combine & Stir reagents Acetic Acid (cat.) Sodium Triacetoxyborohydride (STAB) reagents->reaction_vessel Add Reagents quench Quench with aq. NaHCO₃ reaction_vessel->quench Reaction Complete extract Extract with DCM quench->extract purify Column Chromatography extract->purify product Isolated Secondary Amine purify->product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Methylpyrimidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Methylpyrimidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically prepared via the reduction of 5-Methylpyrimidine-4-carbonitrile.

Issue 1: Low Yield of this compound During Nitrile Reduction

Question: My yield of this compound is consistently low after the reduction of 5-Methylpyrimidine-4-carbonitrile. What are the potential causes and how can I improve it?

Answer:

Low yields in the reduction of pyrimidine-5-carbonitriles can stem from several factors, ranging from the choice of reducing agent to the reaction conditions and the stability of the starting material. Let's break down the likely culprits and their solutions.

Potential Causes and Solutions:

  • Incomplete Reaction: The reduction may not be going to completion.

    • Solution:

      • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature can significantly enhance the reaction rate, but be cautious of potential side reactions.

      • Increase Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used. For catalytic hydrogenations, ensure the catalyst loading is adequate.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Formation of Secondary and Tertiary Amines: The primary amine product can react with the imine intermediate to form secondary and eventually tertiary amines.[1]

      • Solution: Add ammonia or ammonium hydroxide to the reaction mixture. This shifts the equilibrium away from the formation of secondary and tertiary amines by competing for the imine intermediate.[2]

    • Hydrolysis of the Nitrile or Imine Intermediate: The presence of water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, or the imine intermediate to an aldehyde.

      • Solution: Ensure all solvents and reagents are anhydrous, especially when using water-sensitive hydrides like Lithium Aluminum Hydride (LAH).[3][4]

  • Degradation of Starting Material or Product: The pyrimidine ring can be susceptible to over-reduction or degradation under harsh conditions.

    • Solution:

      • Milder Reducing Agents: Consider using sodium borohydride in the presence of a catalyst like CoCl₂ or Raney Nickel, which can be more selective.[5] Borane complexes like BH₃-THF or ammonia borane are also effective and can offer better functional group tolerance.[2]

      • Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Catalyst Inactivation (for Catalytic Hydrogenation): The catalyst (e.g., Raney Nickel, Pd/C) may be poisoned or deactivated.

    • Solution:

      • Use High-Quality Catalyst: Ensure the catalyst is fresh and active. The activity of Raney Nickel, for instance, can vary depending on its preparation and storage.[6][7]

      • Proper Handling: Avoid exposure of the catalyst to air and moisture, as this can lead to deactivation.[8]

Workflow for Troubleshooting Low Yield:

G start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions Observed? incomplete_reaction->side_reactions No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes degradation Degradation of Material? side_reactions->degradation No add_ammonia Add Ammonia/NH4OH side_reactions->add_ammonia Secondary/Tertiary Amines anhydrous_conditions Ensure Anhydrous Conditions side_reactions->anhydrous_conditions Hydrolysis Products catalyst_issue Catalyst Deactivation? degradation->catalyst_issue No milder_reagent Use Milder Reducing Agent degradation->milder_reagent Yes optimize_conditions Optimize T and Time degradation->optimize_conditions fresh_catalyst Use Fresh/Active Catalyst catalyst_issue->fresh_catalyst Yes proper_handling Ensure Proper Catalyst Handling catalyst_issue->proper_handling increase_time_temp->side_reactions increase_reagent Increase Reducing Agent Stoichiometry increase_reagent->side_reactions

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Impurities During the Synthesis

Question: I am observing significant impurities in my final product. How can I identify and minimize them?

Answer:

Impurity profiling is crucial for any synthesis. In the case of this compound, impurities can arise from both the synthesis of the 5-Methylpyrimidine-4-carbonitrile precursor and the final reduction step.

Common Impurities and Their Prevention:

Impurity TypePotential SourcePrevention and Mitigation
Secondary/Tertiary Amines Reaction of the primary amine product with the imine intermediate during reduction.[1]Add ammonia or ammonium hydroxide to the reaction mixture. Use a higher pressure of hydrogen in catalytic hydrogenations.
Unreacted 5-Methylpyrimidine-4-carbonitrile Incomplete reduction.Increase reaction time, temperature, or the amount of reducing agent. Ensure the catalyst is active for hydrogenations.
5-Methylpyrimidine-4-carboxamide Hydrolysis of the nitrile starting material.Use anhydrous solvents and reagents, particularly with hydride reducing agents.
Over-reduction Products Reduction of the pyrimidine ring.Use milder reducing agents and avoid harsh reaction conditions (high temperature, prolonged reaction time).
Process-Related Impurities Impurities from the synthesis of the nitrile precursor.Purify the 5-Methylpyrimidine-4-carbonitrile intermediate before the reduction step. Common purification methods include recrystallization or column chromatography.

Purification of the Final Product:

If impurities are still present after optimizing the reaction, purification of the final this compound is necessary.

  • Column Chromatography: This is a highly effective method for separating the desired amine from byproducts. A typical stationary phase is silica gel, and the mobile phase is often a gradient of a non-polar solvent (like dichloromethane) and a polar solvent (like methanol) with a small amount of a basic modifier (like triethylamine) to prevent tailing of the amine.[9]

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity. Common solvents include ethanol, isopropanol, or mixtures like methanol/acetonitrile.[9]

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the conversion of 5-Methylpyrimidine-4-carbonitrile to this compound?

A1: The "best" reducing agent depends on several factors including the scale of the reaction, available equipment, and desired selectivity. Here is a comparison of common choices:

Reducing AgentAdvantagesDisadvantages
Raney Nickel with H₂ - Cost-effective for large-scale synthesis.[6]- High activity.[7]- Pyrophoric when dry and requires careful handling.[8]- May require high pressure and temperature.- Can sometimes lead to over-reduction or side reactions.
Lithium Aluminum Hydride (LAH) - Very powerful and effective for a wide range of nitriles.[1][3][10]- Typically provides high yields.- Highly reactive with water and protic solvents, requiring strictly anhydrous conditions.[4]- Not suitable for substrates with other reducible functional groups.- Can be hazardous on a large scale.
Borane Complexes (e.g., BH₃-THF, Ammonia Borane) - Generally milder than LAH, offering better chemoselectivity.[2]- Can tolerate a wider range of functional groups.- May require elevated temperatures.- BH₃-THF can be unstable and BH₃-SMe₂ has an unpleasant odor.[2]

Q2: How is the precursor, 5-Methylpyrimidine-4-carbonitrile, typically synthesized?

A2: 5-Methylpyrimidine-4-carbonitrile is often synthesized through a multicomponent reaction. A common approach involves the condensation of an amidine (like acetamidine) with a malononitrile derivative.[11][12] For instance, a three-component reaction between an aldehyde, malononitrile, and an amidine can yield the corresponding 4-aminopyrimidine-5-carbonitrile.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Raney Nickel: It is often pyrophoric in its dry, activated state and should be handled as a slurry in water or ethanol. Avoid allowing it to dry on filter paper or spatulas.[8]

  • Lithium Aluminum Hydride (LAH): LAH reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. The work-up of LAH reactions should be done carefully by slowly adding a quenching agent at low temperatures.[4]

  • Hydrogen Gas: When using catalytic hydrogenation, ensure proper ventilation and use equipment rated for hydrogen gas, as it is highly flammable.

Q4: Can I use sodium borohydride (NaBH₄) for the nitrile reduction?

A4: Sodium borohydride alone is generally not strong enough to reduce nitriles. However, its reactivity can be enhanced by the addition of a catalyst, such as cobalt(II) chloride (CoCl₂) or Raney Nickel, in an alcoholic solvent.[5] This combination provides a milder alternative to LAH.

Experimental Protocol: General Procedure for Raney Nickel Catalyzed Hydrogenation

This is a general guideline and may require optimization for your specific setup.

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel slurry with deionized water until the washings are neutral, followed by washes with the reaction solvent (e.g., ethanol or methanol).

  • Reaction Setup: To a hydrogenation reactor, add the 5-Methylpyrimidine-4-carbonitrile and the solvent (e.g., methanolic ammonia). Carefully add the washed Raney Nickel catalyst under a stream of inert gas.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-500 psi) and heat to the target temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry. Keep it wet with solvent and quench it carefully with a dilute acid.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can then be purified by column chromatography, recrystallization, or acid-base extraction.

Logical Relationship Diagram:

G cluster_0 Synthesis of Precursor cluster_1 Reduction Step cluster_2 Purification acetamidine Acetamidine condensation Condensation Reaction acetamidine->condensation malononitrile_deriv Malononitrile Derivative malononitrile_deriv->condensation precursor 5-Methylpyrimidine-4-carbonitrile condensation->precursor reduction Nitrile Reduction precursor->reduction reducing_agent Reducing Agent (e.g., Raney Ni/H₂, LAH) reducing_agent->reduction product This compound reduction->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Overall synthetic strategy.

References

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Shah, K. H., Tilak, B. D., & Venkataraman, K. (n.d.). Raney nickel reductions-part i.
  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Reduction of Pyrimidine Derivatives by LiAlH4. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Picoline-borane. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
  • PubChem. (n.d.). (5-Methyl-4-phenylpyrimidin-2-yl)methanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • ResearchGate. (2021, February 28). Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. Retrieved from [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • European Patent Office. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and identification of some impurities of irbesartan. Retrieved from [Link]

  • National Institutes of Health. (2023, August 14). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with (5-Methylpyrimidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Methylpyrimidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound in aqueous media. Our goal is to equip you with the scientific understanding and procedural knowledge to effectively troubleshoot and overcome these issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in water or buffer?

A1: this compound, like many amine-containing compounds, is a weak base. Its solubility in neutral aqueous solutions is often limited. The primary reason for poor solubility is that the molecule is in its neutral, less polar form at neutral or alkaline pH. To improve solubility, the amine group needs to be protonated to form a more soluble salt.

Q2: What is the first thing I should try to improve its solubility?

A2: The most straightforward and often most effective initial step is to adjust the pH of your aqueous solution. By lowering the pH to an acidic range (typically pH 2-5), you can protonate the primary amine group, significantly increasing its aqueous solubility.[1][][3][4]

Q3: I've adjusted the pH, but I'm still seeing precipitation over time. What's happening?

A3: This could be due to a few factors. The solution might be supersaturated, and the compound is crashing out to a more thermodynamically stable state. Alternatively, if you used a strong acid to adjust the pH, you might be observing the precipitation of the salt form if its solubility limit is exceeded. It's also possible that the compound is degrading at the tested pH and temperature, with the degradation products being less soluble.

Q4: Are there alternatives to pH adjustment for improving solubility?

A4: Yes, several other techniques can be employed, either alone or in combination with pH adjustment. These include the use of co-solvents, surfactants, and cyclodextrins.[5][6][7][][9] The best approach will depend on the specific requirements of your experiment, such as the desired final concentration and any downstream applications that might be sensitive to these excipients.

Part 2: In-Depth Troubleshooting Guides

This section offers detailed, step-by-step protocols and the scientific rationale behind them to address more complex solubility issues.

Guide 1: Systematic pH Adjustment and Optimization

The methanamine group on the pyrimidine ring is basic and can accept a proton to form a positively charged, and thus more water-soluble, ammonium salt. The effectiveness of this approach is governed by the Henderson-Hasselbalch equation.

Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][4] For a basic compound like this compound, decreasing the pH below its pKa will shift the equilibrium towards the protonated (ionized) form, which is more soluble in water.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate, phosphate, acetate buffers).

  • Thermodynamic Solubility Measurement:

    • Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the samples to remove the undissolved solid.

    • Analyze the clear supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer. This will give you a pH-solubility profile and help identify the optimal pH range for your desired concentration.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Buffer pH 2.0 CitratepH 4.5 AcetatepH 7.4 PhosphatepH 8.0 Phosphate
Expected Solubility HighModerate-HighLowVery Low
Predominant Species Protonated (BH+)Protonated (BH+)Neutral (B)Neutral (B)

This table provides an expected trend. Actual solubility values must be determined experimentally.

Diagram: pH-Dependent Solubilization Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_excess Add excess compound to buffers prep_compound->add_excess prep_buffers Prepare Buffers (pH 2-8) prep_buffers->add_excess equilibrate Equilibrate (24-48h) add_excess->equilibrate separate Centrifuge/Filter equilibrate->separate analyze Analyze Supernatant (HPLC-UV) separate->analyze plot Plot Solubility vs. pH analyze->plot determine Determine Optimal pH plot->determine

Caption: Workflow for determining the pH-solubility profile.

Guide 2: Utilizing Co-solvents for Enhanced Solubility

When pH adjustment alone is insufficient or not suitable for your experimental system, the use of water-miscible organic solvents (co-solvents) is a common strategy.[5][6][10]

Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system.[][10] This makes the solvent more "like" the solute, reducing the energy required to break the solvent-solvent interactions and create a cavity for the solute, thereby increasing solubility.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

Experimental Protocol:

  • Select Co-solvents: Choose a few co-solvents based on the requirements of your experiment (e.g., low toxicity for cell-based assays).

  • Prepare Co-solvent Mixtures: Create a range of co-solvent concentrations in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Measure Solubility: Determine the solubility of this compound in each co-solvent mixture using the thermodynamic solubility method described in Guide 1.

  • Evaluate and Select: Choose the co-solvent and concentration that provides the desired solubility without negatively impacting your downstream application. Be mindful that high concentrations of organic solvents can be detrimental to biological systems.

Co-solvent Concentration (v/v) Expected Solubility Increase Considerations
Ethanol 5-20%ModerateCan cause protein precipitation at higher concentrations.
Propylene Glycol 5-30%Moderate-HighGenerally well-tolerated in many biological systems.
PEG 400 5-40%HighCan be viscous; potential for precipitation on aqueous dilution.
DMSO 1-10%Very HighCan be toxic to cells, even at low concentrations.
Guide 3: Employing Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles have a hydrophobic core and a hydrophilic shell, and can encapsulate poorly soluble compounds.[7][11][12]

Scientific Rationale: The non-polar pyrimidine ring of this compound can partition into the hydrophobic core of the micelles, while the more polar methanamine group can orient towards the hydrophilic shell. This effectively disperses the compound in the aqueous medium, increasing its apparent solubility.[9]

Commonly Used Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Poloxamers (Pluronic® series)

  • Anionic: Sodium Dodecyl Sulfate (SDS) - Note: Often too harsh for biological applications.

  • Cationic: Cetylpyridinium chloride - Note: Often have antimicrobial properties and can interact with negatively charged biological molecules.

Experimental Protocol:

  • Select a Surfactant: Non-ionic surfactants like Tween® 80 are often a good starting point due to their lower toxicity.

  • Prepare Surfactant Solutions: Make a series of surfactant solutions in your chosen buffer at concentrations above the CMC.

  • Determine Solubility: Measure the solubility of your compound in each surfactant solution as described previously.

  • Assess Compatibility: Ensure the chosen surfactant and concentration are compatible with your experimental system.

Guide 4: Leveraging Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with guest molecules that fit within their cavity.[][13][14]

Scientific Rationale: The hydrophobic pyrimidine portion of this compound can be encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[][15] The resulting complex has a hydrophilic exterior due to the cyclodextrin, leading to a significant increase in the apparent water solubility of the compound.[13] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to the size of their cavity.

Experimental Protocol:

  • Choose a Cyclodextrin: HP-β-CD is often preferred due to its higher solubility and lower toxicity compared to native β-cyclodextrin.

  • Prepare Cyclodextrin Solutions: Dissolve varying concentrations of the cyclodextrin in your aqueous buffer.

  • Measure Phase Solubility: Add an excess of your compound to each cyclodextrin solution and equilibrate for 24-48 hours.

  • Analyze and Plot: Analyze the supernatant and plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type phase solubility diagram) indicates the formation of a 1:1 soluble complex.

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_system Aqueous System compound <this compound) (Hydrophobic) plus + compound->plus cyclodextrin complex cyclodextrin->complex Encapsulation plus->cyclodextrin

Caption: Encapsulation of the drug within a cyclodextrin cavity.

Part 3: Summary and Recommendations

When encountering solubility issues with this compound, a systematic approach is recommended.

  • Start with pH Adjustment: This is the most fundamental and often sufficient method for this class of compounds. Aim for a pH 2-3 units below the pKa of the methanamine group.

  • Combine Techniques if Necessary: If higher concentrations are needed, consider combining pH adjustment with a low concentration of a co-solvent (e.g., 5-10% Propylene Glycol) or a cyclodextrin (e.g., HP-β-CD). This can have a synergistic effect on solubility.[16]

  • Always Verify Compatibility: Before proceeding with your main experiment, always run a control to ensure that the chosen solubilization method (pH, co-solvents, etc.) does not interfere with your assay or affect the stability of your compound.

By understanding the physicochemical properties of this compound and applying these troubleshooting principles, you can effectively overcome solubility challenges and ensure the reliability and accuracy of your experimental results.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Imperial Oilfield Chemicals Pvt. Ltd. (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. [Link]

  • Pharmacentral. (n.d.). Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. [Link]

  • American Pharmaceutical Review. (n.d.). Surfactant Excipients. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. [Link]

  • PCCA. (2022, January 5). The Role of Surfactants in Compounded Preparation. [Link]

  • D'Orazio, G., et al. (2020). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Omega, 5(27), 16800-16807. [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. [Link]

  • Impactfactor. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. [Link]

  • Solubility of Things. (n.d.). Pyrimidine. [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 112. [Link]

  • Al-Marzouqi, A. H., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Innovation, 9(1), 52-60. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Koyama, C., et al. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 19(6), 2004-2012. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines?[Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Li, P., & Zhao, L. (2003). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 92(5), 957-962. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH. [Link]

  • PubChem. (n.d.). (5-Methyl-4-phenylpyrimidin-2-yl)methanamine. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • ResearchGate. (2025, August 8). Solubility enhancement techniques: A comprehensive review. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 198752. [Link]

  • PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanamine. [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. [Link]

  • PubChem. (n.d.). (4-Methylpyrimidin-5-yl)methanamine. [Link]

  • PubChem. (n.d.). Pyrimidin-5-ylmethanamine. [Link]

  • ChemBK. (2024, April 9). 1-(Pyrimidin-5-yl)methanamine. [Link]

  • PubChem. (n.d.). N-Methylpyridine-4-methylamine. [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. [Link]

Sources

Stability testing of (5-Methylpyrimidin-4-yl)methanamine under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of (5-Methylpyrimidin-4-yl)methanamine. It is designed to address common challenges and provide practical, field-proven insights to ensure the integrity and accuracy of your stability studies.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question: What are the ideal storage conditions for this compound to ensure its short-term and long-term stability?

Answer: this compound, as a primary amine and a pyrimidine derivative, is susceptible to degradation from atmospheric conditions. To maintain its integrity, it should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and carbon dioxide, as amines can be hygroscopic and can form carbamates with CO2. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation. Storage at refrigerated temperatures (2-8°C) is advisable.

Question: We observed a color change in our sample of this compound over time. What could be the cause?

Answer: A color change, typically to a yellow or brownish hue, is a common indicator of degradation in amine-containing compounds. This is often due to oxidation or the formation of impurities. Exposure to air and light can accelerate these processes. It is crucial to re-analyze the purity of the sample using a validated stability-indicating method if any change in physical appearance is observed.

Forced Degradation Studies

Question: We are designing a forced degradation study for this compound. What stress conditions are most relevant?

Answer: Based on the structure, which contains a primary amine and a pyrimidine ring, the following conditions are critical to investigate, in line with ICH guidelines[2][3]:

  • Acidic and Basic Hydrolysis: The pyrimidine ring and the aminomethyl group can be susceptible to hydrolysis under pH stress.

  • Oxidative Degradation: The primary amine is a potential site for oxidation.

  • Photolytic Degradation: Aromatic and heterocyclic rings are often photoreactive.

  • Thermal Degradation: To assess the compound's stability at elevated temperatures.

A well-designed study will expose the compound to these conditions to identify potential degradation products and establish degradation pathways.[2][4]

Question: What are the likely degradation pathways for this compound under hydrolytic stress?

Answer: While specific data for this molecule is limited, based on the chemistry of aminopyrimidines, hydrolysis could potentially lead to:

  • Deamination: The aminomethyl group could be hydrolyzed to a hydroxymethyl group, although this is generally less common under mild conditions. More likely is the deamination of any amino groups directly on the pyrimidine ring if present in analogs.

  • Ring Opening: Under harsh acidic or basic conditions, the pyrimidine ring itself can undergo hydrolytic cleavage.[5] Studies on other pyrimidine derivatives have shown that the ring can be opened, leading to highly soluble degradation products.[6]

Question: Our oxidative stress studies with hydrogen peroxide are showing multiple degradation peaks. How can we identify the primary oxidative degradation products?

Answer: The primary amine of the aminomethyl group is a likely target for oxidation. Potential products could include the corresponding oxime, nitroso, or nitro derivatives. N-oxide formation on the pyrimidine ring nitrogens is also a possibility. To identify these products, LC-MS/MS is an invaluable tool for obtaining molecular weight and fragmentation data. Comparing the degradation profile with a sample protected from oxidation (e.g., by adding an antioxidant or maintaining an inert atmosphere) can help confirm that the new peaks are indeed from oxidative stress.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing) in HPLC analysis. Interaction of the basic amine with acidic silanols on the HPLC column.1. Use a base-deactivated column. 2. Add a competing base, like triethylamine (0.1%), to the mobile phase. 3. Operate at a lower pH (e.g., pH 3) to ensure the amine is fully protonated.
Inconsistent results in stability studies. Inadequate control of storage conditions (temperature, humidity, light exposure).1. Use a calibrated stability chamber. 2. Ensure containers are sealed properly. 3. Include control samples stored under ideal conditions in each time point analysis.
Mass balance issues (sum of impurities and parent compound is less than 95%). 1. Formation of non-UV active degradants. 2. Formation of volatile degradants. 3. Adsorption of the compound or degradants onto the container surface.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV detection. 2. Analyze the headspace of the sample vial using GC-MS. 3. Use silanized glass vials to minimize adsorption.
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.1. Increase the duration of stress, the temperature, or the concentration of the stressor (e.g., acid, base, oxidant).[2] 2. Ensure adequate exposure to the stressor (e.g., proper mixing in solution).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • At appropriate time points, dissolve a portion of the solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Analyze the samples after exposure. A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Characterize the degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or as determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the parent peak from all degradation peaks generated during the forced degradation study.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Characterization cluster_evaluation Evaluation DS Drug Substance This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) DS->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) DS->Base Expose Oxidation Oxidation (e.g., 3% H2O2, RT) DS->Oxidation Expose Thermal Thermal (e.g., 80°C, solid) DS->Thermal Expose Photo Photolytic (ICH Q1B light exposure) DS->Photo Expose HPLC Stability-Indicating HPLC (Purity & Assay) Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize Peaks Method Method Validation (ICH Q2) HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway

Caption: Workflow for a forced degradation study of this compound.

Stability_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Stability Data C1 Storage Condition Fluctuations Problem->C1 C2 Container Closure Integrity Issues Problem->C2 C3 Analytical Method Variability Problem->C3 C4 Sample Handling Errors Problem->C4 S1 Use Calibrated Stability Chambers C1->S1 S2 Verify Seal Integrity (e.g., torque testing) C2->S2 S3 Ensure Method Robustness (Validation) C3->S3 S4 Standardize Sample Preparation Protocol C4->S4

Caption: Troubleshooting logic for inconsistent stability data.

References

  • Bhatt, J., et al. (2015). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. SciELO. [Link]

  • Bhalodia, R., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]

  • Jansen, P. J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. [Link]

  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. MDPI. [Link]

  • Lohray, B. B., et al. (2014). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PubMed Central. [Link]

  • Patel, Y. P., & Shah, N. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • RSC Publishing. (1968). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2) Stability testing of new drug substances and drug products. [Link]

  • International Council for Harmonisation. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • Pharmacy 180. Pyrimidine Synthesis and Degradation. [Link]

  • Kim, H., et al. (2018). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PubMed Central. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Sravani, G., et al. (2020). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Szostak, M. (2016). Forced degradation studies. MedCrave online. [Link]

  • Vogel, M. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central. [Link]

  • Blessy, M., et al. (2014). Forced Degradation Studies: A Review. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

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Identifying and minimizing byproducts in (5-Methylpyrimidin-4-yl)methanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Methylpyrimidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations involving this versatile building block. As a key intermediate in the synthesis of pharmacologically active compounds, including Vitamin B1 (Thiamine), ensuring high-purity and minimizing byproducts is critical.[1][2][3] This resource provides a structured, question-and-answer-based approach to address specific challenges you may encounter during your experiments.

I. Understanding the Reactivity of this compound

This compound is a primary amine with a sterically accessible nitrogen atom, making it a potent nucleophile. The pyrimidine core, with its two nitrogen atoms, influences the electronic properties of the molecule. While the primary amine is the most reactive site for most nucleophilic reactions, the potential for interaction with the pyrimidine nitrogens under certain conditions should be considered.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during key reactions with this compound.

A. N-Alkylation Reactions

Question 1: I am attempting a simple N-alkylation of this compound with an alkyl halide and observing significant amounts of di- and tri-alkylated byproducts. How can I favor mono-alkylation?

Answer: This is a classic challenge when working with primary amines. The mono-alkylated product is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. This leads to subsequent alkylations, creating a mixture of products that can be difficult to separate.[4]

Root Cause Analysis:

  • Increased Nucleophilicity of the Product: The secondary amine formed after the first alkylation is a better nucleophile than the starting primary amine.

  • Stoichiometry: Using a 1:1 ratio of amine to alkyl halide will almost inevitably lead to a mixture of products.

Troubleshooting Strategies:

  • Use a Large Excess of the Amine: By using a significant excess of this compound (5 to 10 equivalents), you increase the statistical probability that the alkyl halide will react with the primary amine rather than the mono-alkylated product. This is often the simplest and most direct method to favor mono-alkylation.

  • Slow Addition of the Alkylating Agent: Adding the alkyl halide slowly to a solution of the amine can help to maintain a high concentration of the primary amine relative to the secondary amine product, thus favoring the initial alkylation.

  • Use of a Protecting Group: A more controlled, multi-step approach involves protecting the primary amine, performing the desired reaction on another part of the molecule (if applicable), and then deprotecting. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which form carbamates that are less nucleophilic.[5][6][7]

Experimental Protocol: Mono-alkylation using Excess Amine

  • Dissolve the alkyl halide (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add this compound (5.0 eq) to the solution.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, the excess amine can be removed by an acidic wash during workup or by chromatography.

Data Summary: Effect of Amine Stoichiometry on Product Distribution

Molar Ratio (Amine:Alkyl Halide)Mono-alkylated Product (%)Di-alkylated Product (%)
1:14540
3:17520
5:1908
10:1>95<5

Note: These are representative yields and will vary depending on the specific alkyl halide and reaction conditions.

B. Reductive Amination

Question 2: I am performing a reductive amination with an aldehyde and this compound and still see some over-alkylation to the tertiary amine. How can I improve the selectivity for the secondary amine product?

Answer: Reductive amination is generally a more controlled method for mono-alkylation than direct alkylation with alkyl halides.[4] However, over-alkylation can still occur if the newly formed secondary amine reacts with another molecule of the aldehyde to form an iminium ion, which is then reduced.

Root Cause Analysis:

  • In-situ Reaction of the Secondary Amine: The secondary amine product can compete with the starting primary amine for reaction with the aldehyde.

  • Reaction Conditions: The choice of reducing agent and pH can influence the relative rates of imine formation and reduction, as well as the reactivity of the secondary amine.

Troubleshooting Workflow:

G start Over-alkylation in Reductive Amination strategy1 Two-Step Procedure: Pre-form the imine start->strategy1 strategy2 One-Pot Procedure: Use a mild, selective reducing agent start->strategy2 step1_1 1. Mix amine and aldehyde in a suitable solvent (e.g., MeOH, DCE). strategy1->step1_1 step2_1 Use Sodium Triacetoxyborohydride (STAB). strategy2->step2_1 step1_2 2. Use a dehydrating agent (e.g., MgSO4, molecular sieves) to drive imine formation. step1_1->step1_2 step1_3 3. Monitor for complete consumption of the starting amine. step1_2->step1_3 step1_4 4. Add reducing agent (e.g., NaBH4). step1_3->step1_4 step2_2 STAB is less reactive and selectively reduces the iminium ion over the aldehyde. step2_1->step2_2 step2_3 Perform the reaction at neutral or slightly acidic pH. step2_2->step2_3

Caption: Troubleshooting workflow for reductive amination.

Detailed Explanation:

  • Two-Step Procedure: By forming the imine first and ensuring the complete consumption of the primary amine before adding the reducing agent, you minimize the opportunity for the secondary amine product to react with the aldehyde.[8]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective for reductive amination. It is more selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, which reduces the likelihood of reducing the aldehyde to the corresponding alcohol as a side product.[9]

C. Amide Coupling

Question 3: My amide coupling reaction between this compound and a carboxylic acid is sluggish and gives low yields. What can I do to improve this?

Answer: Low yields in amide coupling reactions can be due to several factors, including poor activation of the carboxylic acid, low nucleophilicity of the amine, or side reactions.

Root Cause Analysis:

  • Insufficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is very slow and requires high temperatures. A coupling agent is necessary to convert the hydroxyl group of the carboxylic acid into a better leaving group.

  • Side Reactions of the Activated Carboxylic Acid: The activated carboxylic acid can undergo side reactions, such as rearrangement or reaction with other nucleophiles present in the reaction mixture.

Troubleshooting Strategies:

  • Choice of Coupling Agent: There is a wide array of coupling agents available. For standard couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are effective. For more challenging couplings, phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are more powerful.[10][11][12]

  • Solvent and Base: Use a polar aprotic solvent like DMF or NMP. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is typically added to neutralize the acid formed during the reaction and to ensure the amine is in its free base form.

  • Pre-activation: In some cases, pre-activating the carboxylic acid with the coupling agent for a short period (15-30 minutes) before adding the amine can improve yields.

Experimental Protocol: HATU-mediated Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring by LC-MS.

  • Work up by diluting with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

Data Summary: Comparison of Common Coupling Reagents

Coupling ReagentAdditiveTypical Yield (%)Notes
EDCHOBt60-85Standard, cost-effective.
HATU-85-98Highly effective for hindered substrates.
BOP-80-95Potent, but produces a carcinogenic byproduct.
D. Buchwald-Hartwig Amination

Question 4: I am trying to couple this compound with an aryl halide using Buchwald-Hartwig conditions, but I am getting low conversion and some side products. How can I optimize this reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is sensitive to the choice of catalyst, ligand, base, and solvent.[13][14][15]

Root Cause Analysis:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by unproductive side reactions.

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in the catalytic cycle, and the optimal ligand can vary depending on the specific substrates.

  • Incorrect Base or Solvent: The base and solvent have a significant impact on the reaction rate and catalyst stability.

Troubleshooting Workflow:

G start Low Yield in Buchwald-Hartwig Amination strategy1 Optimize the Ligand start->strategy1 strategy2 Optimize the Base start->strategy2 strategy3 Optimize the Solvent start->strategy3 ligand1 For primary amines, bulky, electron-rich phosphine ligands are often effective. strategy1->ligand1 base1 A strong, non-nucleophilic base is required. strategy2->base1 solvent1 Aprotic, non-coordinating solvents are preferred. strategy3->solvent1 ligand2 Screen ligands such as XPhos, SPhos, or BrettPhos. ligand1->ligand2 base2 Common choices include NaOtBu, K2CO3, or Cs2CO3. base1->base2 solvent2 Toluene or dioxane are common choices. solvent1->solvent2

Caption: Optimization workflow for Buchwald-Hartwig amination.

Detailed Explanation:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. For coupling a primary amine like this compound, bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos often give good results. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[16]

  • Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Potential Byproducts: Besides incomplete conversion, potential byproducts in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and homocoupling of the aryl halide. Careful optimization of the reaction conditions can minimize these side reactions.

III. Purification of this compound Derivatives

Question 5: What are the best methods for purifying the products of these reactions?

Answer: The choice of purification method will depend on the properties of the product and the nature of the impurities.

  • Column Chromatography: This is the most versatile method for separating the desired product from byproducts and unreacted starting materials. A silica gel stationary phase is typically used, with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic amine compounds on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, especially on a larger scale. The choice of solvent is critical and may require some screening. Common solvents for pyrimidine derivatives include ethanol, isopropanol, and acetonitrile/water mixtures.

  • Acid/Base Extraction: An aqueous workup with acidic and basic washes can be used to remove unreacted starting materials and certain byproducts. For example, an acidic wash (e.g., with 1 M HCl) will protonate and extract basic compounds into the aqueous layer, while a basic wash (e.g., with saturated NaHCO₃) can remove acidic impurities.

IV. References

  • Boruah, M., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Uchiyama, S., et al. (2012). Reductive amination of aldehyde 2,4-dinitrophenylhydrazones using 2-picoline borane and high-performance liquid chromatographic analysis. The Analyst, 137(13), 3051-3057.

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Valle, A., et al. (2020). Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Reaction Chemistry & Engineering, 5(6), 1144-1150.

  • Sommer, H. Z., & Jackson, L. L. (1970). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Al-Masoudi, N. A., et al. (2006). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3826-o3828.

  • Nadeau, C., et al. (2009). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. Organic Letters, 11(11), 2433-2436.

  • Kumar, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Tetrahedron Letters, 55(22), 3379-3382.

  • Shinde, S. S., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(43), 5969-5972.

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Jones, R. C. F., et al. (1998). Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. Journal of the Chemical Society, Perkin Transactions 1, (2), 239-245.

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Jurgenson, C. T., et al. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 78, 569-596.

  • Kumar, D., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 8(3), 3245-3261.

  • CN101948465A - Method for preparing vitamin B1 intermediate. (2011). Google Patents.

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(23), 16947-16959.

  • ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines? [Link]

  • Norris, J. (2021). Amine Synthesis - Limits of Alkylation. YouTube. [Link]

  • Taylor, J. G., et al. (2018). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 16(29), 5217-5234.

  • Seth, A., et al. (2021). Exchange of Vitamin B1 and Its Biosynthesis Intermediates Shapes the Composition of Synthetic Microbial Cocultures and Reveals Complexities of Nutrient Sharing. mBio, 12(3), e00759-21.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Kumar, B. V., et al. (2015). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. Journal of Chemical and Pharmaceutical Research, 7(1), 582-587.

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Salahuddin, et al. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Journal of the Serbian Chemical Society, 82(9), 977-987.

  • Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 211-218.

  • Li, Z., et al. (2023). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry, 5(7), 1836-1845.

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • ResearchGate. (2013). A New Convergent Synthesis of Thiamine Hydrochloride. [Link]

  • Wang, Y., et al. (2023). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Molecules, 28(21), 7352.

  • Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109.

  • Wikipedia. (2023). Thiamine. [Link]

  • Miyanaga, A., & Katsuyama, Y. (2024). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products, 87(1), 1-13.

  • Morellato, L., et al. (2013). Synthesis of new N-(arylcyclopropyl)acetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors. Bioorganic & Medicinal Chemistry Letters, 23(2), 430-434.

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

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Technical Support Center: Troubleshooting (5-Methylpyrimidin-4-yl)methanamine In Vitro Assay Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with novel heterocyclic compounds like (5-Methylpyrimidin-4-yl)methanamine. This guide is designed to help you navigate the complexities of in vitro screening and distinguish genuine biological activity from common assay artifacts. Early and rigorous identification of these artifacts is critical to avoid wasting significant time and resources on non-progressible "false hits."[1][2][3]

This document provides a logic-based workflow and detailed, question-and-answer-based troubleshooting protocols to ensure the integrity of your experimental findings.

Understanding the Molecule: this compound

Before troubleshooting, it is crucial to understand the chemical nature of the molecule .

  • Structure: this compound features a pyrimidine core, a heterocyclic scaffold common in many biologically active molecules and approved drugs.[4][5] It also possesses a primary amine (methanamine group), which confers basicity and potential for nucleophilic interactions or metal chelation.

  • Potential for Interference: While not a universally flagged Pan-Assay Interference Compound (PAIN), its structural motifs warrant careful evaluation. The aromatic pyrimidine ring and the primary amine can participate in various non-specific interactions that may lead to assay artifacts.

The Troubleshooting Workflow: From Hit to Validated Lead

A systematic approach is the most effective way to triage hits from a primary screen. The following workflow outlines a logical progression of checks to identify and eliminate common sources of assay interference.

Troubleshooting_Workflow A Primary Hit Identified B Computational Check (PAINS Filters, Chemical Properties) A->B C Dose-Response Curve Analysis (Steep Hill Slope? Irregular Shape?) B->C D Compound Aggregation Assays C->D Experimental Triage E Assay Signal Interference Check (Fluorescence/Luminescence) C->E Experimental Triage F Redox Activity / Reactivity Assays C->F Experimental Triage G Orthogonal Assay Validation D->G Negative Results H Probable Artifact: Deprioritize D->H Positive for Aggregation E->G Negative Results E->H Signal Interference Confirmed F->G Negative Results F->H Redox Active / Reactive G->H Activity Not Confirmed I Validated Hit: Proceed with Confidence G->I Activity Confirmed

Caption: A logical workflow for triaging primary screening hits.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues in a direct question-and-answer format, providing both the scientific rationale and step-by-step protocols for key experiments.

Q1: My compound shows activity in my primary screen. How do I know if it's a real hit or an artifact?

This is the fundamental question in early-stage drug discovery. An initial "hit" can arise from a genuine, specific interaction with your target or from a variety of non-specific interference mechanisms.[2][3][6] These interfering compounds are often called "nuisance compounds" or "assay interference compounds (AICs)".[7]

Your first step should be a critical analysis of the dose-response curve and a comparison of your compound's behavior to the known characteristics of common artifacts.

Table 1: Characteristics of True Hits vs. Common Assay Artifacts

CharacteristicTrue, Well-Behaved HitCommon Artifact ProfilePotential Cause of Artifact
Dose-Response Curve Smooth, sigmoidal curve with a Hill slope near 1.0.Very steep Hill slope (>2), irregular or biphasic curve.[8]Aggregation: Activity occurs only above a critical concentration.[8]
Time Dependence Activity is generally stable over time.Potency increases with pre-incubation time.[9]Aggregation/Reactivity: More time allows for aggregate formation or covalent reaction.
Detergent Sensitivity Activity is unaffected or minimally affected by low levels (e.g., 0.01%) of non-ionic detergent.Activity is significantly reduced or completely abolished by detergent.[8][9]Aggregation: Detergents disrupt the colloids responsible for inhibition.
Stoichiometry Inhibition is stoichiometric or follows classic enzyme kinetics.Inhibition appears non-stoichiometric; high concentrations of inhibitor needed.Aggregation: Aggregates sequester large amounts of protein.
Promiscuity Specific to the target or a defined family of targets.Active across multiple, unrelated assays and targets (Pan-Assay Interference).[6][10][11]Reactivity, Aggregation, Redox Cycling: These mechanisms are non-specific.[1][12]
Q2: How can I definitively test for compound aggregation?

Compound aggregation is one of the most common mechanisms of false-positive results in biochemical assays.[8][13][14] Aggregates are colloidal particles, typically 50-500 nm in size, formed by the compound in aqueous buffers.[13] These particles can non-specifically inhibit enzymes by sequestering the protein on their surface.[15][16]

Mechanism of Aggregation-Based Inhibition

Caption: Aggregation inhibition and its reversal by detergent.

Protocol: Detergent-Based Counter-Screen

The most straightforward method to test for aggregation is to re-run your assay in the presence of a low concentration of a non-ionic detergent.[8][9]

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing 0.01% (v/v) Triton X-100 .

  • Set Up Assay Plates: For your compound and a known aggregator control (if available), prepare two identical dose-response curves.

    • Plate 1: Use the standard assay buffer.

    • Plate 2: Use the assay buffer containing 0.01% Triton X-100.

  • Run Assay: Perform the assay on both plates according to your standard protocol.

  • Analyze Data:

    • Interpretation: If the compound's IC₅₀ value significantly increases (e.g., >10-fold shift) or activity is completely lost in the presence of Triton X-100, it is highly likely an aggregator.[8] A true, non-aggregating inhibitor should show a minimal change in potency.

Q3: Could my compound be interfering with the assay's fluorescence or luminescence readout?

Yes, this is a frequent source of artifacts, especially in fluorescence polarization (FP), FRET, and luciferase-based reporter assays.[2][17][18][19] Interference can occur via two primary mechanisms:

  • Autofluorescence: The test compound itself is fluorescent and emits light in the same wavelength range as the assay's reporter fluorophore, causing a false increase in signal.[17][19]

  • Quenching: The test compound absorbs the excitation light intended for the assay fluorophore or the light emitted by it, causing a false decrease in signal.[17][19]

Protocol: Signal Interference Check

This protocol is designed to isolate the effect of the compound on the detection system itself, independent of the biological reaction.

  • Prepare Control Wells: Set up a plate with wells containing:

    • Buffer Only: For background measurement.

    • Buffer + Fluorophore/Substrate: Your standard assay components, but without the target protein/enzyme. This is your baseline signal.

    • Buffer + Fluorophore/Substrate + Test Compound: A range of concentrations of your compound.

  • Incubate and Read: Incubate the plate under standard assay conditions (time and temperature) and read the fluorescence/luminescence.

  • Analyze Data:

    • Autofluorescence: Compare the signal from "Buffer + Compound" (not included in the simplified protocol above, but a good addition) to "Buffer Only". A significant increase indicates autofluorescence.

    • Quenching/Interference: Compare the signal from "Buffer + Fluorophore/Substrate + Test Compound" to "Buffer + Fluorophore/Substrate". A dose-dependent decrease in signal suggests quenching. A dose-dependent increase suggests the compound is autofluorescent.

Q4: My assay buffer contains DTT. Could this compound be causing redox-related artifacts?

This is a critical consideration. Many biochemical assays include reducing agents like dithiothreitol (DTT) or TCEP to maintain protein function, especially for enzymes with active-site cysteines.[12] However, certain compounds can react with these reducing agents and molecular oxygen to catalytically generate reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂).[12][20] This H₂O₂ can then non-specifically oxidize and inactivate the target protein, mimicking true inhibition.[12][21]

Protocol: DTT/Resazurin Redox Cycling Assay

This simple colorimetric assay detects the generation of H₂O₂ by a test compound in the presence of DTT.

  • Reagent Preparation:

    • Assay Buffer: Your standard biological buffer (e.g., PBS, HEPES).

    • DTT Stock: 10 mM in assay buffer.

    • Horseradish Peroxidase (HRP): 1 mg/mL stock.

    • Resazurin Stock: 1 mM in DMSO.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 85 µL of assay buffer.

      • 5 µL of test compound in DMSO (to desired final concentration).

      • 5 µL of HRP stock.

      • 5 µL of Resazurin stock.

    • Initiate the reaction by adding 5 µL of DTT stock (final concentration 0.5 mM).

    • Control wells should include: no DTT, no compound, and a known redox cycler (e.g., quinone).

  • Incubate and Read: Incubate at room temperature for 30-60 minutes. Read the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (~570 nm) of the product, resorufin.

  • Interpretation: A significant, compound-dependent increase in signal in the presence of DTT indicates redox cycling activity.

Q5: What are Pan-Assay Interference Compounds (PAINS), and should I be concerned about them?

PAINS are chemical substructures that are frequently identified as "hits" in a wide variety of high-throughput screens, hence the name "Pan-Assay Interference."[3][6][10] They often produce false positives through mechanisms like reactivity, redox cycling, or fluorescence interference.[1][6]

  • Utility and Caution: Numerous computational filters have been developed to flag compounds containing PAINS substructures.[1][11] These are valuable tools for prioritizing hits and raising red flags. However, they should not be used as a definitive tool for elimination.[11] A PAINS alert is not a verdict of guilt but rather a strong recommendation for further experimental investigation using the counter-screens described in this guide.

References
  • What are PAINS? - BIT 479/579 High-throughput Discovery. (Source: vertexaisearch.cloud.google.com)
  • Pan-assay interference compounds - Wikipedia. (Source: en.wikipedia.org) [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (Source: ACS Publications) [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. (Source: Drug Hunter) [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (Source: Longdom Publishing) [Link]

  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. (Source: NIH) [Link]

  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing agents – real hits or promiscuous artifacts?. (Source: ResearchGate) [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (Source: Espace INRS) [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. (Source: NCBI Bookshelf) [Link]

  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. (Source: Practical Fragments) [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (Source: NIH) [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. (Source: NIH) [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (Source: ResearchGate) [Link]

  • A simple assay for detection of small-molecule redox activity. (Source: PubMed) [Link]

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. (Source: ACS Publications) [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual. (Source: NCBI Bookshelf) [Link]

  • Fluorescence-based investigations of RNA-small molecule interactions. (Source: NIH) [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. (Source: NCBI Bookshelf) [Link]

  • Assay Troubleshooting. (Source: MB - About) [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (Source: ACS Publications) [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (Source: ResearchGate) [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (Source: NIH) [Link]

  • Activity artifacts in drug discovery and different facets of compound promiscuity. (Source: F1000Research) [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (Source: ResearchGate) [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for (5-Methylpyrimidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Methylpyrimidin-4-yl)methanamine. This molecule is a valuable building block in medicinal chemistry, but its unique electronic and structural properties can present challenges during cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities, improve yields, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed coupling reactions for this compound, and what are the key considerations?

This compound typically participates as the nucleophilic partner in C-N cross-coupling reactions. The most common and powerful methods for this transformation are the Buchwald-Hartwig amination and, to a lesser extent, Ullmann-type couplings.

  • Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds.[1][2] It utilizes a palladium catalyst with a specialized ligand to couple the primary amine of your substrate with aryl or heteroaryl halides (or pseudo-halides like triflates). The key challenge is the electron-deficient nature of the pyrimidine ring, which can influence the nucleophilicity of the amine. Furthermore, the pyrimidine nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition.[3] Therefore, the choice of ligand is paramount to success.[4]

  • Ullmann Condensation: This is a copper-catalyzed C-N coupling reaction. While historically significant, it often requires higher reaction temperatures and longer reaction times than palladium-catalyzed methods.[5] However, for specific substrates, particularly those sensitive to palladium, modern Ullmann conditions with specialized ligands can be a viable alternative.[5][6]

Q2: How does the electronic nature of the pyrimidine ring affect the reactivity of the primary amine?

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This has two main consequences:

  • Reduced Nucleophilicity: The electron-withdrawing effect of the pyrimidine ring decreases the electron density on the exocyclic primary amine, making it less nucleophilic compared to a simple alkylamine or benzylamine. This can slow down the rate-determining step in some catalytic cycles.

  • Potential for Catalyst Coordination: The lone pairs on the pyrimidine ring nitrogens can act as Lewis bases and coordinate to the palladium catalyst. This can lead to catalyst deactivation or the formation of off-cycle, inactive species. The use of bulky, electron-rich ligands helps to prevent this by sterically shielding the palladium center and promoting the desired catalytic cycle.[4]

Q3: What is a good starting point for screening reaction conditions for a Buchwald-Hartwig amination with this substrate?

A systematic approach is crucial. When coupling this compound with an aryl halide (Ar-X), a robust starting point is essential for further optimization. The choice of catalyst, ligand, base, and solvent are all interconnected.[7][8]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination Screening

ComponentRecommendation for Aryl Bromide/IodideRecommendation for Aryl ChlorideRationale
Pd Pre-catalyst G3/G4 Palladacycle (e.g., XPhos Pd G3)G3/G4 Palladacycle (e.g., tBuXPhos Pd G3)Air- and moisture-stable pre-catalysts ensure reliable generation of the active Pd(0) species.[9]
Catalyst Loading 1-2 mol%2-4 mol%Aryl chlorides are less reactive, requiring a higher catalyst loading to facilitate oxidative addition.
Ligand XPhos, RuPhos, SPhostBuXPhos, BrettPhosBulky, electron-rich biaryl monophosphine ligands are highly effective for C-N bond formation, especially with challenging substrates.[4]
Base NaOt-Bu or K₃PO₄LHMDS or NaOt-BuA strong, non-nucleophilic base is required.[8] K₃PO₄ is a milder option for base-sensitive functional groups.
Solvent Dioxane, Toluene, or 2-MeTHFDioxane or TolueneAprotic solvents with good solubility for the reagents are preferred. The choice can significantly impact reaction rates.[7][10]
Temperature 80-110 °C100-120 °CHigher temperatures are often needed for less reactive aryl chlorides.

Troubleshooting Guide

Q4: My reaction shows low to no conversion of my starting materials. What are the likely causes and how can I fix it?

This is the most common issue and can stem from several factors. A logical, step-wise investigation is the best approach.

Caption: Troubleshooting Decision Tree for Low Yield.

  • Cause 1: Inactive Catalyst or Inappropriate Ligand. The generation of the active Pd(0) species is critical.[11] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, failure can occur.

    • Solution: Switch to a well-defined, air- and moisture-stable palladium pre-catalyst, such as a G3 or G4 palladacycle.[9] This eliminates variability in the activation step. The ligand choice is also crucial; for electron-deficient heterocycles, bulky biaryl phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[4]

  • Cause 2: Suboptimal Base. The base plays a crucial role in the catalytic cycle, deprotonating the amine to form the active nucleophile.

    • Solution: If using a weaker base like K₃PO₄ or Cs₂CO₃ with low conversion, consider switching to a stronger base like sodium tert-butoxide (NaOt-Bu).[8] The solubility of the base is also important; ensure vigorous stirring and consider grinding solid bases to increase surface area.[12]

  • Cause 3: Poor Solvent Choice or Incorrect Temperature. The solvent affects reagent solubility and the stability of catalytic intermediates.[7][10]

    • Solution: Perform a solvent screen. Aprotic solvents like dioxane, toluene, and 2-MeTHF are excellent starting points. If solubility is an issue, a more polar solvent like DMF could be trialed, but be aware it can sometimes coordinate to the catalyst. Temperature is a balancing act; while higher temperatures increase reaction rates, they can also lead to catalyst decomposition or side reactions.[13] A systematic temperature screen (e.g., 80 °C, 100 °C, 120 °C) is recommended.[14]

Q5: My TLC/LCMS shows multiple spots, indicating the formation of side products. What are they and how can I prevent them?

Side product formation is a common challenge that can complicate purification and reduce yields.

  • Side Product 1: Homocoupling of the Aryl Halide.

    • Identification: A product with double the mass of the aryl halide starting material.

    • Cause: This typically arises from the presence of oxygen, which can interfere with the catalytic cycle.

    • Prevention: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use properly degassed solvents. This can be achieved by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.[12]

  • Side Product 2: Dehalogenation of the Aryl Halide.

    • Identification: The aromatic ring of your aryl halide starting material without the halogen.

    • Cause: This can occur via a competing pathway where a hydride source (e.g., trace water, base, or solvent) leads to reductive elimination of Ar-H from the palladium intermediate.[15]

    • Prevention: Ensure anhydrous conditions by using dry solvents and reagents. Screening different ligands can also mitigate this side reaction, as the ligand environment influences the relative rates of productive coupling versus dehalogenation.

  • Side Product 3: Double Arylation.

    • Identification: A product where two molecules of the aryl halide have coupled to the primary amine, forming a tertiary amine.

    • Cause: While less common with primary amines bearing some steric hindrance, it can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.

    • Prevention: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the aryl halide. Avoid excessively high temperatures or prolonged reaction times once the primary coupling is complete.

Q6: I've successfully formed my product, but purification is difficult. What are the best practices?

Purification aims to remove unreacted starting materials, side products, and, critically, residual palladium catalyst, which is often a requirement in drug development.

  • Removing Palladium:

    • Silica Gel Chromatography: This is the most common method. However, palladium complexes can sometimes streak on silica. Using a solvent system containing a small amount of a coordinating solvent (e.g., ethyl acetate or a trace of triethylamine in your hexane/ethyl acetate eluent) can help chelate the palladium and improve separation.

    • Activated Carbon Treatment: Stirring the crude product solution with activated carbon (charcoal) for a period can effectively adsorb residual palladium. The mixture is then filtered through Celite to remove the carbon.

    • Metal Scavengers: For pharmaceutical applications requiring very low ppm levels of palladium, specialized thiol-functionalized silica gels or resins (metal scavengers) are highly effective. The crude product is passed through a plug of the scavenger or stirred with it in solution.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Screening (Buchwald-Hartwig Amination)

This protocol is designed for setting up multiple screening reactions in parallel to efficiently identify optimal conditions.

  • Preparation: In a glovebox or under a flow of inert gas, add the aryl halide (0.1 mmol, 1.0 equiv.), the appropriate palladium pre-catalyst (see Table 1, 1-4 mol%), and the ligand (if not part of the pre-catalyst) to a dry reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (0.11 mmol, 1.1 equiv.) and the base (0.2 mmol, 2.0 equiv.). If the base is a solid, ensure it is finely powdered.[12]

  • Solvent Addition: Add the degassed solvent (1.0 mL) to the vial.

  • Reaction: Seal the vial tightly and place it in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the designated time (e.g., 2-24 hours). Monitor the reaction progress by taking small aliquots and analyzing by TLC or LCMS.

  • Quenching and Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude material can then be analyzed to determine conversion and yield.

OptimizationWorkflow Start Define Coupling Partners (Amine + Aryl Halide) Screening Initial Screening (Vary Catalyst, Base, Solvent) Start->Screening Analysis Analyze Results (TLC, LCMS, NMR Yield) Screening->Analysis Analysis->Screening No Hits (Re-evaluate parameters) Optimization Secondary Optimization (Vary Temperature, Concentration) Analysis->Optimization Promising Hit(s) (>20% conversion) ScaleUp Scale-Up & Isolation Optimization->ScaleUp FinalProduct Purified Product ScaleUp->FinalProduct

Caption: Systematic Workflow for Reaction Optimization.

References

  • Benchchem Technical Support Center.Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. Benchchem.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Yoneda, S. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2158–2215. [Link]

  • Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(17), 3753–3756. [Link]

  • Luo, G., Chen, L., & Dubinina, G. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 67(15), 5177–5181. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Lei, P., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(24), 6598–6601. [Link]

  • Shaabani, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19079. [Link]

  • Narender, P., et al. (2019). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. ResearchGate. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Wang, C., et al. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 18(1), 25-41. [Link]

  • Benchchem.Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Shaabani, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • MDPI. Special Issue : Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Al-Warhi, T., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Ramgren, M., & St-Jean, F. (2018). Aminative Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Cerneka, J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ResearchGate. [Link]

  • Kaur, N., & Kishore, D. (2014). Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. ResearchGate. [Link]

  • Nascimento, D. L., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Morin, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(20), 14035-14040. [Link]

  • Bramsiepe, S., et al. (2010). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Sato, T., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]

  • Gong, H-P., Quan, Z-J., & Wang, X-C. (2021). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]

  • Kavsek, M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(1), 125-136. [Link]

  • Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Wang, C., et al. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[10][16][17]-Benzotriazin-4(3 H)-ones with DABAL-Me3. PubMed. [Link]

  • Yang, Y., et al. (2022). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. [Link]

  • van der Vlugt, F. P., et al. (2020). Optimization of the Temperature, Solvent, and Additive. ResearchGate. [Link]

Sources

Technical Support Center: Effective Purification of (5-Methylpyrimidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of (5-Methylpyrimidin-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with its purification.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Question 1: My purified this compound shows low yield after column chromatography. What are the likely causes and how can I improve it?

Answer:

Low recovery after column chromatography is a common issue. Several factors could be at play:

  • Irreversible Adsorption to Silica Gel: As a basic amine, your compound can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption and loss of material.

    • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is highly effective at neutralizing the acidic sites on the silica, thus preventing strong adsorption and improving recovery.[1][2]

  • Incorrect Mobile Phase Polarity: If the mobile phase is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all or elute very slowly, leading to broad peaks and poor recovery.

    • Solution: Develop an optimal solvent system using Thin-Layer Chromatography (TLC) first. A good starting point for normal-phase silica gel is a mixture of dichloromethane (DCM) and methanol (MeOH). Aim for an Rf value of 0.2-0.4 for your target compound. You can then translate this solvent system to your column.[1]

  • Improper Column Packing: A poorly packed column with channels or cracks can lead to a non-uniform flow of the mobile phase, resulting in poor separation and product loss.

    • Solution: Ensure you prepare a uniform slurry of silica gel in your initial mobile phase and pack the column carefully to avoid air bubbles and cracks.

Question 2: I'm observing significant tailing of my product peak during column chromatography. What's causing this and how can I get sharper peaks?

Answer:

Peak tailing is a classic sign of undesirable interactions between your basic analyte and the stationary phase.

  • Acid-Base Interactions: The primary cause of tailing for amines on silica gel is the interaction with acidic silanol groups.

    • Solution: As mentioned above, the addition of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent is the most effective way to address this.[1][2] This simple addition will dramatically improve peak shape.

  • Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to broad and tailing peaks.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.

Question 3: My NMR spectrum of the purified product shows unexpected peaks. What are the potential impurities and how can I remove them?

Answer:

The presence of unexpected peaks in your NMR spectrum indicates that your purification was not completely successful. The nature of these impurities often points to their origin. A common synthetic route to this compound is the reduction of 4-cyano-5-methylpyrimidine.

  • Unreacted Starting Material: If the reduction of the nitrile is incomplete, you may have residual 4-cyano-5-methylpyrimidine in your product.

    • Identification: Look for a characteristic peak in the aromatic region of the proton NMR and a nitrile peak in the carbon-13 NMR and IR spectra.

    • Removal: A carefully optimized chromatographic separation should be able to separate the nitrile starting material from the more polar amine product.

  • Hydrolysis Product: The aminomethyl group can be susceptible to hydrolysis, especially during aqueous work-ups, leading to the formation of (5-methylpyrimidin-4-yl)methanol.

    • Identification: Look for a new singlet in the proton NMR spectrum corresponding to the methylene protons adjacent to the hydroxyl group, and the absence of the amine protons.

    • Removal: The alcohol is generally more polar than the amine, so it can be separated by silica gel chromatography.

  • Dimeric Impurities: Under certain conditions, particularly basic ones, dimerization can occur, leading to impurities like bis((5-methylpyrimidin-4-yl)methyl)amine.[3]

    • Identification: These higher molecular weight impurities will have more complex NMR spectra and can be detected by mass spectrometry.

    • Removal: These dimers are typically less polar than the primary amine and can be separated by column chromatography.

Question 4: I'm trying to purify my compound by recrystallization, but it either oils out or doesn't crystallize at all. What should I do?

Answer:

Recrystallization is a powerful purification technique, but finding the right conditions is key.

  • Inappropriate Solvent Choice: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solution: For a polar compound like this compound, polar protic solvents such as ethanol, isopropanol, or a mixture of methanol and acetonitrile are good starting points.[2] You may need to screen several solvents or solvent mixtures to find the optimal one.

  • Solution is Not Saturated: If no crystals form upon cooling, you may have used too much solvent.

    • Solution: Carefully evaporate some of the solvent to concentrate the solution and try cooling it again.

  • Oiling Out: This happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

    • Solution: Try using a lower boiling point solvent or a solvent mixture. You can also try adding a seed crystal to induce crystallization or scratching the inside of the flask with a glass rod at the solvent's surface.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended purification method for this compound?

A1: For most lab-scale purifications, flash column chromatography on silica gel is the most versatile and effective method. It allows for the separation of a wide range of impurities. For this basic compound, it is highly recommended to use a mobile phase containing a small amount of triethylamine (0.1-1%) to ensure good peak shape and recovery.[1][2]

Q2: What is a good starting solvent system for TLC and column chromatography?

A2: A good starting point for TLC analysis is a 95:5 mixture of dichloromethane (DCM) and methanol (MeOH). You can adjust the ratio to achieve an Rf value between 0.2 and 0.4. For the column, you can start with 100% DCM and gradually increase the proportion of methanol. Remember to add 0.1-1% triethylamine to your solvent system.[2]

Q3: How can I assess the purity of my final product?

A3: A combination of techniques should be used to confirm the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should show clean spectra consistent with the desired structure, with no significant impurity peaks.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the method of choice.

Q4: My compound is a free base. Should I consider converting it to a salt for purification?

A4: Converting the amine to a salt (e.g., a hydrochloride salt) can be a very effective purification strategy, particularly if you plan to use recrystallization. Salts often have better-defined crystal lattices and may be easier to crystallize than the free base. A common procedure is to dissolve the free base in a suitable solvent like ethanol or isopropanol and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography
ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane
Additive 0.5% Triethylamine (v/v) in the mobile phase
Sample Loading Dry loading is preferred for better resolution

Step-by-Step Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane with 0.5% TEA).

  • Column Packing: Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the percentage of methanol in the mobile phase to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
ParameterRecommendation
Common Solvents Ethanol, Isopropanol, Methanol/Acetonitrile
Expected Purity >98%
Expected Yield 70-90%

Step-by-Step Procedure:

  • Solvent Selection: In a small test tube, test the solubility of your crude material in various solvents to find one that dissolves the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Purification Workflow Decision Tree

PurificationDecisionTree start Crude this compound is_solid Is the crude material a solid? start->is_solid chromatography Flash Column Chromatography start->chromatography Crude is an oil is_complex Is the impurity profile complex? is_solid->is_complex Yes recrystallization Recrystallization is_solid->recrystallization No is_complex->chromatography Yes is_complex->recrystallization No pure_product Pure Product chromatography->pure_product recrystallization->pure_product ChromatographyTroubleshooting start Column Chromatography Issue issue_tailing Peak Tailing? start->issue_tailing issue_low_yield Low Yield? issue_tailing->issue_low_yield No add_tea Add 0.1-1% Triethylamine to mobile phase issue_tailing->add_tea Yes check_polarity Optimize mobile phase polarity with TLC issue_low_yield->check_polarity Yes solution Improved Separation issue_low_yield->solution No add_tea->solution repack_column Ensure proper column packing check_polarity->repack_column repack_column->solution

Sources

Addressing cytotoxicity of (5-Methylpyrimidin-4-yl)methanamine in non-cancerous cells

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Addressing and Mitigating Cytotoxicity in Non-Cancerous Cells

Welcome to the technical support center for researchers working with (5-Methylpyrimidin-4-yl)methanamine. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target cytotoxicity of this compound in non-cancerous cell lines. Our goal is to equip you with the necessary knowledge to anticipate, identify, and mitigate these effects, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a heterocyclic amine containing a pyrimidine core. Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, forming the backbone of various therapeutic agents, including anticancer drugs.[1][2] These compounds are investigated for a wide range of biological activities, which can include the inhibition of kinases, modulation of nuclear transport, and antiproliferative effects.[3][4][5] The specific applications of this compound can vary depending on the context of the research, but it is often used as a building block or a fragment in the synthesis of more complex molecules with potential therapeutic value.

Q2: Why is assessing cytotoxicity in non-cancerous cells a critical step?

While the goal of many studies involving pyrimidine derivatives is to induce cytotoxicity in cancer cells, it is crucial to evaluate the compound's effect on non-cancerous, or "healthy," cells in parallel. This assessment of off-target toxicity is a cornerstone of preclinical drug development for several reasons:

  • Therapeutic Index: It helps determine the therapeutic window of the compound – the concentration range where it is effective against cancer cells while having minimal harmful effects on normal cells. A wide therapeutic index is a hallmark of a promising drug candidate.

  • Safety Profile: Early identification of toxicity in non-cancerous cells can predict potential side effects in a clinical setting.[6]

  • Mechanism of Action: Comparing the cytotoxic effects on cancerous and non-cancerous cells can provide insights into the compound's mechanism of action. High selectivity for cancer cells may suggest that the compound targets a pathway that is specifically dysregulated in cancer.[7]

Q3: What are the initial visual indicators of cytotoxicity in my cell culture?

Before quantitative analysis, visual inspection of your cell cultures under a microscope can provide the first clues of a cytotoxic effect. Common morphological changes to look for include:

  • Rounding and Detachment: Adherent cells may lose their typical spread-out morphology, become rounded, and detach from the culture flask surface.

  • Cell Shrinkage and Membrane Blebbing: The cell volume may decrease, and the cell membrane may show irregular bulges or "blebs," which are often indicative of apoptosis.[8]

  • Vacuolization: The appearance of large, clear vesicles in the cytoplasm can be a sign of cellular stress or a specific type of cell death called methuosis.[7]

  • Debris in the Culture Medium: An increase in floating dead cells and cellular fragments is a clear sign of cell death.

Q4: What are the most common assays for quantifying cytotoxicity?

Several robust assays are available to quantify cell viability and cytotoxicity.[9][10][11] It is often recommended to use more than one assay to obtain reliable results, as different assays measure different cellular parameters.[12]

Assay TypePrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[13]Mitochondrial metabolic activityWell-established, cost-effective, sensitive.Can be affected by changes in cellular metabolism; requires a solubilization step.[14]
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.[14]Cell membrane integrityMeasures cell death directly; allows for kinetic studies by sampling the medium over time.[14][15]Can underestimate cytotoxicity if cell growth is inhibited without immediate cell death.[15]
Resazurin (alamarBlue) Assay Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.[16]Overall metabolic activityHighly sensitive, non-toxic to cells, allowing for long-term studies.Can be influenced by the redox state of the culture medium.
ATP Assay Quantification of adenosine triphosphate (ATP), which is present in all metabolically active cells.Intracellular ATP levelsRapid, highly sensitive, and reflects the number of viable cells.ATP levels can change rapidly with cellular stress.
Q5: What are the potential mechanisms behind the cytotoxicity of this compound in non-cancerous cells?

The cytotoxicity of pyrimidine derivatives can be multifaceted. While the exact mechanism for this specific compound may require dedicated investigation, potential pathways include:

  • Induction of Apoptosis: This is a form of programmed cell death characterized by the activation of caspases.[17][18] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Generation of Oxidative Stress: The compound may lead to an imbalance in the cellular redox state, resulting in an accumulation of reactive oxygen species (ROS).[19][20] Excessive ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[21][22]

  • Inhibition of Critical Enzymes: As with many pyrimidine-based compounds, it could be inhibiting key enzymes essential for cell survival and proliferation, such as cyclin-dependent kinases (CDKs) or other protein kinases.[2][5]

Troubleshooting Guides

Problem 1: High variability or inconsistent IC50 values between experiments.

Potential Causes & Solutions:

  • Cause 1: Inconsistent Cell Seeding Density.

    • Explanation: The initial number of cells plated can significantly impact their growth rate and sensitivity to a compound. Denser cultures may appear more resistant.

    • Solution: Always perform a cell count using a hemocytometer or an automated cell counter before plating. Ensure a uniform single-cell suspension and consistent seeding density across all wells and experiments.

  • Cause 2: Compound Instability or Precipitation.

    • Explanation: this compound, like many small molecules, may have limited solubility or stability in aqueous culture media, especially at higher concentrations. Precipitation will lead to an inaccurate effective concentration.

    • Solution: Prepare fresh stock solutions of the compound in a suitable solvent (e.g., DMSO) and make serial dilutions immediately before use. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is an issue, consider using a lower percentage of serum in the treatment medium or exploring formulation strategies.

  • Cause 3: Fluctuation in Incubation Times.

    • Explanation: The duration of exposure to the compound is a critical variable. Even small differences in timing can affect the outcome of cytotoxicity assays.

    • Solution: Standardize the incubation time for compound treatment and for the assay itself (e.g., the duration of MTT reagent incubation). Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences across the plate.

Problem 2: Discrepancy between MTT and LDH assay results (e.g., MTT shows high cytotoxicity, but LDH release is low).

Potential Causes & Solutions:

  • Cause 1: Apoptosis vs. Necrosis.

    • Explanation: This is a classic indicator of the mode of cell death. The MTT assay measures metabolic activity, which is lost early in apoptosis. The LDH assay measures the loss of membrane integrity, which is a hallmark of late apoptosis or necrosis. If the compound induces apoptosis, you will see a drop in the MTT signal before significant LDH release occurs.

    • Solution: This is not an error but a valuable piece of data. To confirm apoptosis, perform further assays such as:

      • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.[18]

      • Annexin V Staining: Use flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cause 2: Inhibition of Cell Proliferation (Cytostatic Effect).

    • Explanation: The compound may be inhibiting cell growth without directly killing the cells. This would result in a lower MTT signal (fewer metabolically active cells) but no increase in LDH release (intact cell membranes).

    • Solution: Perform a cell counting assay (e.g., using Trypan Blue exclusion) at the beginning and end of the treatment period to directly assess changes in cell number.

Problem 3: Suspected involvement of oxidative stress.

Potential Causes & Solutions:

  • Cause: The compound may be generating Reactive Oxygen Species (ROS).

    • Explanation: Many cytotoxic compounds exert their effects by increasing intracellular ROS levels, leading to oxidative damage.[19][20][21]

    • Solution 1: Measure Intracellular ROS.

      • Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect overall ROS levels.[23] For more specific detection of mitochondrial superoxide, MitoSOX™ Red can be used.[23] These can be measured using a fluorescence plate reader or flow cytometry.

    • Solution 2: Rescue Experiment with an Antioxidant.

      • Co-treat the cells with this compound and a well-known antioxidant, such as N-acetylcysteine (NAC). If the cytotoxicity is significantly reduced in the presence of NAC, it strongly suggests that the mechanism involves oxidative stress.

Experimental Workflows & Protocols

General Workflow for Assessing Cytotoxicity

The following diagram outlines a standard workflow for characterizing the cytotoxic profile of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation start Prepare Cell Culture (Non-cancerous cell line) seed Seed Cells in 96-well Plates start->seed treat Treat with a Broad Range of Compound Concentrations seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay1 Perform Viability Assay (e.g., MTT or Resazurin) incubate->assay1 ic50 Calculate IC50 Value assay1->ic50 confirm Confirm IC50 with a Narrow Concentration Range ic50->confirm Proceed if IC50 is within a testable range morphology Observe Cell Morphology confirm->morphology multi_assay Perform Secondary Assays (LDH, Caspase, ROS) confirm->multi_assay rescue Conduct Antioxidant Rescue Experiment confirm->rescue data Synthesize Data to Hypothesize Mechanism multi_assay->data rescue->data

Caption: A two-phase workflow for cytotoxicity assessment.

Simplified Apoptosis Signaling Pathways

Understanding the core apoptosis pathways is key to interpreting your results.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor ligand->receptor caspase8 Caspase-8 (Initiator) receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 stress Compound-induced Stress (e.g., ROS) bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis.

Protocol: MTT Cell Viability Assay

This protocol provides a reliable method for assessing cell viability based on mitochondrial function.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide) or other solubilization buffer.

  • 96-well cell culture plates.

  • Your chosen non-cancerous cell line.

  • Complete culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only. Plot the results to determine the IC50 value.

Protocol: Intracellular ROS Detection using H2DCFDA

This protocol measures the generation of reactive oxygen species within cells.

Materials:

  • H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO).

  • Your chosen non-cancerous cell line.

  • Black, clear-bottom 96-well plates.

  • Positive control (e.g., hydrogen peroxide or tert-butyl hydroperoxide).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and wash the cells once with warm HBSS. Add 100 µL of a 5-10 µM H2DCFDA solution in HBSS to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the H2DCFDA solution and wash the cells twice with warm HBSS to remove any excess probe.

  • Compound Treatment: Add 100 µL of the this compound solution (prepared in HBSS or serum-free medium) to the wells. Include positive and negative controls.

  • Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm. You can take kinetic readings over a period of 1-2 hours or a single endpoint reading.

  • Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.

References

  • Apoptosis - Wikipedia. Available at: [Link]

  • Platinum(IV) coordination compounds containing 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one as nonleaving ligand. Molecular and cytotoxicity in vitro characterization - ResearchGate. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available at: [Link]

  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC - PubMed Central. Available at: [Link]

  • Caspase-activation pathways in apoptosis and immunity - PubMed. Available at: [Link]

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available at: [Link]

  • Drug-Induced Oxidative Stress and Toxicity - PMC - PubMed Central. Available at: [Link]

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Technical Support Center: Enhancing the Bioavailability of (5-Methylpyrimidin-4-yl)methanamine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center you requested.

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: (5-Methylpyrimidin-4-yl)methanamine is not extensively characterized in public scientific literature. This guide therefore addresses the challenges and strategies applicable to novel small molecules with similar structural features—specifically, a pyrimidine core and a primary amine group. The principles outlined are broadly applicable to this class of compounds.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the most common initial questions researchers face when transitioning a compound like this compound from in vitro success to in vivo studies.

Question: My compound is highly potent in vitro, but shows little to no efficacy in my animal models. Why is this happening?

Answer: This is a classic and frequent challenge in drug development, often pointing directly to issues with poor oral bioavailability.[1] Oral bioavailability is the fraction of an administered drug that reaches the systemic circulation to have an active effect.[1] For a compound with a primary amine like this compound, several factors are likely culprits:

  • Poor Permeability: The primary amine group is basic and will likely be ionized (protonated) at the physiological pH of the stomach and small intestine. This positive charge significantly hinders its ability to passively diffuse across the lipid-rich membranes of the gut epithelium.[2][3]

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall (e.g., monoamine oxidases) or the liver before it ever reaches systemic circulation.[2][3] Primary amines are particularly susceptible to this effect.[2]

  • Low Aqueous Solubility: While the ionized form may be water-soluble, the neutral form required for absorption might have poor solubility, limiting its dissolution in the gastrointestinal tract.[4]

Question: What are the critical first steps to diagnose the cause of my compound's low bioavailability?

Answer: A systematic approach is essential to avoid wasted time and resources. Before attempting complex reformulations, you must understand the root cause.[1][5]

  • Physicochemical Characterization: Determine the compound's fundamental properties. This data is non-negotiable for rational formulation design.

  • In Vitro Permeability Assessment: Use a Caco-2 cell assay to get a preliminary idea of intestinal permeability. This will help distinguish a permeability problem from a metabolism or solubility problem.[1]

  • Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.

  • Conduct a Pilot Pharmacokinetic (PK) Study: This is the definitive experiment. Administer the compound both intravenously (IV) and orally (PO) to a small group of animals. Comparing the Area Under the Curve (AUC) of the plasma concentration-time profiles (AUC-PO vs. AUC-IV) will give you the absolute bioavailability (F%).[1] This single study can differentiate between poor absorption and rapid clearance.

Table 1: Key Physicochemical Properties and Their Implications

PropertyTypical AssayImplication for Bioavailability
Aqueous Solubility pH-solubility profileLow solubility limits the amount of drug dissolved in the GI tract, which is a prerequisite for absorption.[6][7]
pKa Potentiometric titrationDetermines the ionization state at different pH values. For an amine, a high pKa means it will be mostly ionized in the gut.
LogP / LogD Shake-flask method, HPLCMeasures lipophilicity. An optimal LogP (typically 1-3) is needed to balance solubility and membrane permeability.[8]
Crystal Form XRPD, DSCAmorphous forms are generally more soluble and dissolve faster than stable crystalline forms.[1][4]

Part 2: Troubleshooting Guide for Common In Vivo Issues

This section provides direct, actionable advice for specific problems encountered during your experiments.

Issue 1: I've completed a pilot PK study, and the absolute bioavailability is less than 5%. What's my next move?

Answer: With bioavailability this low, a simple formulation is unlikely to be sufficient. Your strategy should be guided by the data you collected in the initial characterization. The following diagram outlines a decision-making workflow.

bioavailability_workflow cluster_start Initial Assessment start Low Bioavailability (<5%) Confirmed perm Low Permeability? (e.g., Caco-2 data) start->perm metabolism High First-Pass Metabolism? (e.g., Microsome data) start->metabolism solubility Poor Solubility? (e.g., BCS Class II/IV) start->solubility prodrug Prodrug Approach perm->prodrug Masks ionizable group enhancers Co-administer Absorption Enhancers perm->enhancers Opens tight junctions metabolism->prodrug Blocks metabolic site lipid Lipid-Based Formulation (SEDDS/SMEDDS) metabolism->lipid Promotes lymphatic uptake, bypassing liver solubility->lipid Pre-dissolves drug nano Nanoparticle System solubility->nano Increases surface area

Caption: Decision workflow for addressing low bioavailability.

Issue 2: My PK data shows extreme variability between animals in the same group. How can I fix this?

Answer: High pharmacokinetic variability is a significant issue that can mask true efficacy and complicate dose selection.[9][10] It is often linked to the same factors that cause low bioavailability, particularly poor solubility.[6][11]

  • Cause: If a drug has low solubility, small differences in GI physiology between animals (e.g., gastric emptying time, pH) can lead to large differences in how much drug dissolves and gets absorbed.[6]

  • Troubleshooting Steps:

    • Standardize Experimental Procedures: Ensure your dosing technique (e.g., oral gavage) is consistent. Use a detailed Standard Operating Procedure (SOP).[9]

    • Control Food and Water Intake: The presence or absence of food can dramatically alter GI conditions. Standardize the fasting period for all animals before dosing.[12]

    • Improve the Formulation: The most effective solution is to move away from a simple suspension. Using a formulation that pre-dissolves the drug, such as a lipid-based system or a solution with co-solvents, provides a more uniform dose to the absorptive tissues and can significantly reduce variability.[5][13]

    • Increase Sample Size: While not a fix for the underlying problem, a larger n per group can improve the statistical power of your study.[9]

Part 3: In-Depth Strategies for Bioavailability Enhancement

This section provides a detailed overview of advanced strategies to overcome poor bioavailability.

Question: How can a "prodrug" approach help my amine-containing compound?

Answer: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For primary amines, this is a powerful strategy to temporarily mask the problematic functional group.[2][14]

  • Mechanism of Action: By attaching a "promoieity" to the amine, you can create a new molecule with more favorable properties for oral absorption. This promoiety is later cleaved by enzymes (like esterases) in the blood or tissues to release the active parent drug.[14][15]

  • Key Advantages:

    • Increased Lipophilicity: The promoiety can mask the polar amine, increasing the overall lipophilicity of the molecule and enhancing its ability to cross the gut wall.[3]

    • Suppressed Ionization: The modification (e.g., forming an amide) prevents the amine from becoming protonated, keeping it in a neutral state that is better for passive diffusion.[2]

    • Protection from First-Pass Metabolism: Masking the amine can protect it from enzymes like monoamine oxidase in the gut and liver.[2]

prodrug_mechanism cluster_GI GI Tract cluster_Systemic Systemic Circulation / Tissues Prodrug Prodrug (Lipophilic, Neutral) Membrane Intestinal Epithelium Prodrug->Membrane Passive Diffusion Enzymes Enzymatic Cleavage (e.g., Esterases) Membrane->Enzymes Absorbed Prodrug ActiveDrug Active Drug (Released) Enzymes->ActiveDrug Releases

Caption: Mechanism of an amine prodrug strategy.

Question: What are lipid-based formulations, and when should I use them?

Answer: Lipid-based formulations (LBFs) are systems where the drug is dissolved or suspended in a mixture of oils, surfactants, and co-solvents.[16] They are particularly effective for compounds that are poorly water-soluble (lipophilic).[8][17]

  • How They Work: LBFs are designed to form fine emulsions or microemulsions upon gentle agitation in the aqueous environment of the GI tract. This presents the drug in a dissolved state with a very high surface area, facilitating absorption.[16] Furthermore, these formulations can stimulate lipid absorption pathways, including lymphatic transport, which can help the drug bypass the liver and avoid first-pass metabolism.[18][19]

  • Types of LBFs: The Lipid Formulation Classification System (LFCS) categorizes these systems. For initial studies, Type II or III systems are often a good starting point.

    • Type I: Simple oils.

    • Type II: Oils and water-insoluble surfactants (form Self-Emulsifying Drug Delivery Systems, SEDDS).

    • Type III: Oils, water-soluble surfactants, and co-solvents (form Self-Microemulsifying Drug Delivery Systems, SMEDDS).

    • Type IV: Surfactants and co-solvents (no oil).

Table 2: Comparison of Bioavailability Enhancement Strategies

StrategyPrimary MechanismBest Suited ForKey AdvantagesPotential Disadvantages
Prodrug Covalent modification to mask functional groups.[2][14]Permeability & metabolism issues.Can fundamentally change PK profile; protects from metabolism.Requires significant synthetic chemistry; cleavage rate can be variable.
Lipid-Based Improves solubility; utilizes lipid absorption pathways.[18]Solubility issues (BCS Class II/IV).Reduces food effect; can bypass first-pass metabolism.Can be complex to develop; potential for drug precipitation.
Nanoparticles Increases surface area for dissolution; targeted delivery.[20][21]Solubility issues; need for targeting.High drug loading possible; can alter biodistribution.[]Manufacturing can be complex; potential immunogenicity.
Absorption Enhancers Transiently open tight junctions between epithelial cells.[23][24]Permeability issues (especially for larger molecules).Can enable absorption of otherwise impermeable molecules.Non-specific effect may increase toxin absorption; potential for GI irritation.[23][24]

Question: Can nanoparticle-based systems be used for a small molecule like this?

Answer: Absolutely. While often associated with biologics, nanoparticle systems offer significant advantages for small molecules with bioavailability challenges.[20][]

  • Polymeric Nanoparticles: Biodegradable polymers (e.g., PLGA) can encapsulate your compound. This protects it from the harsh GI environment and can provide controlled release.[20]

  • Lipid Nanoparticles (LNPs): Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) are similar to LBFs but in a solid particle form, which can improve stability.[20]

  • Amino-Dextran Nanoparticles (aDNP): For an amine-containing compound, cationic nanoparticles can be designed. These systems can interact favorably with the negatively charged cell surfaces, potentially enhancing uptake.[25][26]

Part 4: Key Experimental Protocols

This section provides step-by-step methodologies for core experiments.

Protocol 1: A Basic Rodent Oral Bioavailability (PK) Study

Objective: To determine the absolute oral bioavailability (F%) and key pharmacokinetic parameters of this compound.[1][27]

Methodology:

  • Animal Model: Use Sprague-Dawley rats (n=3-5 per group), age and weight-matched.

  • Group Allocation:

    • Group 1 (IV): Intravenous administration.

    • Group 2 (PO): Oral gavage administration.

  • Formulation Preparation:

    • IV Formulation: Dissolve the compound in a vehicle suitable for injection (e.g., 5% Dextrose in water, or saline with a small percentage of a solubilizing agent like DMSO or Solutol). The final dose volume should be low (e.g., 1-2 mL/kg).

    • PO Formulation: For a first pass, create a simple suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween 80. Ensure the suspension is homogenous before each dose.

  • Dosing:

    • Fast animals overnight (with access to water).

    • IV Group: Administer a low dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a higher dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect sparse samples from each animal at predefined time points into EDTA-coated tubes.

    • Suggested time points:

      • IV: Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr.

      • PO: Pre-dose, 15, 30 min, 1, 2, 4, 8, 24 hr.

  • Sample Processing:

    • Centrifuge blood samples immediately to separate plasma.

    • Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Analyze plasma concentrations using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the Area Under the Curve from time zero to infinity (AUC0-inf) for both groups.

    • Absolute Bioavailability (F%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Protocol 2: Preparation and Evaluation of a Simple SMEDDS Formulation

Objective: To formulate this compound in a Self-Microemulsifying Drug Delivery System (SMEDDS) to improve its solubility and dissolution.

Methodology:

  • Excipient Screening:

    • Determine the saturation solubility of your compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP).[8] Select the excipients that show the highest solubilizing capacity.

  • Ternary Phase Diagram Construction:

    • Create a series of blank formulations by mixing the chosen oil, surfactant, and co-solvent at different ratios (e.g., 10:80:10, 20:70:10, etc.).

    • For each mixture, take a small amount and titrate it with water, observing for the formation of a clear/translucent microemulsion.

    • Map the regions that form stable microemulsions on a ternary phase diagram. This identifies robust formulation ratios.

  • Drug Loading:

    • Select a promising ratio from the stable region of your phase diagram.

    • Dissolve the maximum possible amount of your compound into this blank formulation with gentle heating and stirring to create the drug-loaded SMEDDS.

  • Characterization:

    • Emulsion Droplet Size: Dilute the SMEDDS (e.g., 100-fold) in water and measure the droplet size using Dynamic Light Scattering (DLS). A size <200 nm is typically desired.

    • In Vitro Dissolution: Perform a dissolution test comparing the SMEDDS formulation to the unformulated drug powder in simulated gastric and intestinal fluids. The SMEDDS should show a significantly faster and more complete release profile.

  • In Vivo Testing:

    • Repeat the oral arm of the PK study (Protocol 1) using the new SMEDDS formulation. Compare the resulting AUC to that from the simple suspension to quantify the improvement in bioavailability.

Protocol 3: Plasma Sample Preparation by Protein Precipitation for LC-MS/MS Analysis

Objective: To extract the analyte from plasma samples prior to quantification, removing proteins that would interfere with the analysis.

Methodology:

  • Thaw Samples: Thaw plasma samples and internal standard (IS) working solution on ice.

  • Prepare Precipitation Solvent: Use cold acetonitrile containing the IS at a known concentration. A 3:1 or 4:1 ratio of solvent to plasma is common.

  • Precipitation:

    • In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

    • Add 150 µL of the cold acetonitrile/IS solution.

    • Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully pipette the clear supernatant into a clean HPLC vial or 96-well plate. Be careful not to disturb the protein pellet.

  • Analysis:

    • The sample is now ready for injection into the LC-MS/MS system.

References

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  • Zhao, Y., et al. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Current Drug Metabolism. [Link]

  • Patel, V., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech. [Link]

  • F. Fernandes, P., & Silva, C. (2008). Prodrugs for Amines. Molecules. [Link]

  • IntechOpen. (2020). Recent Advancement in Prodrugs. IntechOpen. [Link]

  • Fernandes, P. F., & da Silva, C. M. (2008). Prodrugs for amines. Molecules (Basel, Switzerland). [Link]

  • Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry? Diplomata Comercial. [Link]

  • Sharma, P., & Varma, M. V. (2011). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC. [Link]

  • Semantic Scholar. Medicinal chemistry of amine prodrugs. Semantic Scholar. [Link]

  • Al-Nedawi, M. A., et al. (2020). Nanoparticle System Based on Amino-Dextran as a Drug Delivery Vehicle. NIH. [Link]

  • Williams, H. D., & Pouton, C. W. (2012). Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement. PMC. [Link]

  • ACS Publications. (2025). The Nanocarrier Landscape Evaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective. ACS Publications. [Link]

  • Wikipedia. Nanoparticle drug delivery. Wikipedia. [Link]

  • Maher, S., & Brayden, D. J. (2021). Oral Absorption Enhancement: Taking the Next Steps in Therapeutic Delivery. Taylor & Francis Online. [Link]

  • Twarog, C., et al. (2023). Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs. MDPI. [Link]

  • Al-Nedawi, M. A., et al. (2020). Nanoparticle System Based on Amino-Dextran as a Drug Delivery Vehicle: Immune-Stimulatory CpG-Oligonucleotide Loading and Delivery. PubMed. [Link]

  • Springer Protocols. (2021). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer. [Link]

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Common pitfalls to avoid when working with (5-Methylpyrimidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Methylpyrimidin-4-yl)methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile building block. The pyrimidine core is a privileged scaffold in medicinal chemistry, and understanding the nuances of its derivatives is key to successful and efficient synthesis campaigns.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established principles of heterocyclic and amine chemistry. Where specific data for this compound is not publicly available, we have extrapolated from closely related structures and common reaction mechanisms to provide actionable insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, purification, and handling of this compound and its downstream products.

Issue 1: Low Yield or Stalled Acylation Reactions

Q: I am attempting to acylate the primary amine of this compound with an acid chloride/anhydride, but I am observing low conversion to my desired amide. What are the likely causes and how can I improve the yield?

A: Low yields in the acylation of this compound can stem from several factors, primarily related to the basicity of the pyrimidine ring and the reactivity of the amine.

  • Causality: The pyrimidine ring contains two nitrogen atoms which are basic and can be protonated by the acidic byproduct of the acylation reaction (e.g., HCl from an acid chloride). This protonation can also occur on the desired primary amine, rendering it non-nucleophilic and halting the reaction. Furthermore, the pyrimidine nitrogens can compete with the primary amine for the acylating agent, leading to undesired side products.

  • Troubleshooting Steps:

    • Base Selection is Crucial: The addition of a non-nucleophilic base is essential to scavenge the acid byproduct.[1]

      • Recommendation: Use at least 2.5-3 equivalents of a hindered amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). An excess is recommended to ensure the primary amine remains deprotonated and nucleophilic.

      • Protocol Insight: If your starting material is a salt (e.g., hydrochloride), you will need an additional equivalent of base to liberate the free amine before the reaction can proceed.[1]

    • Solvent Choice: The solvent can influence the solubility of the starting materials and the reaction rate.

      • Recommendation: Anhydrous polar aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are generally good choices. Ensure your solvent is truly anhydrous, as water can hydrolyze the acylating agent.

    • Temperature Control: While many acylations proceed at room temperature, gentle heating may be necessary for less reactive acylating agents.

      • Recommendation: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, consider warming it to 40-50 °C. Avoid excessive heat, which can lead to side reactions.

    • Catalyst for Sluggish Reactions: For particularly challenging acylations, a catalyst can be employed.

      • Recommendation: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1] DMAP is a hyper-nucleophilic acylation catalyst.

  • Potential Side Reaction: Diacetylation In some cases with highly reactive acylating agents and forcing conditions, diacetylation of the primary amine can occur, though this is less common with aminopyrimidines compared to other aromatic amines.[2] Careful monitoring and control of stoichiometry are key to avoiding this.

Issue 2: Complex Mixture and Byproducts in Reductive Amination

Q: I am performing a reductive amination with this compound and an aldehyde/ketone, but my reaction mixture is showing multiple spots on TLC/LC-MS, including what appears to be the starting amine and potentially over-alkylated products. How can I achieve a cleaner reaction?

A: Reductive amination is a powerful tool, but it requires careful control to avoid side reactions, especially with a primary amine which can undergo multiple alkylations.[3][4]

  • Causality: The initial product of the reductive amination is a secondary amine, which can be more nucleophilic than the starting primary amine and can react with another molecule of the aldehyde to form a tertiary amine. Additionally, the reducing agent can directly reduce the starting aldehyde if it is too reactive.

  • Troubleshooting Workflow:

    G cluster_0 Problem: Complex Mixture in Reductive Amination cluster_1 Pathway 1: Over-alkylation cluster_2 Pathway 2: Aldehyde Reduction / No Reaction start Reaction produces multiple products q1 Is the secondary amine product forming? start->q1 p1 Yes, but also tertiary amine q1->p1 Yes p2 No, mainly starting materials q1->p2 No s1 Control Stoichiometry: - Use slight excess of amine (1.1-1.2 eq) - Add aldehyde slowly p1->s1 s2 Lower Temperature: - Run reaction at 0°C or room temp s1->s2 end Clean Product Formation s2->end s3 Use a milder reducing agent: - NaBH(OAc)3 is selective for imines p2->s3 s4 Pre-form the imine: - Stir amine and aldehyde before adding reductant - Use molecular sieves to remove water s3->s4 s4->end

    Caption: Troubleshooting workflow for reductive amination.

  • Detailed Recommendations:

    • Choice of Reducing Agent: The choice of hydride is critical for selectivity.

      • Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is milder and more selective for the iminium ion over the starting aldehyde/ketone.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Standard sodium borohydride (NaBH₄) can be used, but it is more reactive and can reduce the aldehyde directly.

    • Control Over-Alkylation: To prevent the formation of tertiary amines, consider the following:

      • Stoichiometry: Use a slight excess of the this compound relative to the carbonyl compound.

      • Slow Addition: Add the aldehyde/ketone slowly to the reaction mixture containing the amine. This keeps the concentration of the carbonyl compound low, favoring the formation of the secondary amine.

    • Promote Imine Formation: The first step of the reaction is the formation of an imine, which is then reduced.

      • Recommendation: You can pre-form the imine by stirring the amine and carbonyl compound together in a solvent like methanol or dichloroethane (DCE) for a period before adding the reducing agent.[5] The removal of water using molecular sieves can also drive the imine formation equilibrium forward.

Issue 3: Compound Degradation During Workup or Storage

Q: I have successfully synthesized my target molecule, but I am noticing decomposition over time, either during aqueous workup or upon storage. What could be causing this instability?

A: Aminopyrimidines can be susceptible to degradation under certain conditions, particularly exposure to strong acids, bases, or oxidizing agents.

  • Causality: The pyrimidine ring, while aromatic, can be susceptible to hydrolytic cleavage or other degradation pathways, especially under harsh pH conditions. The primary amine can also be prone to oxidation.

  • Mitigation Strategies:

    • Workup:

      • Avoid strong acids and bases during extraction. Use saturated sodium bicarbonate for neutralization instead of stronger bases.

      • Minimize the time the compound is in an aqueous phase.

      • If the compound is sensitive to air, perform the workup under an inert atmosphere (e.g., nitrogen or argon).

    • Storage:

      • Recommendation: Store the compound as a solid in a cool, dark place under an inert atmosphere. If it must be stored in solution, use an anhydrous aprotic solvent and store at low temperatures (-20 °C).

      • For long-term storage, consider converting the amine to a more stable salt form, such as the hydrochloride salt, by treating a solution of the free base with HCl in a suitable solvent like ether or dioxane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: It is best stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator. Avoid exposure to moisture and light.

Q2: I need to use a protecting group for the primary amine in a multi-step synthesis. What are some suitable options?

A: The choice of protecting group depends on the downstream reaction conditions you need it to withstand.

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc (tert-Butyloxycarbonyl)Boc₂O, base (e.g., TEA, DIPEA), solvent (e.g., DCM, THF)Strong acid (e.g., TFA in DCM, HCl in dioxane)Stable to hydrogenation, mild base.
Cbz (Carboxybenzyl)Cbz-Cl, base (e.g., NaHCO₃, TEA), solvent (e.g., THF, water)Catalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic conditions, mild base.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃), solvent (e.g., dioxane, water)Mild base (e.g., 20% piperidine in DMF)Stable to acid, hydrogenation.
  • Expert Insight: For many syntheses, the Boc group is a robust and commonly used protecting group for primary amines due to its stability to a wide range of non-acidic conditions and its straightforward removal.[3]

Q3: What analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H and ¹³C NMR: Provides detailed structural information and can be used to identify and quantify impurities if they have unique signals.

  • LC-MS: Ideal for detecting trace impurities and confirming the molecular weight of the main component and any byproducts.

  • HPLC with UV detection: A powerful method for quantifying purity. A C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA), is a good starting point for method development.[6]

Q4: My reaction is not going to completion. How can I confidently determine if my starting material is the issue?

A: Before troubleshooting the reaction, it is critical to validate your starting material.

  • Protocol: Starting Material Validation

    • Obtain a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Compare the spectrum to known literature data if available, or analyze the shifts and coupling patterns to confirm the structure.

    • Run an LC-MS to confirm the molecular weight and check for any significant impurities.

    • Measure the melting point if it is a solid and compare it to the literature value. A broad melting range can indicate impurities.

Key Experimental Protocols

Protocol 1: General Procedure for Acylation

This protocol provides a starting point for the acylation of this compound.

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for a typical acylation reaction.

Protocol 2: General Procedure for Reductive Amination

This protocol is a good starting point for the reductive amination of an aldehyde with this compound.

  • To a solution of this compound (1.1 eq) in 1,2-dichloroethane (DCE) (0.1 M), add the aldehyde (1.0 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • BenchChem. (2025). Troubleshooting guide for the acylation of 4-acetylpiperidine.
  • BenchChem. (2025). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines.
  • MDPI. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 26(19), 5899. [Link]

  • BenchChem. (2025). Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547–566. [Link]

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Tetrahedron. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. 34(11), 1651-1660. [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.

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Validation & Comparative

Comparative analysis of (5-Methylpyrimidin-4-yl)methanamine with other CRM1 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Prominent CRM1 Inhibitors for Cancer Therapy

To the Esteemed Research Community,

Our initial objective was to conduct a detailed comparative analysis of (5-Methylpyrimidin-4-yl)methanamine alongside other established Chromosome Region Maintenance 1 (CRM1) inhibitors. However, a comprehensive search of the current scientific literature and patent databases did not yield any public data identifying or characterizing this compound as a CRM1 inhibitor. Its activity in this context remains undocumented in accessible scientific records.

Therefore, to provide a valuable and scientifically grounded resource, we have pivoted this guide to a comparative analysis of well-characterized and clinically relevant CRM1 inhibitors. This guide will delve into the mechanisms, preclinical and clinical data, and experimental evaluation of key players in this therapeutic class, offering a robust framework for researchers in oncology and drug discovery.

Introduction: CRM1 as a Therapeutic Target in Oncology

Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is a crucial protein responsible for the transport of over 200 proteins, including numerous tumor suppressor proteins (TSPs) and cell cycle regulators, from the nucleus to the cytoplasm.[1][2] In many cancer types, CRM1 is overexpressed, leading to the excessive export and functional inactivation of TSPs like p53, p21, and BRCA1 in the cytoplasm.[1][3] This aberrant nuclear export is a key mechanism by which cancer cells evade apoptosis and sustain proliferation.[4][5] Consequently, inhibiting CRM1 to force the nuclear retention and reactivation of TSPs has emerged as a promising anticancer strategy.[4][6]

This guide provides a comparative overview of three seminal CRM1 inhibitors: the natural product Leptomycin B , the first-in-class approved drug Selinexor , and the second-generation inhibitor Verdinexor .

Mechanism of CRM1-Mediated Nuclear Export and Inhibition

The process of nuclear export is tightly regulated. CRM1 binds to its cargo proteins via a leucine-rich nuclear export signal (NES) in a complex with the GTP-bound form of the Ran protein (RanGTP).[5] This trimeric complex is then transported through the nuclear pore complex into the cytoplasm. There, RanGTP is hydrolyzed to RanGDP, causing the disassembly of the complex and the release of the cargo protein. CRM1 is then recycled back into the nucleus. Small molecule inhibitors disrupt this cycle by binding to a critical cysteine residue (Cys528) in the NES-binding groove of CRM1, preventing the association with cargo proteins.[7][8]

CRM1 Pathway Figure 1: CRM1-Mediated Nuclear Export and Inhibition Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Tumor Suppressor Protein (TSP) Tumor Suppressor Protein (TSP) TSP_CRM1_RanGTP Trimeric Export Complex (TSP-CRM1-RanGTP) Tumor Suppressor Protein (TSP)->TSP_CRM1_RanGTP binds RanGTP RanGTP RanGTP->TSP_CRM1_RanGTP binds CRM1 CRM1 CRM1->TSP_CRM1_RanGTP binds Nuclear Retention Nuclear Retention of TSPs & Apoptosis Induction CRM1->Nuclear Retention leads to CRM1_Inhibitor CRM1 Inhibitor (e.g., Selinexor) CRM1_Inhibitor->CRM1 covalently binds to Cys528 TSP_inactive Inactive TSP TSP_CRM1_RanGTP->TSP_inactive Export & Dissociation Apoptosis Blocked Apoptosis Blocked TSP_inactive->Apoptosis Blocked RanGDP RanGDP Nuclear Pore Nuclear Pore Complex

Caption: CRM1-mediated export of TSPs and its inhibition.

Comparative Analysis of CRM1 Inhibitors

The development of CRM1 inhibitors has evolved from potent but toxic natural products to clinically approved selective inhibitors with improved therapeutic windows.

Inhibitor Class Binding Mechanism Key Characteristics Selectivity Clinical Status
Leptomycin B Natural ProductIrreversible, CovalentPotent (IC50: 0.1-10 nM), high in vivo toxicity.[9][10]Non-selectivePreclinical (limited by toxicity)[3]
Selinexor (KPT-330) SINE¹Reversible, CovalentOrally bioavailable, first-in-class approved drug.[8]Selective for CRM1FDA-approved for multiple myeloma and DLBCL²[8]
Verdinexor (KPT-335) SINE¹Reversible, CovalentOrally bioavailable, evaluated in canine cancers.[11]Selective for CRM1Veterinary clinical trials[11]
Eltanexor (KPT-8602) Second-gen SINE¹Reversible, CovalentReduced blood-brain barrier penetration, better tolerability profile than Selinexor.[10][12]Selective for CRM1Clinical trials

¹Selective Inhibitor of Nuclear Export ²Diffuse Large B-cell Lymphoma

Leptomycin B (LMB)

Discovered as an antifungal antibiotic, Leptomycin B was the first identified inhibitor of CRM1.[10] It acts by covalently modifying the cysteine 528 residue in the NES-binding groove of CRM1 through a Michael addition reaction, leading to irreversible inhibition.[5][7] While a potent inhibitor with IC50 values in the low nanomolar range against various cancer cell lines, its clinical development was halted due to severe in vivo toxicity.[3][9]

Selinexor (KPT-330)

Selinexor is a first-in-class, orally bioavailable Selective Inhibitor of Nuclear Export (SINE).[8] It also covalently binds to Cys528 in CRM1, but this interaction is slowly reversible, which contributes to its improved safety profile compared to LMB. By blocking CRM1, Selinexor leads to the nuclear accumulation and activation of TSPs, resulting in cell cycle arrest and apoptosis in cancer cells.[4][8] Clinical trials have demonstrated its efficacy in hematologic malignancies, leading to its FDA approval for the treatment of multiple myeloma and diffuse large B-cell lymphoma.[8] Common adverse effects include nausea, fatigue, and thrombocytopenia.[8]

Verdinexor (KPT-335)

Verdinexor is another orally bioavailable SINE compound, structurally related to Selinexor.[11] It has been primarily investigated in the context of veterinary oncology, particularly for the treatment of canine lymphoma.[11] Studies in dogs with spontaneous cancers have shown that Verdinexor has biological activity and a manageable toxicity profile, with gastrointestinal issues being the most common side effects. The IC50 concentrations for canine non-Hodgkin lymphoma cell lines range from 2-42 nM.

Eltanexor (KPT-8602)

Eltanexor is a second-generation SINE designed to have a better safety profile than Selinexor.[12] It has a significantly lower penetration of the blood-brain barrier, which is thought to reduce central nervous system-related side effects like anorexia and malaise.[12] In preclinical models, Eltanexor has shown superior anti-leukemic activity and tolerability compared to Selinexor.[12] Its IC50 values in acute myeloid leukemia (AML) cell lines range from 20-211 nM.[10]

Experimental Protocols for Evaluating CRM1 Inhibitors

The evaluation of novel CRM1 inhibitors requires a series of well-defined in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

Workflow for CRM1 Inhibitor Evaluation

Experimental Workflow Figure 2: Experimental Workflow for CRM1 Inhibitor Characterization Start Novel Compound Biochemical_Assay In Vitro CRM1 Binding Assay Start->Biochemical_Assay Determine direct binding & affinity Cell_Based_Assay Nuclear Export Assay Biochemical_Assay->Cell_Based_Assay Confirm cellular target engagement Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) Cell_Based_Assay->Viability_Assay Assess anti-proliferative effects Apoptosis_Assay Apoptosis Assay (e.g., Caspase 3/7) Viability_Assay->Apoptosis_Assay Determine if cytotoxicity is via apoptosis Mechanism_Study Mechanism of Action Studies (Western Blot, IF for TSP localization) Apoptosis_Assay->Mechanism_Study Elucidate molecular mechanism End Candidate for In Vivo Studies Mechanism_Study->End

Caption: A stepwise approach to characterize a novel CRM1 inhibitor.

Protocol 1: In Vitro CRM1 Binding Assay

Objective: To determine the direct binding affinity of a test compound to purified CRM1 protein. A fluorescence polarization assay is a common method.

Principle: This assay measures the change in polarization of fluorescently labeled NES peptide upon binding to the much larger CRM1 protein. An inhibitor will compete with the NES peptide for binding to CRM1, resulting in a decrease in fluorescence polarization.

Materials:

  • Purified recombinant human CRM1 protein

  • Purified recombinant RanGTP protein

  • A fluorescently labeled NES peptide (e.g., TFP-survivin NES)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 110 mM Potassium Acetate, 2 mM MgCl2, 1 mM DTT)

  • Test compound and reference inhibitor (e.g., Selinexor)

  • 384-well black plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitor in assay buffer.

  • In a 384-well plate, add the assay buffer, fluorescently labeled NES peptide, and RanGTP.

  • Add the serially diluted test compounds or reference inhibitor to the respective wells.

  • Initiate the reaction by adding the purified CRM1 protein to all wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cellular Nuclear Export Assay

Objective: To assess the ability of a test compound to inhibit CRM1-mediated nuclear export in a cellular context.

Principle: This assay utilizes a reporter protein that is engineered to shuttle between the nucleus and cytoplasm. The reporter's localization is visualized by immunofluorescence microscopy. In the presence of a CRM1 inhibitor, the reporter protein will be trapped in the nucleus.

Materials:

  • HeLa or U2OS cells

  • A plasmid encoding a reporter protein (e.g., a Flag-tagged survivin fused to a nuclear localization signal, SRV100)

  • Transfection reagent

  • Glass coverslips and culture plates

  • Test compound and reference inhibitor

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.2% Triton X-100)

  • Primary antibody (e.g., anti-Flag) and fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 12-well plate.

  • Transfect the cells with the reporter plasmid and allow for expression (typically 24 hours).

  • Treat the transfected cells with various concentrations of the test compound or reference inhibitor for a defined period (e.g., 2-4 hours).

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Visualize the subcellular localization of the reporter protein using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of nuclear export inhibition.

Protocol 3: Cell Viability Assay (MTS Assay)

Objective: To measure the cytotoxic or cytostatic effects of a CRM1 inhibitor on cancer cell lines.

Principle: The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MM.1S for multiple myeloma)

  • Complete culture medium

  • 96-well clear plates

  • Test compound and reference inhibitor

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight (for adherent cells).

  • Treat the cells with a serial dilution of the test compound or reference inhibitor for a specified duration (e.g., 72 hours).

  • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 4: Caspase-3/7 Activity Assay

Objective: To determine if the observed cell death is due to apoptosis by measuring the activity of executioner caspases 3 and 7.

Principle: This is a luminescent assay that uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.

Materials:

  • Cancer cell line

  • 96-well white-walled plates

  • Test compound and positive control for apoptosis (e.g., staurosporine)

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and treat with the test compound for a desired time (e.g., 24-48 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold-change in caspase activity compared to untreated control cells.

Conclusion

The inhibition of CRM1-mediated nuclear export is a validated and powerful strategy in cancer therapy. While the field was pioneered by the potent but toxic natural product Leptomycin B, the development of selective, orally bioavailable SINEs like Selinexor has translated this concept into clinical success. The ongoing development of second-generation inhibitors such as Eltanexor aims to further refine the therapeutic window by improving the safety profile. The comparative data and experimental protocols presented in this guide offer a foundational resource for researchers dedicated to the discovery and characterization of novel CRM1 inhibitors, a class of drugs that continues to hold significant promise for patients with a variety of malignancies.

References

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A Comparative Guide to Elucidating the Mechanism of Action for (5-Methylpyrimidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutics targeting conditions from cancer to viral infections.[1][2][3][4] Its versatility stems from its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, enhancing pharmacokinetic and pharmacodynamic properties.[5] When a novel pyrimidine derivative like (5-Methylpyrimidin-4-yl)methanamine emerges from a phenotypic screen with promising activity, the critical next step is to unravel its mechanism of action (MoA). This guide provides a comprehensive, phased experimental framework for researchers to systematically identify the molecular target(s) of this compound and validate its cellular effects.

This document is designed not as a rigid template, but as a logical workflow, emphasizing the causality behind experimental choices. We will compare the hypothetical performance of our lead compound against established drugs, providing the scientific rationale and detailed protocols necessary for robust, reproducible MoA studies. For the purpose of this guide, we will assume this compound has demonstrated anti-proliferative effects in a non-small cell lung cancer (NSCLC) cell line and hypothesize a potential interaction with a kinase pathway, a common target for pyrimidine-based drugs.[5] Our primary comparator will be Gefitinib , a well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor used in NSCLC treatment.[6][7][8][9]

Phase 1: Unbiased Target Identification - Casting a Wide Net

The primary objective is to generate a list of high-confidence candidate binding proteins for this compound without prior bias. Target identification is a pivotal stage in drug discovery that enables the understanding of a compound's mode of action.[10] We will employ two orthogonal, powerful techniques to achieve this: Affinity-Based Protein Profiling and Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This biochemical method uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate.[10][11][12] The captured proteins are then identified by mass spectrometry.

Experimental Rationale: The strength of this technique lies in its ability to physically isolate binding partners. To proceed, a synthetically tractable handle on this compound is required to attach a linker and immobilize it on a solid support (e.g., agarose beads) without disrupting its biological activity.[10][11]

Workflow Diagram: Affinity Chromatography-Mass Spectrometry

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound This compound Linker Linker Compound->Linker Synthesize Linker Derivative Beads Agarose Beads Immobilize Immobilized Compound (Affinity Matrix) Beads->Immobilize Linker->Immobilize Covalent Attachment Incubate Incubate Lysate with Affinity Matrix Immobilize->Incubate Lysate Cell Lysate (e.g., NSCLC cells) Lysate->Incubate Wash Wash Beads (Remove Non-specific Binders) Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Data Database Search & Protein Identification MS->Data Hits Candidate Target List Data->Hits

Caption: Workflow for identifying protein targets using AC-MS.

Experimental Protocol: Affinity Chromatography

  • Synthesis & Immobilization: Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in an amine or carboxyl group. Covalently couple this derivative to NHS-activated agarose beads. A crucial control is to prepare beads coupled only with the linker ("mock beads").

  • Lysate Preparation: Culture and harvest NSCLC cells (e.g., A549). Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Incubation: Incubate the clarified cell lysate with the compound-immobilized beads and the mock beads in parallel for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound. This step is critical for reducing background noise.

  • Elution: Elute the bound proteins from the beads. This can be done using a competitive eluent (high concentration of the free compound) or by changing buffer conditions (e.g., high salt or low pH), or by using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Analysis: Separate the eluted proteins by 1D SDS-PAGE and visualize with silver staining. Excise bands that are unique to the compound-bead pulldown compared to the mock-bead control.

  • Identification: Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.[12]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in a cellular environment.[13][14][15] It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[13][16]

Experimental Rationale: This technique is label-free and can be performed in intact cells or cell lysates, providing a more physiological context than purely biochemical pulldowns.[14][15] A positive result—an increase in the protein's melting temperature in the presence of the compound—is strong evidence of direct physical interaction.

Workflow Diagram: CETSA

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treat_Veh Treat with Vehicle (DMSO) Cells->Treat_Veh Treat_Cmpd Treat with Compound Cells->Treat_Cmpd Heat_Veh Heat Aliquots to Different Temps (T1-Tn) Treat_Veh->Heat_Veh Heat_Cmpd Heat Aliquots to Different Temps (T1-Tn) Treat_Cmpd->Heat_Cmpd Lysis Cell Lysis & Centrifugation (Separate Soluble/Aggregated) Heat_Veh->Lysis Heat_Cmpd->Lysis Quantify Quantify Soluble Protein (Western Blot / MS) Lysis->Quantify Plot Plot % Soluble vs. Temp Quantify->Plot Result Thermal Shift Indicates Target Engagement Plot->Result

Caption: General workflow for a CETSA experiment.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Seed NSCLC cells and grow to ~80% confluency. Treat cells with this compound (e.g., at 10x its IC50 for growth inhibition) or vehicle (DMSO) for 1 hour.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.[17]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[17]

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the abundance of a specific candidate protein (identified from AC-MS or based on hypothesis) at each temperature point using Western blotting.

  • Data Analysis: Quantify the band intensities and plot them as a percentage of the amount of soluble protein at the lowest temperature. The resulting "melting curve" for the compound-treated sample will be shifted to the right compared to the vehicle control if the compound binds and stabilizes the protein.

Phase 2: Target Validation and Biophysical Characterization

Once a primary candidate target is identified (e.g., EGFR), the next phase is to rigorously validate this interaction using orthogonal, quantitative methods. This involves confirming direct binding and measuring its affinity and kinetics.

Direct Binding Assays: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures biomolecular interactions in real-time.[18][19][20][21] It provides precise data on association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD), which represents binding affinity.[19][22]

Experimental Rationale: SPR provides definitive, quantitative proof of a direct interaction between the small molecule (analyte) and the purified target protein (ligand). Comparing the KD of our compound to a known inhibitor like Gefitinib provides a direct measure of relative potency at the molecular level.

Experimental Protocol: SPR Analysis

  • Chip Preparation: Immobilize purified recombinant human EGFR protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[19]

  • Analyte Preparation: Prepare a dilution series of this compound and, in a separate experiment, Gefitinib, in a suitable running buffer.

  • Interaction Analysis: Inject the different concentrations of the analyte over the EGFR-coated surface and a reference flow cell. The instrument detects changes in the refractive index upon binding, generating a sensorgram.[19]

  • Regeneration: After each injection, wash the chip surface with a regeneration solution to remove the bound analyte, preparing it for the next cycle.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the ka, kd, and KD values.

Table 1: Comparative Biophysical Data (Hypothetical)

Compound Target Method KD (nM) ka (1/Ms) kd (1/s)
This compound EGFR SPR 85 2.1 x 105 0.018

| Gefitinib | EGFR | SPR | 2.5 | 5.6 x 106 | 0.014 |

This hypothetical data suggests that while both compounds bind EGFR, Gefitinib has a significantly higher affinity (lower KD), primarily driven by a faster on-rate (ka).

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[23]

Experimental Rationale: Unlike SPR, ITC is performed with both components free in solution, requiring no immobilization. It provides a complete thermodynamic profile of the interaction, which can offer deeper insights into the binding mode. For example, a binding event driven by enthalpy is typically associated with hydrogen bonding and van der Waals interactions.

Experimental Protocol: ITC Analysis

  • Sample Preparation: Place purified EGFR protein in the sample cell and this compound in the injection syringe. Both must be in identical, thoroughly degassed buffer to minimize heats of dilution.[24]

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.[25]

  • Heat Measurement: The instrument measures the minute temperature changes that occur with each injection.

  • Data Analysis: Integrate the heat-flow peaks and plot them against the molar ratio of the two molecules. Fit the resulting isotherm to a binding model to calculate KD, n, ΔH, and ΔS.

Phase 3: Cellular MoA and Pathway Validation

Confirming direct binding is necessary but not sufficient. We must demonstrate that this molecular interaction translates into the observed cellular phenotype by modulating the target's downstream signaling pathway.

In-Cell Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement assay is a live-cell method that measures compound binding at a specific target protein.[26] It relies on bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds the same target.[27] A test compound will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[26]

Experimental Rationale: This assay confirms that this compound can penetrate the cell membrane and engage its target in the complex intracellular environment. It provides a quantitative measure of target occupancy in living cells.[27]

Experimental Protocol: NanoBRET™ EGFR Assay

  • Cell Preparation: Transfect HEK293T cells with a vector encoding for an EGFR-NanoLuc® fusion protein.[28]

  • Assay Setup: Plate the transfected cells and treat them with a serial dilution of this compound or Gefitinib.

  • Tracer Addition: Add a specific, cell-permeable fluorescent tracer that binds to the EGFR active site.

  • Signal Measurement: After an equilibration period, measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50, representing the concentration at which 50% of the target is engaged by the compound.

Downstream Signaling Analysis: Western Blotting

If this compound inhibits EGFR, it should block the downstream signaling cascade that promotes cell proliferation.[6][7] Key nodes in this pathway include the phosphorylation of EGFR itself (autophosphorylation) and downstream effectors like AKT and ERK.

Experimental Rationale: Observing a dose-dependent reduction in the phosphorylation of EGFR and its key downstream effectors upon compound treatment provides a direct link between target engagement and pathway modulation.

Signaling Pathway Diagram: EGFR Inhibition

cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Compound This compound or Gefitinib Compound->pEGFR Inhibits PI3K PI3K pEGFR->PI3K RAS RAS pEGFR->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

Experimental Protocol: Phospho-protein Western Blot

  • Cell Treatment: Starve NSCLC cells overnight to reduce basal signaling. Pre-treat with various concentrations of this compound or Gefitinib for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the pathway.

  • Lysis & Quantification: Immediately lyse the cells and quantify total protein concentration.

  • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Analysis: Quantify the band intensities. For each target, normalize the phosphorylated protein signal to the total protein signal. Compare the inhibition profile of the test compound to Gefitinib.

Genetic Validation: CRISPR/Cas9 Knockout

The most definitive way to validate a target is to show that its genetic removal abrogates the compound's effect.[29][30][31][32]

Experimental Rationale: If this compound exerts its anti-proliferative effect primarily through EGFR, then cells lacking EGFR should be significantly less sensitive to the compound. CRISPR/Cas9 is a precise tool for generating such knockout cell lines.[30][33]

Experimental Protocol: CRISPR Knockout Study

  • gRNA Design & Transfection: Design and clone guide RNAs (gRNAs) targeting an early exon of the EGFR gene into a Cas9-expressing vector. Transfect these into the NSCLC cell line.

  • Clonal Selection & Validation: Select single-cell clones and expand them. Validate successful gene knockout by Western blot (confirming absence of EGFR protein) and sequencing of the target locus.

  • Comparative Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) on both the wild-type (WT) and EGFR-knockout (KO) cells, treating them with a dose range of this compound and Gefitinib.

  • Data Analysis: Plot cell viability versus compound concentration for both cell lines and calculate the IC50 values.

Table 2: Comparative Cellular Activity (Hypothetical)

Compound Cell Line Target Status Proliferation IC50 (µM) Fold-Shift (KO/WT)
This compound NSCLC WT 0.5 -
This compound NSCLC EGFR KO > 50 >100x
Gefitinib NSCLC WT 0.02 -

| Gefitinib | NSCLC | EGFR KO | > 10 | >500x |

This hypothetical data provides strong genetic validation. The dramatic increase in the IC50 value (resistance) in the EGFR KO cells indicates that EGFR is the primary target responsible for the anti-proliferative effects of both compounds.

Conclusion

This guide outlines a systematic, multi-phased approach to deconstruct the mechanism of action for a novel pyrimidine-based compound, this compound. By progressing from unbiased, broad-based target identification to rigorous biophysical and cellular validation, researchers can build a high-confidence data package that elucidates the compound's molecular target and its impact on cellular pathways. The comparative framework, using a well-characterized drug like Gefitinib as a benchmark, is essential for contextualizing the compound's potency and specificity. This logical, evidence-based progression is fundamental to advancing promising hits from initial discovery toward true therapeutic potential.

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Evaluating the Preclinical Efficacy of (5-Methylpyrimidin-4-yl)methanamine in Pancreatic Cancer Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and cancer researchers, the preclinical evaluation of a novel chemical entity is a critical step in its journey toward clinical application. This guide provides a comprehensive framework for assessing the in vivo efficacy of a hypothetical novel pyrimidine derivative, (5-Methylpyrimidin-4-yl)methanamine, in pancreatic cancer xenograft models. We will compare its performance against established therapies, providing the rationale behind the experimental design and detailed protocols to ensure scientific rigor and reproducibility.

Introduction to this compound: A Hypothetical EGFR Inhibitor

While preclinical data for this compound is not publicly available, its pyrimidine scaffold is a well-established pharmacophore in oncology. Numerous pyrimidine derivatives have been successfully developed as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases or interference with DNA synthesis.[1] A prominent and therapeutically relevant target for pyrimidine-based molecules is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often dysregulated in various cancers, including pancreatic cancer.[2][3][4]

For the purpose of this guide, we will hypothesize that This compound acts as a selective inhibitor of EGFR signaling . This proposed mechanism will inform our choice of cancer model, experimental comparators, and biomarker analysis.

Our comparative analysis will include:

  • This compound (Compound X): The investigational agent.

  • Gemcitabine: A nucleoside analog that inhibits DNA synthesis and is a cornerstone of pancreatic cancer chemotherapy.[5][6][7]

  • 5-Fluorouracil (5-FU): A pyrimidine analog that acts as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA replication.[8][9][10]

Designing the Comparative Xenograft Study: A Rationale-Driven Approach

The objective is to compare the anti-tumor activity of Compound X with standard-of-care agents in a clinically relevant in vivo model of pancreatic cancer. An orthotopic xenograft model is chosen over a subcutaneous model to better recapitulate the tumor microenvironment of pancreatic cancer.[11]

Experimental Workflow

G cluster_0 Model Establishment cluster_1 Tumor Growth & Treatment cluster_2 Endpoint Analysis cell_culture PANC-1 Cell Culture & Harvest cell_prep Cell Preparation (1x10^6 cells in 20 µL PBS/Matrigel) cell_culture->cell_prep implantation Orthotopic Implantation (Ultrasound-Guided Injection) cell_prep->implantation tumor_growth Tumor Growth Monitoring (Ultrasound Imaging) implantation->tumor_growth randomization Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Initiation (4 Groups) randomization->treatment monitoring Tumor Volume & Body Weight (Bi-weekly) treatment->monitoring euthanasia Euthanasia & Tumor Excision (Day 28 or humane endpoint) monitoring->euthanasia analysis Tumor Weight, IHC, Western Blot euthanasia->analysis

Caption: Workflow for the comparative xenograft study.

Selection of In Vivo Model and Cell Line
  • Animal Model: Athymic Nude or NOD/SCID mice (6-8 weeks old) will be used. These immunodeficient strains are standard for xenograft studies as they prevent the rejection of human tumor cells.

  • Cell Line: The PANC-1 human pancreatic cancer cell line is a suitable choice. It is a well-characterized line derived from a pancreatic adenocarcinoma.[12] Alternatively, BxPC-3 can also be used.[13]

Experimental Protocols

Orthotopic Pancreatic Cancer Xenograft Establishment

This protocol is adapted from established methods for generating orthotopic pancreatic xenografts.[3][14][15]

  • Cell Culture: PANC-1 cells are cultured in standard conditions (DMEM, 10% FBS, 1% Penicillin-Streptomycin) to ~80% confluency.

  • Cell Preparation: On the day of injection, cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.

  • Animal Preparation: Mice are anesthetized.

  • Ultrasound-Guided Injection: Using a high-frequency ultrasound system, a 28G needle is guided to the tail of the pancreas. A 20 µL bolus containing 1 x 10^6 PANC-1 cells is slowly injected.[14] This minimally invasive technique improves reproducibility and animal welfare compared to surgical implantation.

  • Post-Procedure Monitoring: Animals are monitored for recovery.

Tumor Growth Monitoring and Treatment Administration
  • Tumor Measurement: Tumor growth is monitored bi-weekly using ultrasound imaging. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[11]

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administered with the vehicle used to formulate Compound X (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) via oral gavage, daily.

    • Group 2 (Compound X): this compound, administered at a predetermined dose (e.g., 50 mg/kg, based on prior MTD studies), daily by oral gavage.

    • Group 3 (Gemcitabine): Administered at 100 mg/kg via intraperitoneal (i.p.) injection, twice weekly.[16]

    • Group 4 (5-Fluorouracil): Administered at 50 mg/kg via i.p. injection, once weekly.

  • Monitoring: Animal body weight and clinical signs are recorded bi-weekly as indicators of toxicity.

Data Presentation and Analysis

The primary endpoint is tumor growth inhibition. Secondary endpoints include changes in body weight and biomarker modulation.

Table 1: Comparative Efficacy of this compound
Treatment GroupMean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle ControlData to be filled-Data to be filled
Compound X (50 mg/kg)Data to be filledCalculatedData to be filled
Gemcitabine (100 mg/kg)Data to be filledCalculatedData to be filled
5-FU (50 mg/kg)Data to be filledCalculatedData to be filled

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Biomarker Analysis: Confirming the Mechanism of Action

To validate our hypothesis that Compound X inhibits EGFR signaling, we will analyze the phosphorylation status of EGFR in the excised tumors at the end of the study.

Hypothesized EGFR Signaling Pathway and Inhibition

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) pEGFR->Downstream Activates CompoundX This compound CompoundX->pEGFR Inhibits Proliferation Tumor Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Hypothesized inhibition of EGFR signaling by Compound X.

Protocol 1: Western Blot for Phospho-EGFR (p-EGFR)
  • Sample Preparation: Tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.[1] Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (30-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[7]

  • Immunoblotting:

    • The membrane is blocked with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies for p-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an ECL substrate.

  • Analysis: Band intensities are quantified using densitometry. The ratio of p-EGFR to total EGFR is calculated to determine the extent of target inhibition.

Protocol 2: Immunohistochemistry (IHC) for p-EGFR
  • Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 5 µm sections are cut.

  • Staining:

    • Sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a citrate buffer.

    • Sections are incubated with a primary antibody against p-EGFR (e.g., pY1068).

    • A secondary antibody and a detection system (e.g., DAB) are used for visualization.

    • Sections are counterstained with hematoxylin.

  • Analysis: The staining intensity and percentage of positive cells are scored to provide a semi-quantitative measure of p-EGFR levels in the tumor tissue.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for the preclinical evaluation of a novel pyrimidine derivative, this compound, in a pancreatic cancer xenograft model. By comparing its efficacy against standard-of-care agents and including rigorous biomarker analysis, researchers can generate a comprehensive data package to support further development.

Positive results, such as significant tumor growth inhibition superior to or in synergy with comparators, and confirmed on-target activity (reduced p-EGFR), would provide a strong rationale for advancing this compound into further preclinical toxicology studies and, ultimately, into clinical trials for pancreatic cancer.

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A Comparative Guide to the Structure-Activity Relationship of (5-Methylpyrimidin-4-yl)methanamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its structural resemblance to the purine core of ATP enables pyrimidine derivatives to effectively compete for the ATP-binding site of protein kinases, a large family of enzymes that are central regulators of cellular processes.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This guide focuses on the structure-activity relationship (SAR) of a specific class of pyrimidine derivatives: (5-Methylpyrimidin-4-yl)methanamine analogs, providing a comparative analysis of their performance as kinase inhibitors.

The this compound Core: A Scaffold for Exploration

The this compound scaffold presents a unique framework for the design of kinase inhibitors. The key features of this core structure include the pyrimidine ring, which serves as the primary hinge-binding element, a methyl group at the 5-position that can influence selectivity and potency, and a methanamine linker at the 4-position, providing a vector for introducing diverse substituents to probe interactions with the solvent-exposed region of the kinase active site.

Caption: Core structure of this compound.

Comparative Analysis of Structural Modifications

The following sections dissect the structure-activity relationships by examining substitutions at key positions of the this compound scaffold. The data presented is a synthesis of findings from studies on related pyrimidine-based inhibitors, with a focus on highlighting the impact of specific structural changes on biological activity.

The Significance of the 5-Methyl Group

The methyl group at the 5-position of the pyrimidine ring plays a crucial role in modulating the potency of these analogs. While a direct SAR study on a kinase target for this specific scaffold is not publicly available, valuable insights can be drawn from a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors. This study demonstrated that the introduction of a 5-methyl group can significantly enhance potency.

CompoundR5TargetIC50 (nM)Fold Change vs. Unsubstituted
1 HUSP1/UAF1130-
2 CH3USP1/UAF1701.9x increase

Data synthesized from a study on USP1/UAF1 inhibitors to illustrate the potential effect of the 5-methyl group.[5][6]

This approximate two-fold increase in potency suggests that the 5-methyl group may engage in favorable hydrophobic interactions within a specific pocket of the enzyme's active site.[5][6] This highlights the importance of even small alkyl substitutions on the pyrimidine core for optimizing biological activity.

Exploring Substitutions at the Methanamine Linker (R1)

The methanamine linker at the 4-position provides a versatile point for modification to explore the solvent-exposed region of the kinase active site. The nature of the substituent at this position can significantly impact potency and selectivity.

CompoundR1 SubstituentTarget KinaseIC50 (µM)
3a PhenylKinase X>10
3b 4-PyridylKinase X1.9
3c 3-PyridylKinase X1.1

Illustrative data based on general SAR principles for pyrimidine kinase inhibitors.

As depicted in the table above, the introduction of a phenyl group at the R1 position often results in low activity. However, replacing the phenyl ring with a pyridine ring can lead to a substantial increase in potency. This suggests that the nitrogen atom of the pyridine ring may form a crucial hydrogen bond with a residue in the solvent-front region of the kinase.

Influence of Substituents on the 2-Position of the Pyrimidine Ring (R2)

The 2-position of the pyrimidine ring is another critical site for modification. Substituents at this position can project into a hydrophobic pocket and influence both potency and selectivity.

CompoundR2 SubstituentTarget KinaseIC50 (nM)
4a PhenylKinase Y50
4b 2-isopropylphenylKinase Y25
4c 4-methoxyphenylKinase Y75

Illustrative data based on general SAR principles for pyrimidine kinase inhibitors.

The data suggests that steric bulk and electronic properties of the substituent at the 2-position are important. The introduction of a bulky, hydrophobic group like 2-isopropylphenyl can lead to enhanced potency, likely due to improved van der Waals interactions within the hydrophobic pocket. Conversely, the introduction of an electron-donating group like a methoxy at the 4-position of the phenyl ring can be detrimental to activity.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

Synthesis of this compound Analogs

A general synthetic route to N-benzyl-2-phenyl-5-methylpyrimidin-4-amine analogs is outlined below, adapted from published procedures.[5][6]

Synthesis_Workflow start 2,4-dichloro-5-methylpyrimidine step1 Nucleophilic substitution with (Aryl)methanamine start->step1 intermediate1 2-chloro-N-(arylmethyl)-5- methylpyrimidin-4-amine step1->intermediate1 step2 Suzuki coupling with (Aryl)boronic acid intermediate1->step2 product N-(arylmethyl)-2-aryl-5- methylpyrimidin-4-amine step2->product

Caption: General synthetic workflow for analog preparation.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution: To a solution of 2,4-dichloro-5-methylpyrimidine in a suitable solvent (e.g., isopropanol), add the desired (aryl)methanamine and a base (e.g., diisopropylethylamine).

  • Heat the reaction mixture at reflux for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-chloro-N-(arylmethyl)-5-methylpyrimidin-4-amine intermediate.

  • Suzuki Coupling: To a solution of the intermediate from the previous step in a mixture of a suitable solvent (e.g., 1,4-dioxane) and aqueous sodium carbonate, add the desired (aryl)boronic acid and a palladium catalyst (e.g., Pd(PPh3)4).

  • Heat the reaction mixture under an inert atmosphere at an elevated temperature (e.g., 100 °C) for several hours.

  • After completion of the reaction, cool the mixture to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-(arylmethyl)-2-aryl-5-methylpyrimidin-4-amine analog.

In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase of interest. Test compounds that bind to the ATP site will compete with the tracer, resulting in a decrease in the FRET signal.[7][8]

Kinase_Assay_Workflow start Prepare Reagents: - 4X Test Compound - 2X Kinase/Antibody Mixture - 4X Tracer step1 Add 4 µL of 4X test compound to 384-well plate start->step1 step2 Add 8 µL of 2X kinase/antibody mixture step1->step2 step3 Add 4 µL of 4X tracer step2->step3 step4 Incubate at room temperature for 1 hour step3->step4 end Read plate on a TR-FRET -compatible plate reader step4->end

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 4X stock solution of the test compounds in 1X Kinase Buffer A.

    • Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A.

    • Prepare a 4X tracer solution in 1X Kinase Buffer A.

  • Assay Procedure:

    • Add 4 µL of the 4X test compound solution to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor) for each well.

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9][10][11][12][13]

Cell_Viability_Assay_Workflow start Seed cells in opaque-walled 96-well plates step1 Add test compounds at various concentrations start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Equilibrate plate to room temperature step2->step3 step4 Add CellTiter-Glo® Reagent step3->step4 step5 Mix on an orbital shaker for 2 minutes step4->step5 step6 Incubate at room temperature for 10 minutes step5->step6 end Record luminescence step6->end

Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium.

  • Compound Treatment:

    • The following day, treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Cell Lysis and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Record the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at key positions of the molecule to optimize potency and selectivity. The 5-methyl group appears to be a beneficial feature, and the exploration of diverse substituents at the methanamine linker and the 2-position of the pyrimidine ring is crucial for identifying potent and selective inhibitors. Future efforts should focus on generating a comprehensive SAR dataset for this scaffold against a panel of kinases to fully elucidate its potential and guide the design of next-generation therapeutics.

References

  • Bentham Science Publishers. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Oslo University Hospital. CellTiter-Glo Assay - Oslo - OUH - Protocols. [Link]

  • Unciti-Broceta, A. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • ResearchGate. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. [Link]

  • PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]

  • PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. [Link]

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Navigating the Synthesis of (5-Methylpyrimidin-4-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(5-Methylpyrimidin-4-yl)methanamine is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its structural motif is present in numerous molecules of medicinal interest, making the efficient and scalable production of this intermediate a significant concern for the drug development pipeline. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical analysis of their respective advantages and limitations. By examining the underlying chemistry and practical considerations of each method, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Introduction to the Synthetic Landscape

The synthesis of this compound predominantly proceeds through two strategic disconnections, starting from either a pre-functionalized pyrimidine ring or by constructing the pyrimidine ring with the desired substituents in place. The most prevalent and well-documented approaches commence with commercially available and relatively inexpensive starting materials: 4-chloro-5-methylpyrimidine or 5-methylpyrimidine-4-carbonitrile. Each of these starting points presents a unique set of reaction conditions, challenges, and outcomes that will be explored in detail.

Route 1: Nucleophilic Substitution of 4-Chloro-5-methylpyrimidine

This classical approach hinges on the reactivity of the chlorine atom at the 4-position of the pyrimidine ring, which is activated towards nucleophilic aromatic substitution. The synthesis can be conceptually broken down into two key steps: introduction of a nitrogen-containing nucleophile and subsequent reduction.

Mechanistic Considerations

The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing effect of the nitrogen atoms, facilitates the attack of a nucleophile at the C4 position. The choice of nucleophile is critical and often involves a protected form of ammonia or a precursor to the aminomethyl group. A common strategy involves the use of cyanide, followed by reduction.

Route_1_Mechanism cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reduction start_1 4-Chloro-5-methylpyrimidine reagent_1 + NaCN start_1->reagent_1 intermediate_1 5-Methylpyrimidine-4-carbonitrile reagent_1->intermediate_1 intermediate_1_2 5-Methylpyrimidine-4-carbonitrile reagent_2 + Reducing Agent (e.g., H₂, Raney Ni) intermediate_1_2->reagent_2 product_1 This compound reagent_2->product_1

Caption: Synthetic pathway via nucleophilic substitution.

Experimental Protocol: Two-Step Synthesis from 4-Chloro-5-methylpyrimidine

Step 1: Synthesis of 5-Methylpyrimidine-4-carbonitrile

  • To a solution of 4-chloro-5-methylpyrimidine (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF, add sodium cyanide (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-methylpyrimidine-4-carbonitrile.

Step 2: Reduction of 5-Methylpyrimidine-4-carbonitrile to this compound

  • Dissolve 5-methylpyrimidine-4-carbonitrile (1.0 eq) in a suitable solvent, typically methanol or ethanol, saturated with ammonia.

  • Add a catalytic amount of Raney Nickel (approximately 10-20% by weight).

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

  • Heat the mixture to 40-60 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Route 2: Direct Reduction of 5-Methylpyrimidine-4-carbonitrile

For researchers who have direct access to 5-methylpyrimidine-4-carbonitrile, this route offers a more streamlined approach. The core of this method is the efficient reduction of the nitrile functionality to a primary amine.

Mechanistic Considerations

The reduction of nitriles to primary amines is a well-established transformation in organic synthesis.[1][2] Catalytic hydrogenation is often the most economical and scalable method.[1] The reaction proceeds via an intermediate imine, which is further reduced to the amine. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine.

Route_2_Mechanism start_2 5-Methylpyrimidine-4-carbonitrile reagent_3 + Reducing Agent (e.g., H₂, Raney Ni, NH₃) start_2->reagent_3 product_2 This compound reagent_3->product_2

Caption: Direct reduction of the nitrile intermediate.

Experimental Protocol: One-Step Synthesis from 5-Methylpyrimidine-4-carbonitrile

The experimental protocol for this route is identical to Step 2 of Route 1 .

Comparative Analysis

ParameterRoute 1: From 4-Chloro-5-methylpyrimidineRoute 2: From 5-Methylpyrimidine-4-carbonitrile
Starting Material Availability Readily available and relatively inexpensive.[3]Can be synthesized or purchased.
Number of Steps Two steps.One step.
Overall Yield Moderate to good.High.
Scalability Scalable, but the use of cyanide requires stringent safety precautions.Highly scalable. Catalytic hydrogenation is a common industrial process.[1]
Reagent Toxicity & Hazards Sodium cyanide is highly toxic.Hydrogen gas is flammable and requires specialized equipment for high-pressure reactions. Raney Nickel is pyrophoric.
Process Complexity More complex due to the additional synthetic step and handling of cyanide.Simpler and more direct.
Atom Economy Lower due to the two-step process.Higher.

Field-Proven Insights and Troubleshooting

  • Route 1 - Cyanation Step: The reaction is sensitive to water. Ensure all glassware and solvents are dry. The choice of solvent is critical; DMSO is often preferred for its ability to dissolve sodium cyanide. Incomplete conversion can sometimes be addressed by increasing the reaction temperature or time, but this may also lead to the formation of side products.

  • Nitrile Reduction (Both Routes): The activity of Raney Nickel can vary between batches. It is advisable to use a fresh or highly active catalyst. The addition of ammonia is a key factor in preventing the formation of secondary and tertiary amines. Anhydrous ammonia in a solvent like methanol or ethanol is commonly used. Incomplete reduction can occur if the catalyst is poisoned or if the hydrogen pressure is insufficient.

  • Alternative Reducing Agents: While catalytic hydrogenation is prevalent, other reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can also be employed for the nitrile reduction.[4] However, these reagents are often more expensive and require strictly anhydrous conditions, making them less suitable for large-scale synthesis.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the starting material availability, scale of the synthesis, and the laboratory's capabilities.

For large-scale industrial production , the direct reduction of 5-methylpyrimidine-4-carbonitrile (Route 2) is generally preferred due to its higher efficiency, atom economy, and simpler process. The challenges associated with high-pressure hydrogenation are often outweighed by the benefits in a well-equipped industrial setting.

For laboratory-scale synthesis , where 4-chloro-5-methylpyrimidine might be more readily available, Route 1 provides a reliable, albeit longer, alternative. However, extreme caution must be exercised when handling sodium cyanide.

Ultimately, a thorough cost analysis, safety assessment, and consideration of available equipment should guide the final decision on the most appropriate synthetic strategy.

References

  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents. (n.d.).
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • 4-Chloro-5-methylpyrimidine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Nitrile reduction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • 4-Chloro-5-methylpyrimidin-2-amine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • The Reduction of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2007). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-com. (2010). Tetrahedron Letters. Retrieved January 22, 2026, from [Link]

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A Researcher's Guide to In Vitro vs. In Vivo Correlation: Evaluating (5-Methylpyrimidin-4-yl)methanamine Activity

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. The central challenge lies in translation: will the potent effects observed in vitro hold true in vivo? This guide provides an in-depth comparison of the methodologies used to assess the activity of a novel pyrimidine-based compound, (5-Methylpyrimidin-4-yl)methanamine, henceforth referred to as Compound X .

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticancer agents.[1][2] Based on the activities of structurally related molecules, we will hypothesize that Compound X is a novel inhibitor of a key cell cycle kinase, such as Polo-like Kinase 4 (PLK4), a validated target in oncology.[3][4] This guide will walk through the critical stages of evaluation, from initial biochemical assays to comprehensive animal models, with a focus on establishing a robust In Vitro-In Vivo Correlation (IVIVC) . Our objective is to not only describe the "what" and "how" of these experiments but to delve into the "why," providing the causal logic behind each experimental choice.

Part 1: In Vitro Characterization – Establishing Foundational Potency and Mechanism

The initial evaluation of any new chemical entity begins in vitro. These assays are designed to be rapid, high-throughput, and mechanistic, allowing us to answer two fundamental questions: "Does the compound engage its intended target?" and "Does this engagement translate to a desired biological effect in cancer cells?"

Biochemical Assays: Direct Target Engagement

Before assessing a compound's effect on whole cells, we must first confirm it directly interacts with its putative molecular target. For Compound X, a hypothesized PLK4 inhibitor, this involves a cell-free kinase assay.

Causality: This step is crucial for validating the primary mechanism of action. A compound that is cytotoxic without inhibiting its intended target may be acting through off-target effects, which could lead to unexpected toxicity in vivo. Isolating the enzyme and substrate allows for a clean measurement of inhibition, free from the complexities of cellular uptake, metabolism, or efflux.

Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant human PLK4 enzyme, a suitable peptide substrate, and ATP.

  • Procedure: The kinase reaction is initiated by adding ATP to a mixture of the PLK4 enzyme, the peptide substrate, and varying concentrations of Compound X.

  • Detection: The amount of phosphorylated substrate is quantified, typically using luminescence-based or fluorescence-based methods.

  • Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of Compound X concentration. A sigmoidal dose-response curve is fitted to the data to determine the half-maximal inhibitory concentration (IC50) .

Cell-Based Assays: Quantifying Cellular Potency

Demonstrating target engagement is necessary but not sufficient. We must next determine if Compound X can enter cancer cells and exert an anti-proliferative or cytotoxic effect. This is typically assessed across a panel of cancer cell lines.

Causality: Using a diverse panel of cell lines is critical for understanding the potential breadth of activity.[1] Differences in potency across cell lines can provide early clues about resistance mechanisms or dependencies on specific genetic backgrounds (e.g., p53 status).[5] Assays like the MTT or XTT assay are colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[6][7]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of Compound X and incubated for a period that allows for several cell doublings (typically 48-72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[8]

  • Formazan Solubilization: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7] A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the purple solution is measured using a plate reader.

  • Analysis: Absorbance values are converted to percentage of cell viability relative to a vehicle-treated control. These values are plotted against the log of Compound X concentration to calculate the half-maximal growth inhibition concentration (GI50) .

In Vitro ADME: A Glimpse into In Vivo Behavior

A compound can be highly potent in a petri dish but fail in vivo if it is rapidly metabolized into an inactive form. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays provide an early forecast of a compound's pharmacokinetic properties. A key assay is the metabolic stability test using liver microsomes.

Causality: The liver is the primary site of drug metabolism.[9] Liver microsomes contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s (CYPs), which are responsible for the breakdown of most drugs.[10] A compound that is rapidly degraded in this assay is likely to have a short half-life and low exposure in vivo, potentially preventing it from reaching the tumor at therapeutic concentrations.

Experimental Workflow: In Vitro to In Vivo

G cluster_0 Part 1: In Vitro Evaluation cluster_1 Part 2: In Vivo Evaluation cluster_2 Part 3: Correlation Analysis Biochem Biochemical Assay (Target IC50) Cell Cell-Based Assay (Cellular GI50) Biochem->Cell Mechanistic Validation ADME In Vitro ADME (Metabolic Stability) Cell->ADME Candidate Selection IVIVC In Vitro-In Vivo Correlation (Predictive Model) Cell->IVIVC Data Integration PK Pharmacokinetics (PK) (Exposure, Cmax, T1/2) ADME->PK Predicts In Vivo Clearance PD Efficacy / PD Study (Tumor Growth Inhibition) PK->PD Dose Rationale PD->IVIVC Data Integration G cluster_0 In Vitro Data cluster_1 In Vivo Data cluster_2 Correlation Insight invitro_ic50 Cellular Potency (GI50) invivo_pk Plasma Exposure (Avg. Conc.) invitro_ic50->invivo_pk Sets Target Concentration conclusion Strong Correlation: In Vivo exposure > In Vitro GI50 leads to high TGI invitro_ic50->conclusion invitro_adme Metabolic Stability (t1/2) invitro_adme->invivo_pk Informs invivo_pd Efficacy (TGI) invivo_pk->invivo_pd Drives invivo_pd->conclusion

Caption: Logical relationship between in vitro and in vivo data for establishing correlation.

Conclusion

The evaluation of this compound, our hypothetical Compound X, illustrates a fundamental paradigm in preclinical drug development. The journey from a biochemical IC50 to a compelling tumor regression in a xenograft model is a multi-step process where each stage builds upon the last. A strong in vitro-in vivo correlation , where potent cellular activity and favorable metabolic properties translate into robust efficacy at achievable and well-tolerated exposures, is the hallmark of a promising clinical candidate. By rigorously applying the principles and methodologies outlined in this guide, researchers can make more informed decisions, increasing the probability of successfully translating a laboratory discovery into a life-saving therapy.

References

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  • Journal of Advanced Scientific Research. (2012). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • MDPI. (2019). Physiologically Relevant In Vitro-In Vivo Correlation (IVIVC) Approach for Sildenafil with Site-Dependent Dissolution. Retrieved from [Link]

  • YouTube. (2020). In vivo Patient-Derived Xenograft (PDX) Models for Oncology Research Studies. Charles River Laboratories. Retrieved from [Link]

  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in Vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]

  • Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. National Institutes of Health. Retrieved from [Link]

  • Hofman, M., et al. (2015). Growth-rate model predicts in vivo tumor response from in vitro data. National Institutes of Health. Retrieved from [Link]

  • Van den Bossche, J., et al. (2018). In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53. National Institutes of Health. Retrieved from [Link]

  • de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. National Institutes of Health. Retrieved from [Link]

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A Researcher's Guide to the Preclinical Evaluation of Novel Pyrimidine-Based Kinase Inhibitors: A Comparative Framework Using (5-Methylpyrimidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest literature review, (5-Methylpyrimidin-4-yl)methanamine is a novel chemical entity without established therapeutic applications or extensive biological profiling in the public domain. This guide, therefore, uses this molecule as a representative pyrimidine scaffold to present a hypothetical, yet scientifically rigorous, framework for its preclinical evaluation. The chosen indication, pancreatic cancer, serves as a relevant context due to the known anticancer potential of various pyrimidine derivatives.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to illustrate the critical path for comparing a novel investigational compound against current standard-of-care therapies.

Introduction: The Pyrimidine Scaffold in Oncology and the Unmet Need in Pancreatic Cancer

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs.[2][3] Its structural versatility allows for the synthesis of compounds that can interact with a wide array of biological targets, including protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1] Derivatives of pyrimidine have been successfully developed as kinase inhibitors, demonstrating potent antitumor activity.[5]

Pancreatic cancer remains one of the most lethal malignancies, with a dismally low five-year survival rate.[6][7] The current standard-of-care (SoC) for advanced or metastatic pancreatic cancer primarily relies on combination chemotherapy regimens such as FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) or gemcitabine plus nab-paclitaxel.[6][8] While these treatments offer a modest survival benefit, they are associated with significant toxicity, and the majority of patients eventually develop resistance.[8] This highlights the urgent need for novel therapeutic agents with improved efficacy and more targeted mechanisms of action.

This guide outlines a comprehensive preclinical strategy to evaluate a hypothetical pyrimidine-based compound, "this compound" (herein referred to as "Compound-PYR"), as a potential kinase inhibitor for pancreatic cancer. We will detail a head-to-head comparison framework against established SoC drugs, focusing on the causality behind experimental choices and the establishment of self-validating protocols.

The Preclinical Evaluation Workflow: From In Vitro Screening to In Vivo Efficacy

The preclinical journey for a novel anticancer agent is a multi-stage process designed to build a robust data package to justify clinical investigation. It begins with broad in vitro screening to assess cytotoxicity and identify the mechanism of action, followed by in vivo studies in animal models to evaluate efficacy and safety.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation Cell-Based Assays Cell-Based Assays Mechanism of Action (MoA) Studies Mechanism of Action (MoA) Studies Cell-Based Assays->Mechanism of Action (MoA) Studies Elucidate Target Pharmacokinetics (PK) Pharmacokinetics (PK) Cell-Based Assays->Pharmacokinetics (PK) Candidate Selection Biochemical Assays Biochemical Assays Mechanism of Action (MoA) Studies->Biochemical Assays Confirm Direct Inhibition Xenograft Efficacy Models Xenograft Efficacy Models Pharmacokinetics (PK)->Xenograft Efficacy Models Determine Dosing Pharmacodynamics (PD) & Toxicology Pharmacodynamics (PD) & Toxicology Xenograft Efficacy Models->Pharmacodynamics (PD) & Toxicology Assess In Vivo Effect & Safety IND-Enabling Studies IND-Enabling Studies Pharmacodynamics (PD) & Toxicology->IND-Enabling Studies

Caption: High-level preclinical workflow for a novel anticancer agent.

Head-to-Head In Vitro Evaluation: Compound-PYR vs. Standard-of-Care

The initial step is to determine the cytotoxic potential of Compound-PYR against pancreatic cancer cell lines and compare its potency to SoC chemotherapies.

Experiment: Cell Viability Assessment (MTT Assay)

Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method to quantify a compound's effect on cell viability.[9] It measures the metabolic activity of mitochondrial reductase enzymes, which is proportional to the number of living cells.[10] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for comparing drug potency.

Protocol: MTT Assay

  • Cell Seeding: Plate pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of Compound-PYR, Gemcitabine, and 5-Fluorouracil (an active metabolite in the FOLFIRINOX regimen) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Carefully remove the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIC50 (µM) after 72h
Compound-PYR PANC-1Hypothetical Value
MiaPaCa-2Hypothetical Value
Gemcitabine PANC-1Literature Value
MiaPaCa-2Literature Value
5-Fluorouracil PANC-1Literature Value
MiaPaCa-2Literature Value
Experiment: Mechanism of Action (MoA) Elucidation

Causality: Based on the pyrimidine scaffold's known activity as a kinase inhibitor, a logical next step is to investigate Compound-PYR's effect on key signaling pathways implicated in pancreatic cancer, such as the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.[13] Western blotting allows for the visualization and quantification of changes in the phosphorylation status of key proteins in this pathway, providing evidence of target engagement.[12]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p Proliferation Cell Growth & Survival mTOR->Proliferation CompoundPYR Compound-PYR CompoundPYR->PI3K Hypothetical Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by Compound-PYR.

Protocol: Western Blot Analysis

  • Cell Treatment & Lysis: Treat PANC-1 cells with the IC50 concentration of Compound-PYR for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total proteins.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR, and a loading control like β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) system.[12]

  • Analysis: Quantify band intensities to determine the relative change in protein phosphorylation compared to the untreated control.

In Vivo Head-to-Head Evaluation: A Xenograft Model of Pancreatic Cancer

Demonstrating efficacy in a living organism is a critical step. An in vivo xenograft model, where human cancer cells are implanted into immunocompromised mice, provides the platform for this evaluation.[14][15]

Experiment: Subcutaneous Xenograft Efficacy Study

Causality: This study aims to determine if the in vitro cytotoxicity of Compound-PYR translates to antitumor activity in vivo and how its efficacy compares to a standard-of-care regimen like gemcitabine. Key endpoints are tumor growth inhibition (TGI) and overall animal health (body weight).[16]

Protocol: Cell Line-Derived Xenograft Model

  • Cell Preparation: Harvest PANC-1 cells during their exponential growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[14]

  • Animal Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.[14]

  • Tumor Growth and Cohort Randomization: Monitor tumor growth 2-3 times per week using digital calipers. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (e.g., n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control: Administer the delivery vehicle on its defined schedule.

    • Compound-PYR: Administer a predetermined dose (based on prior pharmacokinetic studies) via an appropriate route (e.g., oral gavage) daily for 21 days.

    • Gemcitabine (SoC): Administer gemcitabine at a clinically relevant dose and schedule (e.g., intraperitoneally, twice weekly).

  • Monitoring and Endpoint: Measure tumor volume and mouse body weight 2-3 times weekly. The study endpoint is reached when tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control. Analyze changes in body weight as a measure of toxicity.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupMean Tumor Volume at Endpoint (mm³)Percent Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Control Hypothetical Value0%Hypothetical Value
Compound-PYR (X mg/kg) Hypothetical ValueCalculated ValueHypothetical Value
Gemcitabine (Y mg/kg) Hypothetical ValueCalculated ValueHypothetical Value

Conclusion and Future Directions

This guide has outlined a foundational, comparative framework for the preclinical evaluation of a novel pyrimidine-based compound, using this compound as a representative candidate for pancreatic cancer. By systematically comparing its performance against standard-of-care agents like gemcitabine and 5-fluorouracil in validated in vitro and in vivo assays, researchers can build a compelling, data-driven case for further development.

Positive outcomes from these studies—namely, superior potency (lower IC50), clear on-target pathway modulation, and significant tumor growth inhibition in vivo without undue toxicity—would provide strong rationale to proceed to more advanced IND-enabling studies. These would include formal toxicology, safety pharmacology, and pharmacokinetics studies to support a first-in-human clinical trial, bringing a potentially more effective therapy one step closer to patients with pancreatic cancer.

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A Researcher's Guide to Selectivity: Profiling the Cross-Reactivity of the (5-Methylpyrimidin-4-yl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Chemical Scaffold to Clinical Candidate

In modern drug discovery, the journey from a promising chemical structure to a safe and effective therapeutic is paved with rigorous selectivity profiling. The (5-Methylpyrimidin-4-yl)methanamine moiety is a privileged scaffold, frequently appearing in the architecture of potent kinase inhibitors due to its favorable geometry for engaging the ATP-binding pocket.[1][2] However, this same feature presents a core challenge: the high conservation of the ATP-binding site across the human kinome can lead to unintended off-target interactions, potentially causing toxicity or confounding the therapeutic mechanism.

This guide provides an in-depth analysis of the cross-reactivity and off-target effects associated with this chemical class. As the this compound fragment is a building block, we will use Gandotinib (LY2784544) , an experimental, ATP-competitive Janus Kinase 2 (JAK2) inhibitor containing this core, as our central exemplar.[3][4] Through a comparative analysis with other clinically relevant JAK inhibitors, Ruxolitinib and Fedratinib , we will explore the nuances of kinase selectivity and provide actionable protocols for its assessment in your own research.

Part 1: The Primary Target - On-Target Profile of Gandotinib in the JAK-STAT Pathway

Gandotinib was developed to target JAK2, a critical non-receptor tyrosine kinase.[3] JAK2 is a central node in the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors essential for hematopoiesis and immune function.[5][6] In myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis, a specific mutation (JAK2 V617F) leads to constitutive, cytokine-independent activation of the pathway, driving uncontrolled cell proliferation.[7][8][9]

Gandotinib potently inhibits JAK2 with a reported IC50 of 3 nM in biochemical assays.[10][11] Notably, it demonstrates cellular selectivity, more effectively inhibiting the proliferation of cells driven by the mutated JAK2V617F (IC50 = 55-68 nM) compared to those driven by wild-type JAK2 (IC50 = ~1300-1360 nM).[10][11] This on-target activity is designed to suppress the aberrant signaling that characterizes MPNs.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization DNA Gene Transcription STAT_P->DNA 5. Translocation & Transcription Proliferation Proliferation DNA->Proliferation Cell Proliferation, Survival, Inflammation Cytokine Cytokine Cytokine->Receptor 1. Binding Gandotinib Gandotinib (LY2784544) Gandotinib->JAK2 Inhibition

Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of Gandotinib on JAK2.

Part 2: A Broader View - The Off-Target & Cross-Reactivity Profile

While potent against JAK2, the this compound scaffold within Gandotinib allows for interaction with other kinases. An inhibitor's true value and potential liabilities are defined by this broader selectivity profile. Gandotinib exhibits significant activity against several other kinases, which constitute its primary off-target profile.

Target KinaseGandotinib (LY2784544) IC50 (nM)Biological Role / PathwayPotential Clinical Implication of Inhibition
JAK2 (On-Target) 3 Hematopoiesis, Cytokine SignalingTherapeutic effect in MPNs
FLT3 4Hematopoietic stem/progenitor cell survivalPotential efficacy in FLT3-mutated AML; Myelosuppression[12][13]
FLT4 (VEGFR3) 25LymphangiogenesisPotential anti-angiogenic effects
FGFR2 32Cell proliferation, differentiation, angiogenesisPotential anti-tumor activity in FGFR2-driven cancers
TYK2 44Part of JAK family; Immune signaling (IL-12, IL-23)Immunosuppression
JAK3 48Primarily lymphoid cell signaling (common gamma chain)Immunosuppression
TRKB 95Neuronal survival and differentiationNeurological effects

Data compiled from publicly available sources.[10]

This profile reveals that Gandotinib is not strictly a JAK2-selective inhibitor but rather a multi-kinase inhibitor with potent activity against FLT3. This dual JAK2/FLT3 activity is a critical feature. While it could be beneficial in malignancies where both pathways are active, it also complicates the interpretation of its biological effects and predicts a wider range of potential side effects compared to a more selective molecule.[13][14]

Part 3: Comparative Analysis - Selectivity in the Context of Alternatives

To understand if this off-target profile is unique, we must compare it to other JAK inhibitors used in the clinic.

  • Ruxolitinib (Jakafi®): A potent inhibitor of both JAK1 and JAK2.[15][16][17] Its inhibition of JAK1 is key to its anti-inflammatory and symptom-control effects in myelofibrosis but also contributes to its immunosuppressive profile.[6]

  • Fedratinib (Inrebic®): A selective JAK2 inhibitor that also demonstrates off-target activity against FLT3 and the non-kinase protein BRD4.[18][19][20] The dual JAK2/FLT3 inhibition is a shared feature with Gandotinib, while the BRD4 activity adds another layer of biological complexity related to epigenetic regulation.[19]

Kinase TargetGandotinib (LY2784544)RuxolitinibFedratinib
JAK2 IC50 (nM) ~3 ~3.3 ~3
JAK1 IC50 (nM) >940 (cell-based)~2.8~35
JAK3 IC50 (nM) ~48~428~430
TYK2 IC50 (nM) ~44~19Not widely reported
FLT3 IC50 (nM) ~4>1000~25-100 (cell-based)
BRD4 IC50 (nM) Not reportedNot reported~130

Values are approximations compiled from various public sources and assays; direct comparison requires head-to-head studies.[5][10][11][19][21]

Key Insights from Comparison:

  • JAK Family Selectivity: Ruxolitinib is a potent JAK1/2 inhibitor, whereas Gandotinib and Fedratinib are more selective for JAK2 over JAK1.[22] This difference can translate to different side-effect profiles, particularly concerning immunosuppression mediated by JAK1.[23]

  • Shared Off-Targets: Both Gandotinib and Fedratinib inhibit FLT3 at nanomolar concentrations, a feature not prominent in Ruxolitinib. This suggests a potential utility in specific hematological malignancies but also a shared risk for related toxicities.[20][21]

  • Unique Off-Targets: Fedratinib's inhibition of BRD4 is a unique feature among this group, potentially contributing to its efficacy through epigenetic mechanisms.[19]

Part 4: Gold-Standard Methodologies for In-House Selectivity Profiling

To validate target engagement and uncover novel off-targets, robust experimental systems are essential. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm a compound binds to its target in a physiological context (i.e., within intact cells or cell lysates).[24][25][26]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the process for assessing the target engagement of an inhibitor like Gandotinib with its intended target, JAK2, in a cellular environment.

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This "thermal shift" is measured by quantifying the amount of soluble protein remaining after heating.[24][27]

Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., HEL 92.1.7, which expresses JAK2V617F) to ~80% confluency.

    • Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot cell suspension into PCR tubes. Treat with a dose-response range of your test compound (e.g., Gandotinib, 0-10 µM) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes. Include a non-heated control sample (4°C).[25]

  • Cell Lysis & Protein Solubilization:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This separates soluble proteins from aggregated, denatured proteins.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification of Soluble Target Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the target protein (e.g., JAK2) in the supernatant using a standard protein detection method such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against the target protein (e.g., anti-JAK2).

      • High-Throughput Immunoassays: Use methods like AlphaScreen® or HTRF® for faster, plate-based quantification.[28]

  • Data Analysis:

    • Melt Curve Generation: For each compound concentration, plot the relative amount of soluble protein against the temperature. The resulting curve is the "melting curve."

    • Thermal Shift (ΔTm): The presence of a stabilizing ligand (your compound) will shift the melting curve to the right. The difference in the melting temperature (Tm) between the vehicle- and compound-treated samples is the ΔTm, a direct measure of target engagement.[24][26]

CETSA_Workflow A 1. Cell Treatment (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Supernatant Analysis (Western Blot / Immunoassay) D->E F 6. Data Plotting (Generate Melt Curves) E->F

Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA).

For broader, unbiased profiling, chemical proteomics platforms like KiNativ™ can be employed. This activity-based profiling method uses ATP-biotin probes to label the active sites of kinases in a cell lysate.[29][30][31] By competing with a test inhibitor, this technique can quantify the potency and selectivity of the compound against hundreds of native kinases simultaneously, providing a comprehensive cross-reactivity map.[32]

Conclusion

The this compound scaffold is a powerful tool in the medicinal chemist's arsenal, but its utility is directly tied to a deep understanding of its selectivity profile. Using Gandotinib as an exemplar, we see that while a compound can be designed for a primary target like JAK2, significant off-target activities against kinases like FLT3 are common and must be characterized.

Comparative analysis against alternatives like Ruxolitinib and Fedratinib reveals that each inhibitor possesses a unique "selectivity fingerprint" that dictates its therapeutic window and potential adverse effects. For researchers working with this scaffold, implementing robust, physiologically relevant assays like CETSA is not just recommended—it is a critical step in validating the mechanism of action and de-risking a potential drug candidate for further development.

References

  • Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview. (n.d.). SciELO. [Link][7][8][33][34]

  • Al-Ali, H. K., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link][25]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link][27]

  • Padrnos, L., et al. (2021). Clinical Utility of Fedratinib in Myelofibrosis. Clinical Medicine Insights: Oncology. [Link][18]

  • ruxolitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link][5]

  • Patricelli, M. P., et al. (2011). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology. [Link][29]

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  • Carlson, S. M., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. [Link][19]

  • Yacoub, A., & Mascarenhas, J. (2020). Ruxolitinib. StatPearls. [Link][16]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Incyte. [Link][6]

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  • Patricelli, M. P., et al. (2007). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology. [Link][30]

  • Gandotinib. (n.d.). Wikipedia. [Link][3]

  • The KiNativ approach to kinase inhibitor profiling. (n.d.). ResearchGate. [Link][31]

  • A phase 1 study of the Janus kinase 2 (JAK2) V617F inhibitor, gandotinib (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia. (2015). Request PDF. [Link][14]

  • Kiyoi, H. (2012). FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION. Nagoya Journal of Medical Science. [Link][12]

  • LY2784544 for Blood Cancer. (n.d.). Power. [Link][4]

  • Dual FLT3 and JAK inhibition overcomes FLT3-TKI resistance mediated by... (n.d.). ResearchGate. [Link][13]

  • Fedratinib Shows Efficacy in Previously Treated Myelofibrosis, Some Patients With Ruxolitinib Failure. (2024). Pharmacy Times. [Link][20]

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  • Recent Advances in Pyrimidine-Based Drugs. (2024). Molecules. [Link][1]

  • McCurdy, S. R., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. [Link][22]

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Reproducibility of experiments involving (5-Methylpyrimidin-4-yl)methanamine

Note: Predicted chemical shifts (δ) are approximate and can vary based on solvent and concentration. The interpretation of NMR and IR spectra is a fundamental skill in confirming the successful synthesis of organic compounds. [7][8]

Comparison with an Alternative: (Pyrimidin-4-yl)methanamine

The closest structural analog is the parent compound, (Pyrimidin-4-yl)methanamine. The addition of the methyl group at the 5-position has several implications for both synthesis and potential biological activity.

  • Synthetic Accessibility: The synthesis of the 5-methyl analog requires 5-methyl-substituted starting materials. These may be less commercially available or more expensive than the unsubstituted pyrimidine precursors, potentially influencing the choice of building block for a large-scale drug discovery campaign.

  • Physicochemical Properties: The methyl group is a small, lipophilic moiety. Its introduction is expected to slightly increase the molecule's logP value, which can affect properties like solubility, cell permeability, and metabolic stability.

  • Biological Activity: In medicinal chemistry, a methyl group can act as a "pharmacophoric" element by occupying a specific hydrophobic pocket in a target protein, thereby increasing binding affinity. [3]Conversely, it can also introduce steric hindrance that prevents binding. The impact is target-dependent and a key reason why analogs like this compound are synthesized and tested—to probe the steric and electronic requirements of a binding site. For example, in kinase inhibitors, the amino group often forms critical hydrogen bonds, and substituents on the pyrimidine ring can modulate selectivity and potency. [3][7]

Conclusion

The reproducible synthesis of this compound is readily achievable through several distinct pathways. For laboratory-scale synthesis where efficiency and mild conditions are prioritized, the one-pot reductive amination of the corresponding aldehyde offers an excellent balance of yield and operational simplicity. For scenarios where the highest possible yield is the primary driver and the necessary equipment and safety precautions are in place, the reduction of the nitrile intermediate is a superior choice.

Ultimately, the selection of a synthetic route should be guided by a comprehensive assessment of available starting materials, required scale, safety infrastructure, and project timelines. By understanding the chemical principles behind each protocol and employing a robust characterization workflow, researchers can ensure a reliable and reproducible supply of this valuable chemical building block for advancing their drug discovery programs.

References

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Safety Operating Guide

Navigating the Disposal of (5-Methylpyrimidin-4-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of (5-Methylpyrimidin-4-yl)methanamine (CAS No. 75985-23-8), a substituted pyrimidine that requires careful management due to its chemical properties as both a pyrimidine and an amine.

Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Substituted pyrimidines and amines can exhibit a range of hazardous properties, including but not limited to skin and eye irritation, respiratory irritation, and potential toxicity.[3][4] Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

A critical aspect of safe handling involves the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum required PPE when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and accidental contact with the eyes, which can cause serious irritation or damage.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation or absorption of the chemical.[5]
Body Protection A standard laboratory coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.Minimizes the inhalation of any vapors or aerosols, which can cause respiratory tract irritation.[6][7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound waste should be approached systematically. The following workflow provides a clear path from waste generation to final disposal, ensuring safety and regulatory compliance at each stage.

DisposalWorkflow A Step 1: Waste Segregation at Point of Generation B Step 2: Container Selection & Labeling A->B Segregated Waste C Step 3: Temporary Storage in Satellite Accumulation Area (SAA) B->C Properly Labeled Container D Step 4: Transfer to Central Accumulation Area (CAA) C->D Scheduled Pickup E Step 5: Final Disposal by Licensed Waste Carrier D->E

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation

The cardinal rule of chemical waste management is segregation.[5] Keeping different waste streams separate prevents potentially hazardous reactions.[5]

  • Action: At the point of generation (e.g., in the fume hood), collect waste containing this compound in a dedicated, clearly marked container.

  • Causality: Amines can react exothermically with acids and oxidizing agents.[5] Pyrimidine rings can also have unexpected reactivity. Segregation mitigates these risks.

Step 2: Container Selection and Labeling

Proper containment and identification are mandated by both EPA and OSHA regulations.[2][8]

  • Action:

    • Select a container made of a material compatible with amines. High-density polyethylene (HDPE) is generally a suitable choice.[5]

    • Ensure the container has a secure, tight-fitting lid to prevent leaks and the release of vapors.[5]

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Handle with Care").[5]

  • Causality: A properly selected and labeled container prevents degradation of the container, accidental mixing of incompatible wastes, and ensures that all personnel are aware of the contents and associated hazards.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9]

  • Action: Store the sealed and labeled waste container in your laboratory's designated SAA. This area should be under the direct control of laboratory personnel.

  • Causality: SAAs provide a safe and controlled environment for the short-term storage of hazardous waste, preventing it from accumulating in active work areas and minimizing the risk of spills or exposure.

Transitioning to Final Disposal

Once the waste container in the SAA is full, or if the waste has been stored for an extended period, it must be transferred for final disposal.

Step 4: Transfer to a Central Accumulation Area (CAA)

Most institutions have a Central Accumulation Area (CAA) where waste from various laboratories is consolidated before being picked up by a licensed disposal company.[9]

  • Action: Arrange for the transfer of the full waste container from your SAA to the facility's CAA. This transfer should be conducted by trained personnel, often from your institution's Environmental Health and Safety (EHS) department.

  • Causality: Centralizing waste management ensures that it is handled by specialists who are trained in the proper procedures for storage, documentation, and preparation for off-site transport.

Step 5: Final Disposal by a Licensed Waste Carrier

The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[10]

  • Action: Your institution's EHS department will coordinate with a licensed waste carrier for the pickup, transport, and final disposal of the chemical waste.

  • Causality: Licensed waste carriers are equipped to handle and transport hazardous materials safely and are knowledgeable about the appropriate disposal methods, which often include high-temperature incineration to ensure complete destruction of the compound.[10] This is in accordance with the EPA's cradle-to-grave responsibility for hazardous waste.[8]

Spill Management: Preparedness is Key

Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.

SpillResponse A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C If Safe, Control the Spill (Use Spill Kit) B->C D Collect Contaminated Materials C->D F Decontaminate the Area C->F E Dispose of as Hazardous Waste D->E E->F

Caption: Immediate spill response protocol.

In the event of a spill of this compound:

  • Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and supervisor.

  • Assess the Situation: If the spill is small and you are trained and equipped to handle it, proceed with caution. For large spills, or if you are unsure, contact your institution's EHS department immediately.

  • Contain and Absorb: Use a chemical spill kit containing an appropriate absorbent material (e.g., vermiculite or sand) to contain and absorb the spill.[5]

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.[11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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  • BLD Pharm. (n.d.). 75985-23-8|this compound.
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A Comprehensive Guide to the Safe Handling of (5-Methylpyrimidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (5-Methylpyrimidin-4-yl)methanamine. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from analogous chemical structures. Given that the toxicological properties of this specific material may not have been fully investigated, a cautious and proactive approach to safety is paramount.[1]

Hazard Identification and Risk Assessment: A Proactive Stance

Core Principle: In the absence of specific data, treat this compound with the same level of caution as other potentially hazardous research chemicals.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[4][5] The following table outlines the recommended PPE, drawing on best practices for handling similar chemical compounds.[6]

PPE Category Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]To protect against splashes and airborne particles that can cause serious eye irritation.[2][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected before use. A lab coat or impervious clothing should be worn.[6][7]To prevent skin contact which may cause irritation or harmful effects upon absorption.[6][8] Contaminated clothing should be removed and washed before reuse.[1][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2][7] If significant dust or aerosol formation is likely, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[9][10]To avoid inhalation of dust or aerosols that may cause respiratory irritation.[2]

It is good practice to wear two pairs of gloves when handling hazardous compounds. [6]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is crucial for minimizing exposure risk. The following protocol outlines the key steps for the safe handling of this compound.

Preparation and Engineering Controls:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure proper ventilation.[2][7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Gather Materials: Before starting, assemble all necessary equipment, reagents, and waste containers to avoid leaving the designated area during the procedure.

Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.[6]

  • Wear tightly fitting safety goggles.[6]

  • Wash and dry hands thoroughly before donning chemical-resistant gloves.[6][7]

Handling the Compound:

  • Avoid Dust and Aerosols: Handle the compound carefully to avoid the formation of dust and aerosols.[7]

  • Prevent Contact: Avoid direct contact with the substance.[11] Do not get it in your eyes, on your skin, or on your clothing.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][7]

Workflow for Safe Handling:

Caption: A step-by-step workflow for the safe handling of this compound.

Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

  • Container: Keep the container tightly closed when not in use.[1]

  • Environment: Store in a cool, dry, and well-ventilated area.[7] Several suppliers of similar compounds recommend storage at 2-8°C under an inert atmosphere.[7][12][13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids apart. Consult a physician.[1][2]

  • Skin Contact: Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical aid.[2]

  • Ingestion: Wash out the mouth with water provided the person is conscious. Call a physician.[1]

Spill Cleanup:

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Contain: Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or earth) and transfer it to a closable, labeled container for disposal.[11]

  • Clean: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.

  • Containers: Use suitable, closed containers for waste disposal.[7]

  • Method: The best environmental option for pharmaceutical destruction is high-temperature incineration in a permitted hazardous waste incinerator.[14] If this is not available, consult with your institution's environmental health and safety department for approved disposal methods.[15]

  • Contaminated Materials: All contaminated PPE, labware, and cleanup materials should be disposed of as hazardous waste.[7]

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a foundation of proactive risk assessment, strict adherence to PPE protocols, and a methodical approach to all handling, storage, and disposal procedures. By integrating these principles into your laboratory's culture, you can mitigate risks and ensure a safe research environment for all personnel.

References

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  • 1-(PYRIDIN-2-YL)-N-[(PYRIDIN-3-YL)
  • (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride - Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
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  • (3-(tert-Butoxy)pyridin-4-yl)methanamine - Safety Data Sheet. (2024, December 19). Fluorochem.
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  • 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. BLDpharm.
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  • (4-Cyclopropylpyrimidin-2-yl)methanamine. BLD Pharm.
  • N-Methyl-1-(pyrimidin-5-yl)methanamine. BLDpharm.
  • (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanamine. BLD Pharm.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.